UyCT2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Gram-, |
|---|---|
sequence |
FWGKLWEGVKNAI |
Origin of Product |
United States |
Foundational & Exploratory
The TYK2 Signaling Pathway: A Pivotal Hub in Autoimmune Disease and a Prime Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (TYK2) has emerged as a critical intracellular signaling node in the pathogenesis of a wide array of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in mediating the signaling of key cytokines, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs). These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of the chronic inflammation characteristic of diseases such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD). The genetic validation of TYK2's role in these conditions, coupled with the clinical success of selective TYK2 inhibitors, has solidified its position as a highly attractive therapeutic target. This technical guide provides an in-depth exploration of the TYK2 signaling pathway, its role in autoimmune disease, and the preclinical and clinical validation of TYK2 as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this rapidly evolving field.
The TYK2 Signaling Pathway: Mechanism of Action
TYK2 is an intracellular, non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. Its activation is a critical step in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a primary mechanism for cytokine signaling.
Upstream Activation
The TYK2 signaling cascade is initiated by the binding of specific cytokines to their cognate receptors on the cell surface. Key cytokines that utilize TYK2 for signal transduction include:
-
IL-23: A master regulator of Th17 cell survival and function. The IL-23 receptor is a heterodimer of the IL-12Rβ1 and IL-23R subunits.
-
IL-12: A key driver of Th1 cell differentiation and function. The IL-12 receptor is composed of the IL-12Rβ1 and IL-12Rβ2 subunits.
-
Type I Interferons (IFN-α/β): Critical for antiviral immunity but also implicated in the pathogenesis of autoimmune diseases like SLE. The type I IFN receptor consists of the IFNAR1 and IFNAR2 subunits.
-
IL-10: An anti-inflammatory cytokine that also signals through TYK2, highlighting the nuanced role of this kinase in immune regulation.
Upon cytokine binding, the receptor subunits dimerize, bringing the associated TYK2 and another JAK family member (typically JAK1 or JAK2) into close proximity. This proximity facilitates their trans-phosphorylation and activation.
Downstream Signal Transduction
Activated TYK2, in conjunction with its partner JAK, phosphorylates specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking sites for STAT proteins. The specific STATs recruited are dependent on the cytokine and receptor complex:
-
IL-23 and IL-12 signaling primarily activate STAT3 and STAT4.
-
Type I IFN signaling activates STAT1 and STAT2.
Once docked, the STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins (forming homodimers or heterodimers), which then translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of a wide range of pro-inflammatory and immunomodulatory genes.
The Role of TYK2 in Autoimmune Diseases
Genetic studies have provided compelling evidence for the involvement of TYK2 in a multitude of autoimmune diseases. Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the TYK2 gene that are associated with susceptibility to or protection from diseases such as psoriasis, psoriatic arthritis, SLE, Crohn's disease, and multiple sclerosis. Loss-of-function variants in TYK2 have been shown to be protective, underscoring the potential of TYK2 inhibition as a therapeutic strategy.
The pro-inflammatory effects of TYK2 are largely mediated by its role in the IL-23/Th17 and IL-12/Th1 signaling axes.
-
IL-23/Th17 Axis: IL-23 is crucial for the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17 and IL-22. These cytokines drive keratinocyte hyperproliferation in psoriasis and contribute to joint inflammation in psoriatic arthritis.
-
IL-12/Th1 Axis: IL-12 promotes the differentiation of naive T cells into Th1 cells, which produce IFN-γ. Th1 cells are key players in the inflammatory cascade of many autoimmune diseases.
-
Type I IFN Pathway: Overproduction of type I IFNs is a hallmark of SLE. TYK2-mediated signaling downstream of the type I IFN receptor contributes to the activation of autoreactive B cells and the production of autoantibodies.
TYK2 as a Therapeutic Target: Preclinical and Clinical Validation
The central role of TYK2 in autoimmune-related cytokine pathways has made it a prime target for therapeutic intervention. The development of selective TYK2 inhibitors has provided a novel approach to modulating these pathological immune responses.
Deucravacitinib: A First-in-Class Selective TYK2 Inhibitor
Deucravacitinib is an oral, selective, allosteric inhibitor of TYK2. Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the active kinase (JH1) domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.
Quantitative Data: In Vitro Selectivity and Clinical Efficacy
The selectivity and efficacy of TYK2 inhibitors have been extensively characterized in preclinical and clinical studies.
Table 1: In Vitro Selectivity of Deucravacitinib and Other JAK Inhibitors
| Compound | Target | Whole Blood IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| Deucravacitinib | TYK2 | 1.3 | >1000-fold | >1000-fold | >1000-fold |
| JAK1 | >10,000 | - | - | - | |
| JAK2 | >10,000 | - | - | - | |
| JAK3 | >10,000 | - | - | - | |
| Tofacitinib | TYK2 | >10,000 | - | - | - |
| JAK1 | 11 | - | ~2-fold | ~1-fold | |
| JAK2 | 20 | ~0.5-fold | - | ~0.5-fold | |
| JAK3 | 2 | ~5.5-fold | ~10-fold | - | |
| Upadacitinib | TYK2 | >10,000 | - | - | - |
| JAK1 | 43 | - | ~7-fold | >100-fold | |
| JAK2 | 290 | ~0.15-fold | - | >10-fold | |
| JAK3 | >10,000 | - | - | - |
Data compiled from publicly available information.
Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (POETYK PSO-1 and PSO-2 Trials)
| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Placebo | Apremilast 30 mg BID |
| PASI 75 Response | 58.7% | 12.7% | 35.1% |
| sPGA 0/1 Response | 53.6% | 7.2% | 32.1% |
QD: once daily; BID: twice daily; PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's Global Assessment of clear or almost clear.
Table 3: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (Phase 2 Trial)
| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Deucravacitinib 12 mg QD | Placebo |
| ACR20 Response | 52.9% | 62.7% | 31.8% |
ACR20: 20% improvement in American College of Rheumatology criteria.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the TYK2 signaling pathway and the effects of its inhibitors.
TYK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of TYK2 by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (TYK2 inhibitors)
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
Prepare a solution of TYK2 enzyme in kinase assay buffer.
-
Prepare a solution of substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the TYK2 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the TYK2 kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Phospho-STAT Western Blot
This protocol details the detection of phosphorylated STAT proteins in cytokine-stimulated cells to assess the inhibition of the TYK2 signaling pathway.
Materials:
-
Cell line responsive to TYK2-mediated cytokines (e.g., NK-92 cells for IL-12, HaCaT cells for IFN-α)
-
Cell culture medium and supplements
-
Cytokine (e.g., IL-12, IFN-α)
-
Test compounds (TYK2 inhibitors)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.
-
STAT Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT proteins by using a reporter gene (luciferase) under the control of STAT-responsive DNA elements.
Materials:
-
HEK293T cells or other suitable cell line
-
STAT-responsive luciferase reporter plasmid (e.g., containing ISRE for STAT1/2 or SIE for STAT3)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium
-
Cytokine (e.g., IFN-α, IL-6)
-
Test compounds (TYK2 inhibitors)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the STAT-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the kit.
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
-
Determine the IC50 value of the test compound by plotting the normalized luciferase activity against the compound concentration.
-
Conclusion
The TYK2 signaling pathway represents a cornerstone in the inflammatory cascades that drive a multitude of autoimmune diseases. Its well-defined role in mediating the effects of key pro-inflammatory cytokines, strongly supported by genetic and clinical data, has established it as a high-value therapeutic target. The development of selective TYK2 inhibitors, exemplified by the clinical success of deucravacitinib, offers a promising new therapeutic avenue for patients with debilitating autoimmune conditions. This technical guide provides a comprehensive overview of the TYK2 pathway, its role in disease, and the methodologies to investigate its function and inhibition. The provided data and protocols are intended to serve as a valuable resource for researchers and drug developers working to advance our understanding and treatment of autoimmune diseases through the targeted modulation of TYK2.
The Central Role of TYK2 in Cytokine Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which plays a pivotal role in the signal transduction of a specific subset of cytokines critical for immune regulation. Dysregulation of TYK2-mediated signaling pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of TYK2 in cytokine signaling, detailing its structure, mechanism of activation, downstream signaling cascades, and its role in disease. Furthermore, this guide presents quantitative data on TYK2 inhibition, detailed protocols for key experimental assays, and visual diagrams of the signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to TYK2 and the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are essential for transducing signals from a wide array of cytokine and growth factor receptors.[1] These receptors lack intrinsic kinase activity and rely on associated JAKs to initiate intracellular signaling cascades.[1] The canonical signaling pathway mediated by JAKs is the JAK-STAT pathway.
Upon cytokine binding to its receptor, the receptor chains dimerize or oligomerize, bringing the associated JAKs into close proximity.[1] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[1] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1]
TYK2 was the first member of the JAK family to be identified and is a crucial mediator of signaling for several key immunomodulatory cytokines, including interleukin (IL)-12, IL-23, Type I interferons (IFNs), IL-10, and IL-6.[2][3][4]
Structure and Function of TYK2 Domains
TYK2 is a large protein with a multi-domain structure, each domain contributing to its regulation and function. The key domains include:
-
FERM (Band 4.1, Ezrin, Radixin, Moesin) Domain: Located at the N-terminus, this domain is crucial for the association of TYK2 with the cytoplasmic tails of cytokine receptors.[5][6]
-
SH2 (Src Homology 2) Domain: This domain recognizes and binds to phosphorylated tyrosine residues, contributing to the recruitment of signaling partners and the stability of the receptor-TYK2 complex.[5][6]
-
Pseudokinase (JH2) Domain: A hallmark of the JAK family, the JH2 domain is structurally similar to a kinase domain but lacks significant catalytic activity. It plays a critical regulatory role by inhibiting the activity of the adjacent kinase domain. The JH2 domain has emerged as a key target for allosteric inhibitors that can achieve high selectivity.[7]
-
Kinase (JH1) Domain: Located at the C-terminus, the JH1 domain possesses the catalytic tyrosine kinase activity responsible for phosphorylating the cytokine receptor, STAT proteins, and other downstream signaling molecules.[1][6]
Mechanism of TYK2 Activation and Signal Transduction
The activation of TYK2 is a tightly regulated process initiated by cytokine binding to its receptor. The canonical activation sequence is as follows:
-
Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor subunits, inducing a conformational change that brings the receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity.[1]
-
Trans-phosphorylation: The associated JAKs phosphorylate each other on specific tyrosine residues within their activation loops. For TYK2, these critical residues are Tyrosine 1054 and 1055 (Y1054/Y1055).[1][8][9] This phosphorylation event is essential for the full catalytic activation of the TYK2 kinase domain.[8][10][11]
-
Receptor Phosphorylation: Activated TYK2 and its partner JAK phosphorylate tyrosine residues on the intracellular tails of the cytokine receptor chains.
-
STAT Recruitment and Phosphorylation: The newly created phosphotyrosine motifs on the receptor serve as docking sites for the SH2 domains of STAT proteins.[1] Once recruited, the STATs are phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[1]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]
Key Cytokines Signaling Through TYK2
TYK2 is not a universal component of all cytokine signaling pathways but is selectively utilized by a specific set of cytokines, many of which are central to immune responses.
| Cytokine Family | Specific Cytokines | Paired JAK | Key Downstream STATs | Primary Biological Functions |
| IL-12 Family | IL-12, IL-23 | JAK2 | STAT4, STAT3 | Differentiation of T helper 1 (Th1) and Th17 cells, respectively; pro-inflammatory responses.[4][12] |
| Type I Interferons | IFN-α, IFN-β | JAK1 | STAT1, STAT2 | Antiviral defense, regulation of innate and adaptive immunity.[1][4] |
| IL-10 Family | IL-10 | JAK1 | STAT3 | Anti-inflammatory and immunosuppressive responses.[2][12] |
| gp130 Family | IL-6 | JAK1 | STAT3 | Pro-inflammatory responses, acute phase response.[12] |
Role of TYK2 in Disease and as a Therapeutic Target
Given its central role in mediating the signals of pro-inflammatory cytokines like IL-12 and IL-23, and Type I interferons, dysregulated TYK2 activity is strongly associated with the pathogenesis of numerous autoimmune and inflammatory diseases.[3][13] Genetic studies have identified loss-of-function variants in the TYK2 gene that are protective against several autoimmune conditions, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[13][14] This genetic evidence provides a strong rationale for the therapeutic inhibition of TYK2.
Selective TYK2 inhibitors have been developed to modulate these pathogenic signaling pathways. A notable example is deucravacitinib (BMS-986165), a first-in-class, oral, allosteric TYK2 inhibitor that selectively binds to the regulatory JH2 domain.[4][10] This allosteric mechanism of action allows for high selectivity for TYK2 over other JAK family members, potentially leading to a more favorable safety profile compared to pan-JAK inhibitors.[4][11]
Quantitative Data on TYK2 Inhibition
The following table summarizes key quantitative data for the selective TYK2 inhibitor deucravacitinib.
| Parameter | Value | Assay/Method | Reference(s) |
| Deucravacitinib (BMS-986165) IC50 vs. TYK2 | 0.2 nM | Probe Displacement Assay | [11] |
| 1.0 nM | JH2 Domain Binding | [10] | |
| 2-19 nM | Cellular Signaling (IL-12, IL-23, IFN-α) | [11] | |
| Deucravacitinib (BMS-986165) IC50 vs. other JAKs | >10,000 nM | Kinase Binding Assay (JAK1, JAK2, JAK3) | [11] |
| Deucravacitinib (BMS-986165) Ki vs. TYK2 JH2 | 0.02 nM | Binding to Pseudokinase Domain | [2][7] |
| Deucravacitinib (BMS-986165) Selectivity | >100-fold vs. JAK1/3 | Cellular Signaling Assay | [11] |
| >2000-fold vs. JAK2 | Cellular Signaling Assay | [11] |
Experimental Protocols for Studying TYK2 Function
This section provides detailed methodologies for key experiments used to investigate the role of TYK2 in cytokine signal transduction.
TYK2 Kinase Activity Assay
Objective: To measure the catalytic activity of TYK2 and assess the potency of inhibitors.
Principle: This assay quantifies the amount of ADP produced from the kinase reaction where TYK2 phosphorylates a substrate peptide using ATP. The ADP-Glo™ Kinase Assay is a common method.
Materials:
-
Recombinant active TYK2 protein
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 2.5mM MnCl2, 0.1mg/mL BSA, 50µM DTT)
-
Substrate peptide (e.g., Poly (4:1 Glu, Tyr))
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., deucravacitinib)
-
96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare a master mix containing Kinase Assay Buffer, substrate peptide, and ATP.
-
Add the desired concentration of the test inhibitor or vehicle (DMSO) to the wells.
-
Add the master mix to all wells.
-
Initiate the reaction by adding diluted active TYK2 to the wells (except for the "blank" control).
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
STAT Phosphorylation Assay by Western Blot
Objective: To determine the effect of TYK2 inhibition on the phosphorylation of downstream STAT proteins in response to cytokine stimulation.
Principle: Cells are treated with a cytokine to activate the TYK2 signaling pathway, with or without a TYK2 inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for both total and phosphorylated forms of a target STAT protein (e.g., STAT1 or STAT3).
Materials:
-
Cell line expressing the relevant cytokine receptor (e.g., HeLa cells for IFN-α)
-
Cytokine (e.g., IFN-α)
-
TYK2 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-STAT1 (Tyr701), anti-total STAT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free media for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the TYK2 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with the cytokine (e.g., IFN-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of STAT phosphorylation.
Co-immunoprecipitation (Co-IP) of TYK2 and Cytokine Receptors
Objective: To demonstrate the physical interaction between TYK2 and a specific cytokine receptor subunit.
Principle: A specific antibody is used to immunoprecipitate a target protein (e.g., the cytokine receptor) from a cell lysate. If another protein (e.g., TYK2) is part of a complex with the target protein, it will also be pulled down. The presence of the co-immunoprecipitated protein is then detected by Western blot.
Materials:
-
Cells expressing the proteins of interest
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein for immunoprecipitation (e.g., anti-IFNAR1)
-
Protein A/G magnetic beads or agarose beads
-
Antibody against the co-immunoprecipitating protein for Western blot (e.g., anti-TYK2)
-
Isotype control antibody
-
Western blot reagents (as in section 6.2)
Protocol:
-
Lyse the cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or an isotype control antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours at 4°C.
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blot using an antibody against the co-immunoprecipitating protein (TYK2).
Conclusion
TYK2 is a critical and selective mediator of cytokine signaling pathways that are fundamental to the regulation of the immune system. Its well-defined role in transducing signals for key cytokines such as IL-12, IL-23, and Type I interferons has established it as a key player in the pathogenesis of a range of autoimmune and inflammatory diseases. The development of highly selective allosteric inhibitors targeting the TYK2 pseudokinase domain represents a significant advancement in the field, offering the potential for effective and safe oral therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to further elucidate the intricate role of TYK2 in health and disease and to develop the next generation of targeted immunomodulatory therapies.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. drughunter.com [drughunter.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Tyrosine kinase 2 plays critical roles in the pathogenic CD4 T cell responses for the development of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. researchgate.net [researchgate.net]
The Role of TYK2 Gene Variants in Disease Susceptibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, playing a pivotal role in cytokine signaling pathways crucial for immune regulation. Genetic variations within the TYK2 gene have been extensively linked to altered susceptibility to a spectrum of human diseases, most notably autoimmune disorders, immunodeficiencies, and cancer. This technical guide provides an in-depth overview of the current understanding of TYK2's function, the impact of its genetic variants on disease pathogenesis, and the methodologies employed to study these associations. We present a comprehensive summary of quantitative data from genetic association studies, detailed experimental protocols for functional characterization of TYK2 variants, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: TYK2 Structure and Function
TYK2 is a crucial mediator of signal transduction for a variety of cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23. These cytokines are essential for both innate and adaptive immunity. Structurally, TYK2, like other JAK family members, possesses a unique seven-domain structure, including a FERM domain for receptor binding, an SH2 domain, a pseudokinase domain (JH2) that negatively regulates the kinase domain, and a C-terminal tyrosine kinase domain (JH1) responsible for its catalytic activity.[1] The autoinhibitory function of the pseudokinase domain is critical for maintaining TYK2 in an inactive state until cytokine-mediated receptor dimerization occurs.[1]
Upon cytokine binding to its receptor, TYK2, in conjunction with other JAKs (JAK1, JAK2, or JAK3), becomes activated through trans-phosphorylation.[2] This activation initiates a signaling cascade, primarily through the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune responses, and cell proliferation.[2]
TYK2 Signaling Pathways
TYK2 participates in multiple cytokine signaling pathways, each with distinct immunological outcomes. The specific STAT proteins activated and the downstream genetic programs initiated are dependent on the cytokine and the receptor complex involved.
As depicted in Figure 1, TYK2 is integral to the signaling of Type I interferons (critical for antiviral responses), IL-12 (promoting Th1 cell differentiation), and IL-23 (driving Th17 cell responses). Dysregulation of these pathways due to TYK2 variants can have profound consequences on immune homeostasis.
TYK2 Gene Variants and Autoimmune Disease Susceptibility
Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the TYK2 gene that are associated with a reduced risk of a wide range of autoimmune and inflammatory diseases. These variants are thought to be hypomorphic or loss-of-function, leading to attenuated cytokine signaling.
Quantitative Data on Protective TYK2 Variants
The following table summarizes the protective associations of key TYK2 variants with various autoimmune diseases.
| Variant (SNP ID) | Amino Acid Change | Associated Autoimmune Disease | Odds Ratio (95% CI) | p-value | Reference |
| rs34536443 | Pro1104Ala (P1104A) | Rheumatoid Arthritis | 0.62 (0.55-0.70) | 2.2x10-14 | [3] |
| Multiple Sclerosis | 0.77 (0.70-0.84) | 5.08x10-9 | [4] | ||
| Systemic Lupus Erythematosus | 0.55 (0.47-0.65) | 6x10-18 | |||
| Psoriasis | 0.51 | <5x10-8 | [5] | ||
| Inflammatory Bowel Disease | 0.75 (0.60-0.93) | 0.008 | |||
| rs2304256 | Val362Phe (V362F) | Systemic Lupus Erythematosus | 0.85 (0.79-0.92) | 1.8x10-5 | |
| Type 1 Diabetes | 0.61 (0.54-0.69) | <5x10-8 | [6] | ||
| Systemic Sclerosis | 0.83 | 3.08x10-13 | [3] | ||
| rs12720356 | Ile684Ser (I684S) | Rheumatoid Arthritis | 0.83 | 2.63x10-5 | [3] |
| Systemic Lupus Erythematosus | 0.88 (0.83-0.93) | <1x10-4 | [7] | ||
| rs35018800 | Ala928Val (A928V) | Rheumatoid Arthritis | 0.42 (0.30-0.58) | 4.0x10-9 | [3] |
| Systemic Lupus Erythematosus | 0.64 (0.52-0.79) | <1x10-4 |
Allele Frequencies of Protective TYK2 Variants
The frequencies of these protective alleles vary across different populations.
| Variant (SNP ID) | Population | Minor Allele Frequency (MAF) | Reference |
| rs34536443 (P1104A) | European | 4.26% | [8] |
| Sardinian | 2.79% | [8] | |
| African | 0.96% | [8] | |
| East Asian | 0% | [8] | |
| rs2304256 (V362F) | European | ~28% | [6] |
| rs12720356 (I684S) | European | ~9% | [6] |
The lower frequency of the P1104A variant in populations from regions with a high historical burden of tuberculosis suggests a balancing selection, where the protection against autoimmunity comes at the cost of increased susceptibility to certain infectious diseases.[7]
TYK2 Variants in Immunodeficiency
Complete loss-of-function mutations in TYK2 are rare and lead to a primary immunodeficiency syndrome. These individuals often present with increased susceptibility to mycobacterial and viral infections, and in some cases, features of hyper-IgE syndrome.[1]
| TYK2 Mutation | Clinical Phenotype | Affected Cytokine Signaling | Reference |
| Homozygous null mutations | Recurrent mycobacterial infections (including BCG disease), viral infections (e.g., Herpes simplex), atopic dermatitis, elevated IgE | Impaired IL-12, IL-23, and Type I IFN signaling | [1][5] |
| c.2395G>A (p.G799R) | BCG disease, recurrent respiratory infections | Reduced TYK2 expression and impaired downstream signaling |
The Dual Role of TYK2 in Cancer
The role of TYK2 in cancer is complex, with evidence supporting both tumor-suppressive and oncogenic functions depending on the cellular context.
Tumor Suppressive Role
TYK2-mediated Type I IFN signaling is crucial for anti-tumor immunity, particularly for the function of cytotoxic T lymphocytes. Therefore, loss of TYK2 function can impair tumor immunosurveillance.
Oncogenic Role
Conversely, gain-of-function mutations in TYK2 have been identified in certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL). These mutations lead to constitutive activation of TYK2 and its downstream STAT signaling pathways, promoting cell proliferation and survival.[2][4][9]
| TYK2 Mutation | Cancer Type | Downstream Effects | Reference |
| E957D, R1027H (Kinase Domain) | T-ALL | Constitutive phosphorylation of TYK2, STAT1, STAT3, STAT5; IL-3 independent growth | [10][11] |
| P760L, G761V (Pseudokinase Domain) | Pediatric ALL | Constitutive activation of TYK2 and downstream STAT1/3/5 | [8][12] |
These oncogenic mutations often lead to the upregulation of anti-apoptotic proteins like BCL2, contributing to leukemogenesis.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize TYK2 variants and their functional consequences.
Genotyping of TYK2 Variants by PCR-RFLP
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a cost-effective method for genotyping known SNPs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. appfire.atlassian.net [appfire.atlassian.net]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. SNP Cutter: a comprehensive tool for SNP PCR–RFLP assay design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Mechanism of TYK2 activation and regulation
An In-depth Technical Guide to the Mechanism of TYK2 Activation and Regulation
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. TYK2 is a critical mediator of cytokine signaling, playing a pivotal role in both innate and adaptive immunity. It is centrally involved in the signal transduction of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs). Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms governing TYK2 activation and its intricate regulation, summarizes key quantitative data, details essential experimental protocols for its study, and presents visual diagrams of its signaling pathways.
TYK2 Domain Architecture and Function
TYK2 is a large, multidomain protein comprising four principal domains, each with a distinct function in the protein's activation and regulatory cycle.
-
JH1 (Janus Homology 1) Domain: This is the C-terminal catalytic kinase domain. It possesses the canonical features of a tyrosine kinase, including an ATP-binding pocket and an activation loop. Phosphorylation of key tyrosine residues (Y1054/Y1055) within this loop is essential for full enzymatic activity.
-
JH2 (Janus Homology 2) Domain: Known as the pseudokinase domain, JH2 is structurally homologous to the JH1 domain but lacks key catalytic residues, rendering it enzymatically inactive. Its primary role is regulatory; it maintains the JH1 domain in an autoinhibited state. The JH2 domain contains an ATP-binding pocket, and the binding of ATP to this site can stabilize the domain. This domain is the target of novel allosteric inhibitors.
-
SH2 (Src Homology 2) Domain: This domain facilitates protein-protein interactions by binding to specific phosphotyrosine motifs on cytokine receptors and other signaling molecules, including STATs.
-
FERM (Band 4.1, Ezrin, Radixin, Moesin) Domain: Located at the N-terminus, the FERM domain is crucial for the association of TYK2 with the cytoplasmic tails of cytokine receptors.
Mechanism of TYK2 Activation
The activation of TYK2 is a tightly controlled, multi-step process initiated by cytokine binding to their cognate receptors on the cell surface.
-
Cytokine Binding and Receptor Dimerization: Cytokines such as IL-12, IL-23, or Type I IFNs bind to their specific receptor subunits. This binding event induces a conformational change, leading to the dimerization or oligomerization of the receptor chains.
-
Juxtaposition and Trans-phosphorylation: TYK2 is constitutively associated with the intracellular domain of one of the receptor chains (e.g., IFNAR1, IL-12Rβ1). Receptor dimerization brings two JAK family members (e.g., TYK2 and JAK1, or TYK2 and JAK2) into close proximity. This allows for the reciprocal trans-phosphorylation of the JAKs on their activation loop tyrosine residues. For human TYK2, these are tyrosines 1054 and 1055.
-
Full Catalytic Activity: This activation loop phosphorylation induces a conformational change in the JH1 kinase domain, relieving autoinhibition and enabling full catalytic activity.
-
Receptor and STAT Phosphorylation: The now fully active TYK2 (along with its partner JAK) phosphorylates multiple tyrosine residues on the cytoplasmic tails of the cytokine receptors. These newly created phosphotyrosine sites serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Activation and Dimerization: Upon recruitment to the receptor complex, STATs are themselves phosphorylated by TYK2. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize via their own SH2 domains, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.
// Activation Steps Cytokine -> receptor1 [label="1. Binding & Dimerization"]; Cytokine -> receptor2 [style=invis];
{rank=same; receptor1; receptor2}
TYK2_active [label="Active p-TYK2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK2_active [label="Active p-JAK2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
TYK2_inactive -> TYK2_active [label="2. Trans-phosphorylation", style=dashed, arrowhead=open]; JAK2_inactive -> JAK2_active [style=dashed, arrowhead=open]; TYK2_inactive -> JAK2_active [label="P", dir=forward, arrowhead=tee, color="#EA4335"]; JAK2_inactive -> TYK2_inactive [label="P", dir=forward, arrowhead=tee, color="#EA4335"];
receptor1_p [label="Phosphorylated\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];
TYK2_active -> receptor1_p [label="3. Receptor\nPhosphorylation", style=dashed, arrowhead=open]; JAK2_active -> receptor1_p [style=dashed, arrowhead=open];
STAT_inactive -> receptor1_p [label="4. STAT Recruitment"];
STAT_p [label="p-STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
receptor1_p -> STAT_p [label="5. STAT Phosphorylation"];
STAT_p -> STAT_dimer [label="6. Dimerization"]; STAT_dimer -> DNA [label="7. Nuclear Translocation"]; DNA -> Transcription [label="8. Transcription Initiation"];
// Logical flow edges receptor1 -> receptor1_p [style=invis]; TYK2_inactive -> receptor1 [style=invis]; JAK2_inactive -> receptor2 [style=invis]; TYK2_active -> receptor1 [style=invis]; JAK2_active -> receptor2 [style=invis];
}
Caption: Canonical TYK2 activation via the JAK-STAT signaling cascade.
Regulation of TYK2 Activity
Given its potent pro-inflammatory functions, TYK2 activity is subject to multiple layers of negative regulation to prevent excessive signaling and maintain immune homeostasis.
-
Autoinhibition by the JH2 Pseudokinase Domain: In the basal state, the JH2 domain physically interacts with the JH1 kinase domain, imposing a steric hindrance that locks the kinase domain in an inactive conformation. This intramolecular interaction prevents ATP binding and substrate access to the JH1 active site. The binding of selective allosteric inhibitors to the JH2 domain can stabilize this autoinhibited state.
-
Protein Tyrosine Phosphatases (PTPs): PTPs, such as PTPN2, can dephosphorylate the key tyrosine residues in the TYK2 activation loop, thereby inactivating the kinase and terminating the signaling cascade.
-
Suppressors of Cytokine Signaling (SOCS): The SOCS family of proteins, particularly SOCS1 and SOCS3, are transcriptional targets of the JAK-STAT pathway and act in a classic negative feedback loop. SOCS proteins can bind to phosphorylated cytokine receptors, sterically blocking STAT recruitment. Additionally, they can directly bind to JAKs, including TYK2, and inhibit their kinase activity. They also target JAKs for proteasomal degradation by recruiting E3 ubiquitin ligases.
// Regulatory Actions JH2 -> TYK2_inactive [label="Autoinhibition\n(Stabilizes Inactive State)", arrowhead="tee", color="#EA4335", style=dashed]; PTPN2 -> TYK2_active [label="Dephosphorylation\n(Removes 'P')", arrowhead="tee", color="#EA4335"]; SOCS3 -> TYK2_active [label="Direct Inhibition &\nUbiquitination-Degradation", arrowhead="tee", color="#EA4335"];
// Connection for context TYK2_active -> SOCS3 [label="Induces SOCS3 Expression\n(Negative Feedback)", style=dotted, dir=back, color="#4285F4", constraint=false]; }
Caption: Key negative regulatory mechanisms controlling TYK2 activity.
Quantitative Data Summary
The development of selective TYK2 inhibitors has been facilitated by a deep understanding of its structural and kinetic properties. The tables below summarize key quantitative data related to ligand binding and inhibitor selectivity.
Table 1: Ligand Binding Affinities for TYK2 Domains
| Ligand | TYK2 Domain | Assay Method | Affinity (Kd) | Reference |
| ATP | JH2 | Surface Plasmon Resonance | 24 µM | [1] |
| Mant-ATP | JH2 | Spectrofluorometry | 15 µM | [1] |
| Deucravacitinib | JH2 | HTRF Binding Assay | 0.2 nM (IC50) | [2] |
| Deucravacitinib | JH2 | Morrison Titration | 0.02 nM (Ki) | [2] |
| Novel Ligand (SHR9332) | JH2 | Biochemical Assay | 0.04 nM | [3] |
Table 2: Selectivity Profile of Deucravacitinib vs. Other JAK Inhibitors
Data from in vitro whole-blood assays.
| Inhibitor | Target Pathway | IC50 (nM) | Selectivity vs. TYK2/JAK2 | Reference |
| Deucravacitinib | TYK2/JAK2 (IL-23) | 5.3 | - | [4][5] |
| JAK1/JAK3 (IL-2) | 2300 | ~434-fold | [4][5] | |
| JAK2/JAK2 (GM-CSF) | >10000 | >1886-fold | [4][5] | |
| Tofacitinib | TYK2/JAK2 (IL-23) | 3400 | - | [4][5] |
| JAK1/JAK3 (IL-2) | 19 | ~179-fold vs. TYK2 | [4][5] | |
| JAK2/JAK2 (GM-CSF) | 120 | ~28-fold vs. TYK2 | [4][5] | |
| Upadacitinib | TYK2/JAK2 (IL-23) | 4900 | - | [4][5] |
| JAK1/JAK3 (IL-2) | 43 | ~114-fold vs. TYK2 | [4][5] | |
| JAK2/JAK2 (GM-CSF) | 160 | ~31-fold vs. TYK2 | [4][5] |
Detailed Experimental Protocols
In Vitro TYK2 Kinase Assay
This protocol is for measuring the enzymatic activity of recombinant TYK2 and the potency of inhibitors.
Materials:
-
Active, recombinant human TYK2 protein
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5mM MnCl₂)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at Km concentration)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 5x Kinase Assay Buffer. Dilute the substrate in an appropriate buffer to the desired working concentration.
-
Compound Plating: Serially dilute test compounds in DMSO. Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.
-
Enzyme Preparation: Dilute the active TYK2 enzyme to a 2x working concentration in Kinase Assay Buffer.
-
Reaction Initiation: Add 10 µL of a 2x ATP/Substrate mix to each well. Immediately after, add 10 µL of the 2x TYK2 enzyme solution to initiate the reaction. The final volume should be 20 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 40-60 minutes.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) of Endogenous TYK2
This protocol is for identifying protein-protein interactions with TYK2 in a cellular context.
Materials:
-
Cells expressing endogenous TYK2 (e.g., human T-cell line)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Anti-TYK2 antibody (IP-grade)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (same as lysis buffer but with lower detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet with ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the cleared lysate.
-
Pre-clearing (Optional but Recommended): Add Protein A/G magnetic beads to the cleared lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the anti-TYK2 antibody (or control IgG) and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Add 30-50 µL of Elution Buffer to the beads and heat at 95°C for 5-10 minutes to elute the protein complexes.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluate by Western blotting using antibodies against suspected interacting proteins.
Caption: A generalized workflow for Co-Immunoprecipitation of TYK2.
Cellular Phospho-STAT3 Assay via Flow Cytometry
This protocol measures the phosphorylation of STAT3 in response to cytokine stimulation, which is a direct downstream readout of TYK2 activity.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine for stimulation (e.g., IL-23, 10-100 ng/mL)
-
Fixation Buffer (e.g., 1.5% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Fluorochrome-conjugated antibodies: anti-pSTAT3 (Y705), and cell surface markers (e.g., anti-CD3, anti-CD4) to identify cell populations.
-
Flow Cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or cultured cells at a concentration of 1-5 x 10⁶ cells/mL.
-
Stimulation: Add the cytokine (e.g., IL-23) to the cells and incubate at 37°C for 15-20 minutes. Include an unstimulated control. If testing inhibitors, pre-incubate cells with the compound for 1-2 hours before adding the cytokine.
-
Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
-
Permeabilization: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes. This allows antibodies to access intracellular targets.
-
Staining: Wash the cells twice with FACS buffer (PBS + 2% FBS). Resuspend the cells in FACS buffer containing the anti-pSTAT3 antibody and any cell surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, ensuring to collect a sufficient number of events for each sample.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Analyze the median fluorescence intensity (MFI) of the pSTAT3 signal in stimulated vs. unstimulated and inhibitor-treated samples.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 3. skin.dermsquared.com [skin.dermsquared.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
TYK2 Downstream Signaling: Targets and Effectors - A Technical Guide
Introduction
Tyrosine Kinase 2 (TYK2) was the first identified member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1][2][3][4] These intracellular enzymes are critical for transducing signals from a wide array of cytokine and growth factor receptors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][5] TYK2 associates with the cytoplasmic domains of specific type I and II cytokine receptors and, upon cytokine binding, initiates a cascade of downstream signaling events.[1][6] Dysregulation of TYK2-mediated pathways is implicated in the pathogenesis of numerous immune-mediated inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease, making it an attractive therapeutic target.[1][7][8][9][10]
This guide provides an in-depth overview of the core TYK2 downstream signaling pathways, its key molecular targets and effectors, and the experimental methodologies used to elucidate these connections.
Core Signaling Pathways and Downstream Effectors
TYK2 functions by pairing with other JAK family members (primarily JAK1 or JAK2) to mediate signal transduction for specific cytokines.[8][11] The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity for trans-phosphorylation and activation.[1] Activated TYK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by TYK2 and its partner JAK, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[1][12][13]
The primary downstream effectors of TYK2 are STAT proteins, with different cytokine pathways activating specific STAT family members.
Interleukin-23 (IL-23) and Interleukin-12 (IL-12) Pathways
The IL-23 and IL-12 pathways are central to the differentiation and function of T helper (Th) cells, particularly Th17 and Th1 cells, respectively.[14][15][16] Both cytokines share the p40 subunit and their receptors share the IL-12Rβ1 subunit, with which TYK2 associates.[14][16]
-
IL-23 Signaling: The IL-23 receptor consists of IL-12Rβ1 and IL-23R subunits.[16] Upon IL-23 binding, TYK2 and its partner JAK2 are activated, leading to the robust phosphorylation and activation of STAT3 .[14][17] Activated STAT3 is crucial for the expansion, survival, and functional maturation of pathogenic Th17 cells, which produce pro-inflammatory cytokines like IL-17 and IL-22.[14][18][19]
-
IL-12 Signaling: The IL-12 receptor is composed of IL-12Rβ1 and IL-12Rβ2 subunits.[14][16] IL-12 binding activates TYK2 and JAK2, which then primarily phosphorylate and activate STAT4 .[14][18] Activated STAT4 promotes the differentiation of naïve T cells into Th1 cells, which are characterized by the production of interferon-gamma (IFN-γ).[14] TYK2 is essential for IL-12-mediated T cell function.[20][21][22]
Type I Interferon (IFN-α/β) Pathway
Type I IFNs are crucial for antiviral immunity and cell growth regulation.[14] The Type I IFN receptor is a heterodimer of IFNAR1 and IFNAR2 subunits.[2] TYK2 constitutively associates with the IFNAR1 subunit, while JAK1 associates with IFNAR2.[2] Beyond its kinase function, TYK2 plays a structural role by stabilizing IFNAR1 at the cell surface and slowing its degradation.[2][5][6]
Upon IFN-α or IFN-β binding, TYK2 and JAK1 become activated and phosphorylate the receptor, which then recruits STAT1 and STAT2 .[14] Following phosphorylation, STAT1 and STAT2 form a heterodimer that associates with IRF9 to form the ISGF3 complex, which translocates to the nucleus to induce the expression of IFN-stimulated genes (ISGs).[3] TYK2 also contributes to IFN-α signaling by promoting the nuclear translocation of Daxx, leading to growth inhibition.[14] In some contexts, TYK2 can also be found in the nucleus, where it may play a role in histone modification.[23]
Other Key Cytokine Pathways (IL-6, IL-10, IL-22)
TYK2 is also involved in signaling for several other important cytokines, although its role can be more context-dependent compared to its essential function in the IL-12/IL-23 and IFN pathways.
-
IL-6: This pleiotropic cytokine signals through a receptor complex including the gp130 subunit.[24] In human cells, IL-6 receptor activation can induce the phosphorylation of TYK2, JAK1, and JAK2, leading to the activation of STAT1 and STAT3 .[14][24][25] However, studies using selective small-molecule inhibitors suggest that TYK2's catalytic activity may not be strictly required for IL-6 signaling in human cells, which appears more dependent on JAK1.[25]
-
IL-10: An anti-inflammatory cytokine, IL-10 signals via a receptor complex that activates TYK2 and JAK1.[14] This leads to the phosphorylation of STAT1 , STAT3 , and sometimes STAT5 .[14] Similar to IL-6, the requirement for TYK2's kinase function in human IL-10 signaling has been questioned, with a more dominant role suggested for JAK1.[25]
-
IL-22: Important for skin immunity and inflammation, IL-22 signaling is mediated by TYK2.[16] In keratinocytes, TYK2 is directly involved in IL-22-dependent phosphorylation of STAT3 , which promotes the production of antimicrobial peptides and keratinocyte proliferation.[14][16]
Quantitative Data Summary
The downstream effects of TYK2 activation are mediated through specific JAK-STAT pairings. The following table summarizes the core TYK2-dependent signaling axes.
| Cytokine | Receptor Complex | TYK2's JAK Partner | Primary STATs Activated | Key Cellular Outcome |
| IL-12 | IL-12Rβ1 + IL-12Rβ2 | JAK2 | STAT4 , STAT3[14][26] | Th1 cell differentiation, IFN-γ production.[14][17] |
| IL-23 | IL-12Rβ1 + IL-23R | JAK2 | STAT3 [14][17] | Th17 cell expansion and survival, IL-17/IL-22 production.[14][18] |
| Type I IFN (α/β) | IFNAR1 + IFNAR2 | JAK1 | STAT1 , STAT2 [2][14] | Antiviral response, B-cell differentiation, growth inhibition.[14][18] |
| IL-6 | IL-6Rα + gp130 | JAK1, JAK2 | STAT1 , STAT3 [14][24] | Acute phase response, inflammation.[25] |
| IL-10 | IL-10R1 + IL-10R2 | JAK1 | STAT1 , STAT3 , STAT5[14] | Immunoregulation, anti-inflammatory response. |
| IL-22 | IL-22R1 + IL-10R2 | JAK1 | STAT3 [14][16] | Epidermal hyperplasia, production of antimicrobial peptides.[14][16] |
Experimental Protocols
Validating TYK2 downstream targets involves a combination of biochemical, cellular, and genetic approaches. Below are the methodologies for key experiments cited in the study of TYK2 signaling.
Western Blotting for Phospho-STAT Analysis
Objective: To quantify the activation (phosphorylation) of downstream STAT proteins in response to cytokine stimulation and to assess the effect of TYK2 inhibition or deficiency.
Methodology:
-
Cell Culture and Stimulation: Culture primary cells (e.g., T cells, keratinocytes) or cell lines. Starve cells of growth factors to reduce basal signaling, then stimulate with a specific cytokine (e.g., IL-12, IL-23, IFN-α) for a short duration (typically 5-30 minutes). For inhibitor studies, pre-incubate cells with a TYK2 inhibitor before adding the cytokine.
-
Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by molecular weight by running a standardized amount of protein lysate on a polyacrylamide gel (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-STAT3 Tyr705).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the protein (e.g., anti-total-STAT3).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate a physical interaction between TYK2 and its binding partners, such as cytokine receptor subunits.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a gentle, non-denaturing lysis buffer (e.g., Triton X-100 based) to maintain protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G-agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-TYK2). This forms an antibody-protein complex.
-
Complex Capture: Add Protein A/G-agarose beads to the lysate. The beads will bind to the Fc region of the antibody, capturing the entire antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-IFNAR1).
Analysis of TYK2-Deficient Models
Objective: To determine the necessity of TYK2 for a specific signaling pathway or biological response using genetic models.
Methodology:
-
Model System: Utilize either primary cells isolated from TYK2-deficient (Tyk2-/-) mice or human cell lines where TYK2 has been knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR-Cas9).[14][26]
-
Experimental Setup: Isolate relevant cells (e.g., splenocytes, macrophages, T cells) from both Tyk2-/- and wild-type (WT) control mice.[14][26]
-
Functional Assays: Perform parallel experiments on cells from both genetic backgrounds.
-
Signaling Analysis: Stimulate cells with cytokines (e.g., IL-12, IFN-β) and measure downstream events like STAT phosphorylation via Western blot or flow cytometry. A lack of or significant reduction in STAT phosphorylation in Tyk2-/- cells compared to WT cells indicates a requirement for TYK2.[14][26]
-
Gene Expression: Measure the induction of target genes (e.g., IFN-γ, ISGs) using RT-qPCR or RNA-sequencing.
-
Cellular Responses: Assess biological outcomes such as T cell differentiation, proliferation, or cytokine production in response to stimuli. Studies have shown that Tyk2-deficient mice exhibit reduced responses in models of diseases like rheumatoid arthritis and psoriasis.[14]
-
References
- 1. revvity.com [revvity.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo | PLOS One [journals.plos.org]
- 6. Gene - TYK2 [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 12. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 17. researchgate.net [researchgate.net]
- 18. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 19. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tyk2 plays a restricted role in IFN alpha signaling, although it is required for IL-12-mediated T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. I IFN receptor controls activated TYK2 in the nucleus: Implications for EAE therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Discovery and History of Tyrosine Kinase 2 (TYK2): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family of proteins. Since its discovery, TYK2 has been recognized as a critical mediator of cytokine signaling, playing a pivotal role in the immune system. This technical guide provides a comprehensive overview of the discovery and history of TYK2, detailing the key experiments that elucidated its function and its involvement in various signaling pathways. The document includes detailed experimental protocols, quantitative data on its biochemical and cellular activities, and visualizations of its signaling cascades to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Discovery and Historical Milestones
The journey to understanding TYK2 began with efforts to identify novel tyrosine kinases. Its discovery was a significant step in unraveling the intracellular signaling mechanisms of cytokines, particularly interferons.
Initial Identification and Cloning (1990)
In 1990, the gene for TYK2 was first identified and cloned by screening a human lymphoid cDNA library with a tyrosine kinase domain-specific probe under low-stringency hybridization conditions. This seminal work established TYK2 as a new member of the non-receptor tyrosine kinase family. The initial characterization revealed a cDNA of 4176 nucleotides, encoding a putative protein with a molecular weight of approximately 134 kilodaltons. A key observation was the absence of a transmembrane domain, distinguishing it from receptor tyrosine kinases.[1]
A Key Player in Interferon Signaling
Subsequent research quickly established the crucial role of TYK2 in the signaling pathway of type I interferons (IFN-α/β). Studies using human cell lines deficient in TYK2 demonstrated a loss of response to IFN-α, which could be restored by reintroducing the TYK2 cDNA. This finding solidified TYK2 as an essential component of the IFN-α/β signaling cascade.[2]
Elucidation of the JAK-STAT Pathway
The discovery of TYK2 and other JAK family members (JAK1, JAK2, and JAK3) was instrumental in defining the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway. This pathway provides a direct route for signals from cytokine receptors at the cell surface to be transmitted to the nucleus, leading to the transcription of target genes. It was demonstrated that upon cytokine binding, receptor-associated JAKs, including TYK2, become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3]
Expanding Roles in Cytokine Signaling
Further investigations revealed that TYK2's role extends beyond interferon signaling. It is now known to be a critical signaling component for a variety of other cytokines, including:
-
Interleukin-6 (IL-6): TYK2, in conjunction with other JAKs, mediates IL-6 signaling, which is involved in inflammation and the acute phase response.[4]
-
Interleukin-10 (IL-10): TYK2 is involved in the anti-inflammatory signaling of IL-10.[4][5]
-
Interleukin-12 (IL-12): TYK2 is essential for IL-12 signaling, which plays a key role in the differentiation of T helper 1 (Th1) cells.[4][6]
-
Interleukin-23 (IL-23): TYK2 mediates signaling from the IL-23 receptor, a pathway crucial for the maintenance and expansion of T helper 17 (Th17) cells, which are implicated in many autoimmune diseases.[4][6]
TYK2 in Disease and as a Therapeutic Target
The central role of TYK2 in mediating the signals of pro-inflammatory cytokines has made it an attractive target for the treatment of autoimmune and inflammatory diseases. Genetic studies have linked variants in the TYK2 gene to altered susceptibility to various autoimmune conditions. The development of selective TYK2 inhibitors has been a major focus of drug discovery efforts, with some now approved for clinical use. A significant breakthrough in this area was the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2, offering greater selectivity over other JAK family members.[7][8][9]
Gene and Protein Structure
The human TYK2 gene is located on chromosome 19p13.2.[10] The TYK2 protein is a large, multi-domain protein of approximately 134 kDa. Like other members of the JAK family, it possesses a unique domain architecture that is crucial for its function and regulation.
Key Domains of the TYK2 Protein:
-
FERM Domain (Band 4.1, Ezrin, Radixin, Moesin): Located at the N-terminus, this domain is responsible for the association of TYK2 with the cytoplasmic tails of cytokine receptors.[11]
-
SH2 Domain (Src Homology 2): This domain also contributes to the interaction with cytokine receptors.[11]
-
Pseudokinase Domain (JH2): This domain is structurally similar to a kinase domain but lacks catalytic activity. It plays a critical regulatory role by inhibiting the activity of the adjacent kinase domain. The JH2 domain has emerged as a key target for the development of selective allosteric inhibitors.[3]
-
Kinase Domain (JH1): This is the catalytically active domain responsible for the tyrosine phosphorylation of substrate proteins, including the cytokine receptors and STATs.[3]
Quantitative Data
Quantitative analysis of TYK2's biochemical and cellular functions is essential for understanding its role in signaling and for the development of targeted therapies.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of Inhibitors to TYK2 JH2 Domain | |||
| SHR 2178 | 0.34 nM | Biochemical Assay | [12] |
| SHR 8751 | 0.032 nM | Biochemical Assay | [12] |
| SHR 9332 | 0.04 nM | Biochemical Assay | [12] |
| SHR 2396 | 0.029 nM | Biochemical Assay | [12] |
| SHR 0936 | 0.0074 nM | Biochemical Assay | [12] |
| Deucravacitinib | Similar to other selective inhibitors | Biochemical Assay | [12] |
| Binding Affinity (Kd) of Inhibitors to TYK2 JH1 Domain | |||
| SHR 2178 | >20,000 nM | Biochemical Assay | [12] |
| SHR 8751 | >20,000 nM | Biochemical Assay | [12] |
| SHR 9332 | >20,000 nM | Biochemical Assay | [12] |
| SHR 2396 | 300 nM | Biochemical Assay | [12] |
| SHR 0936 | >20,000 nM | Biochemical Assay | [12] |
| Cellular Activity (IC50) of TYK2 Degrader (15t) | |||
| TYK2 Degradation (DC50) | 0.42 nM | Cellular Assay (Jurkat cells) | [13] |
| IL-12 induced p-STAT4 | 8.6 nM | Cellular Assay (PBMCs) | [13] |
| IL-6 induced p-STAT3 | >10,000 nM | Cellular Assay (PBMCs) | [13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been instrumental in the study of TYK2.
In Vitro Kinase Assay
This protocol is used to measure the catalytic activity of TYK2 and to assess the potency of potential inhibitors.
Materials:
-
Recombinant active TYK2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1 or a recombinant protein substrate)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Test compounds (inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant TYK2 enzyme to the reaction mixture to initiate the kinase reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., EDTA or the ADP-Glo™ Reagent).
-
Detection: Quantify the kinase activity. If using a radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.
-
Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Co-immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
This protocol is used to identify proteins that interact with TYK2 within a cellular context.
Materials:
-
Cells expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-TYK2 antibody)
-
Protein A/G-conjugated beads (e.g., agarose or magnetic beads)
-
Wash buffer (e.g., lysis buffer or PBS with a low concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in a gentle lysis buffer to release the proteins while preserving protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (TYK2). This forms an antibody-bait protein-prey protein complex.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis by Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the bait protein (to confirm successful immunoprecipitation) and the suspected interacting "prey" protein.
Generation and Analysis of TYK2 Knockout Mice
The generation of mice lacking a functional Tyk2 gene has been a critical tool for understanding its in vivo functions.
Methodology:
-
Gene Targeting Construct: A targeting vector is constructed to disrupt the Tyk2 gene in embryonic stem (ES) cells. This is typically done by replacing a critical exon with a selectable marker gene (e.g., neomycin resistance).
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination (where the targeting vector has replaced the endogenous Tyk2 gene) are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring are chimeras, containing cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the disrupted Tyk2 allele.
-
Genotyping and Phenotypic Analysis: Offspring are genotyped to identify homozygous TYK2 knockout mice. These mice are then subjected to a battery of immunological and physiological analyses to determine the consequences of TYK2 deficiency. This includes assessing their response to various cytokines and their susceptibility to infections and autoimmune disease models.
Signaling Pathways
TYK2 is a central node in multiple cytokine signaling pathways. The following diagrams illustrate the key components and interactions in these pathways.
Type I Interferon (IFN-α/β) Signaling Pathway
Caption: Type I Interferon Signaling Pathway involving TYK2.
IL-12 Signaling Pathway
Caption: IL-12 Signaling Pathway mediated by TYK2 and JAK2.
IL-23 Signaling Pathway
Caption: IL-23 Signaling Pathway involving TYK2 and JAK2.
Conclusion
The discovery of TYK2 marked a pivotal moment in our understanding of cytokine signaling and immunology. From its initial identification as a novel tyrosine kinase to its established role as a central mediator in the JAK-STAT pathway for a multitude of cytokines, the study of TYK2 has provided profound insights into the mechanisms of immune regulation. The development of TYK2-deficient mouse models and the identification of human TYK2 mutations have further underscored its importance in both host defense and the pathogenesis of autoimmune diseases. Today, TYK2 stands as a validated and promising therapeutic target, with selective inhibitors offering new treatment paradigms for a range of inflammatory conditions. This technical guide provides a comprehensive resource for researchers and drug developers, summarizing the key historical discoveries, experimental methodologies, and signaling pathways that define our current understanding of this critical kinase. Continued research into the intricate functions and regulation of TYK2 will undoubtedly pave the way for further therapeutic innovations.
References
- 1. Discovery moments: TYK2 pseudokinase inhibitor - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 2. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo | PLOS One [journals.plos.org]
- 3. Janus kinase - Wikipedia [en.wikipedia.org]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. From Discovery to Drug: How Bristol Myers-Squibb Made a Billion Dollar Molecule | The Triple Helix at UChicago [voices.uchicago.edu]
- 8. Continuing Innovations on TYK2 Inhibition - Bristol Myers Squibb [bms.com]
- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to TYK2 Protein Structure and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical mediators of cytokine signaling, playing a pivotal role in the immune system and inflammatory responses.[2] TYK2 is involved in the signal transduction of various cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23. Dysregulation of TYK2 activity has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as in cancer, making it an attractive therapeutic target.[1][3][4][5] This guide provides a comprehensive overview of the TYK2 protein structure, the functions of its distinct domains, and the experimental methodologies used to elucidate these characteristics.
TYK2 Protein Architecture
The human TYK2 protein is a large, multidomain protein comprising 1187 amino acids.[6] Its structure is organized into four principal functional domains: an N-terminal FERM domain, a central Src Homology 2 (SH2) domain, a pseudokinase (JH2) domain, and a C-terminal tyrosine kinase (JH1) domain.[4][7][8][9] The tandem arrangement of a catalytically inactive pseudokinase domain and an active kinase domain is a hallmark of the JAK family.[3]
Domain Organization of Human TYK2
| Domain | Janus Homology (JH) Region | Amino Acid Residues (approx.) | Key Functions |
| FERM | JH7, JH6, JH5 | 26-430 | Receptor binding, localization |
| SH2 | JH4, JH3 | 452-551 | Receptor binding, protein-protein interactions |
| Pseudokinase | JH2 | 575-869 | Autoinhibition of the kinase domain, allosteric regulation |
| Kinase | JH1 | 885-1176 | Catalytic activity, phosphorylation of downstream targets |
Note: The precise amino acid boundaries may vary slightly between different reference sequences and prediction algorithms.
Functional Domains of TYK2
FERM Domain (Four-point-one, Ezrin, Radixin, Moesin)
The N-terminal FERM domain is a large structural motif responsible for mediating the interaction between TYK2 and the cytoplasmic tails of cytokine receptors.[9][10] This domain is crucial for the proper localization and constitutive association of TYK2 with its cognate receptors, such as the interferon-α/β receptor 1 (IFNAR1).[10] The FERM domain of TYK2, like other JAK family members, adopts a cloverleaf-like structure with three subdomains (F1, F2, and F3).[11] The FERM and adjacent SH2 domains together form a contiguous receptor-binding module.[10][11]
SH2 Domain (Src Homology 2)
The SH2 domain is a structurally conserved protein domain that typically binds to phosphorylated tyrosine residues on other proteins.[10] In TYK2, the SH2 domain works in concert with the FERM domain to mediate receptor binding.[9][11] The TYK2-IFNAR1 interaction reveals an unexpected receptor-binding mode where the SH2 domain recognizes a glutamate residue within the receptor's "box2" motif, mimicking a canonical phosphotyrosine interaction.[11] This unique binding specificity contributes to the selective association of TYK2 with particular cytokine receptors.
Pseudokinase (JH2) Domain
The pseudokinase or Janus Homology 2 (JH2) domain is a defining feature of the JAK family.[3] While it shares structural similarity with the catalytic kinase domain, it lacks key residues required for phosphotransfer activity and is therefore considered catalytically inactive.[3][4] The primary function of the JH2 domain is to act as an autoinhibitory domain, negatively regulating the activity of the adjacent JH1 kinase domain.[3][7] It achieves this by physically interacting with the JH1 domain, holding it in an inactive conformation in the absence of cytokine stimulation.[7] The JH2 domain also binds ATP, and this binding is thought to be important for its structural stability and regulatory function.[3] Because of its regulatory role, the JH2 domain has emerged as a key target for the development of allosteric inhibitors that can achieve high selectivity for TYK2 over other JAK family members.[4][5]
Kinase (JH1) Domain
The C-terminal kinase or Janus Homology 1 (JH1) domain is the catalytic engine of the TYK2 protein.[7] Upon cytokine-mediated receptor dimerization, the autoinhibitory constraint imposed by the JH2 domain is released, allowing the JH1 domain to become active.[9] Activation involves the trans-phosphorylation of specific tyrosine residues within the activation loop of the JH1 domain (Y1054/Y1055 in human TYK2).[3] Once activated, the JH1 domain phosphorylates tyrosine residues on the cytokine receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The activated TYK2 then phosphorylates the recruited STATs, initiating the downstream signaling cascade.[1]
The TYK2-Mediated JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. TYK2 plays an integral role in this pathway, typically in partnership with another JAK family member (e.g., JAK1 or JAK2), depending on the specific cytokine receptor complex.
The signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor subunits on the cell surface, inducing their dimerization or oligomerization.
-
JAK Activation: This receptor rearrangement brings the associated TYK2 and its partner JAK into close proximity, allowing them to trans-phosphorylate each other on their activation loops, thereby activating their kinase domains.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: The newly created phosphotyrosine sites on the receptors serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment, the STATs are themselves phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.
Detailed Experimental Protocols
The structural and functional characterization of TYK2 has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography for TYK2 Domain Structure Determination
This protocol outlines the general workflow for determining the three-dimensional structure of a TYK2 domain (e.g., the pseudokinase-kinase domain module).
Methodology:
-
Protein Expression and Purification:
-
Clone the desired TYK2 domain construct (e.g., residues 575-1176 for the JH2-JH1 domains) into an expression vector (e.g., baculovirus for insect cell expression).
-
Express the protein in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells.
-
Lyse the cells and purify the protein using a series of chromatography steps (e.g., affinity chromatography, ion exchange, and size-exclusion chromatography) to achieve high purity.
-
-
Crystallization:
-
Perform high-throughput screening of crystallization conditions using commercially available screens and vapor diffusion (sitting or hanging drop) or microbatch methods.
-
Once initial crystals are obtained, optimize conditions by varying precipitant concentration, pH, and additives to grow larger, diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process and scale the diffraction data to obtain a set of unique reflections with their intensities.
-
Solve the phase problem using molecular replacement if a homologous structure is available, or experimental phasing methods like Multiple Anomalous Dispersion (MAD).
-
Build an initial atomic model of the protein into the electron density map using software like Coot.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density.
-
Validate the final structure for stereochemical quality and deposit the coordinates in the Protein Data Bank (PDB).[12][13]
-
In Vitro Kinase Assay for TYK2 Activity
This assay measures the catalytic activity of the TYK2 kinase domain by quantifying the phosphorylation of a substrate peptide.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5mM MnCl₂, 0.1mg/mL BSA, and 50µM DTT).
-
Dilute purified, active TYK2 kinase domain to the desired concentration in kinase dilution buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide like Poly(Glu, Tyr) at 1 mg/ml).
-
Prepare an ATP solution at the desired concentration (e.g., 1 mM).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the substrate and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the diluted TYK2 enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of ADP produced (as a proxy for ATP consumed during phosphorylation) using a detection kit like ADP-Glo™. This involves a luciferase/luciferin reaction that measures the amount of ATP synthesized from the ADP product.
-
Alternatively, use a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as LanthaScreen™, which measures the binding of a terbium-labeled anti-phospho-substrate antibody to the phosphorylated substrate.[14]
-
-
Data Analysis:
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to demonstrate the interaction between TYK2 and its binding partners (e.g., cytokine receptors or STAT proteins) in a cellular context.
Methodology:
-
Cell Lysis:
-
Culture cells expressing the proteins of interest.
-
Lyse the cells using a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody specific to the "bait" protein (e.g., anti-TYK2).
-
Add protein A/G-coupled agarose or magnetic beads to the lysate. These beads will bind to the Fc region of the antibody.
-
Incubate to allow the formation of antibody-bead complexes, effectively capturing the bait protein and any interacting "prey" proteins.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Detection by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-STAT3).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. A band corresponding to the prey protein in the TYK2 immunoprecipitate indicates an interaction.[18][19][20]
-
Conclusion
TYK2 is a multifaceted protein whose function is intricately controlled by the interplay of its distinct structural domains. The N-terminal FERM and SH2 domains anchor the kinase to its specific cytokine receptors, while the C-terminal pseudokinase and kinase domains form a highly regulated catalytic module. The JH2 domain's autoinhibitory role is critical for maintaining TYK2 in an inactive state, and its allosteric potential has opened new avenues for the development of highly selective therapeutic inhibitors. A thorough understanding of TYK2's structure and function, facilitated by the experimental techniques detailed herein, is essential for advancing drug discovery efforts targeting the vast array of diseases driven by dysregulated TYK2 signaling.
References
- 1. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Janus kinase 2 activation mechanisms revealed by analysis of suppressing mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Janus Kinase (JAK) FERM and SH2 Domains: Bringing Specificity to JAK–Receptor Interactions [frontiersin.org]
- 11. Structural basis of IFNα receptor recognition by TYK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 13. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
TYK2 Expression in Immune Cell Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These kinases are crucial mediators of cytokine signaling, transducing extracellular signals into intracellular transcriptional programs that govern a vast array of cellular functions, particularly within the immune system.[1] TYK2 is a key component of the signaling pathways for several important cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][3] Consequently, TYK2 plays a pivotal role in both innate and adaptive immunity, influencing processes such as antiviral defense, immune cell differentiation, and the inflammatory response.[4] Dysregulation of TYK2 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[3] This guide provides a comprehensive overview of TYK2 expression across different immune cell types, detailed experimental protocols for its analysis, and a depiction of its core signaling pathways.
Data Presentation: TYK2 Expression in Human Immune Cells
The expression of TYK2 is generally broad across immune cell populations, with varying levels reported depending on the cell type and activation state. Below are tables summarizing available quantitative data on TYK2 mRNA and protein expression in various human immune cell subsets.
Table 1: TYK2 mRNA Expression in Human Immune Cell Subsets
| Immune Cell Type | Subtype | Expression Level (Normalized mRNA/RPKM) | Data Source |
| Lymphocytes | |||
| T Cells (general) | Ubiquitous | [5] | |
| B Cells (general) | Ubiquitous | [5] | |
| Natural Killer (NK) Cells | Ubiquitous | [5] | |
| Myeloid Cells | |||
| Monocytes | Ubiquitous | [5] | |
| Macrophages | Ubiquitous | [5] | |
| Dendritic Cells (DC) | Ubiquitous | [5] | |
| Neutrophils | Expressed | [6] | |
| Eosinophils | Expressed | [6] | |
| Basophils | Expressed | [7] | |
| Mast Cells | Expressed | [7] |
Table 2: TYK2 Protein Expression in Human Immune Cell Subsets
| Immune Cell Type | Subtype | Detection Method | Expression Level | Reference/Source |
| Lymphocytes | ||||
| T Cells (Jurkat cell line) | Western Blot | Detected | [9] | |
| B Cells (Raji cell line) | Western Blot | Detected | [9] | |
| Myeloid Cells | ||||
| Monocytes/Macrophages | Inferred from function | Present | [10] | |
| Dendritic Cells | Inferred from function | Present | [11] |
Note: Quantitative proteomics data comparing TYK2 protein levels across a wide range of primary human immune cell subsets is limited. Expression is often inferred from functional studies and analysis of cell lines.
Mandatory Visualization
Signaling Pathways
Caption: TYK2-Mediated Cytokine Signaling Pathways.
Experimental Workflow
Caption: Workflow for TYK2 Expression Analysis in Immune Cells.
Experimental Protocols
Detailed methodologies for key experiments to quantify and analyze TYK2 expression are provided below.
Quantitative Real-Time PCR (RT-qPCR) for TYK2 mRNA Expression
Objective: To quantify the relative or absolute expression of TYK2 mRNA in isolated immune cell populations.
Materials:
-
Isolated immune cells (e.g., PBMCs, sorted T cells)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for TYK2 and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument (e.g., CFX96 Touch Real-Time PCR Detection System, Bio-Rad)
Protocol:
-
RNA Extraction: Extract total RNA from at least 1x10^6 cells using a commercial kit according to the manufacturer's instructions. Include an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol, which typically involves incubation at 25°C for 5 minutes, 46°C for 20 minutes, and 95°C for 1 minute.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction, combine 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water. Run each sample in triplicate.
-
qPCR Cycling Conditions: Perform qPCR using a three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis: 65°C to 95°C with 0.5°C increments.
-
-
Data Analysis: Determine the quantification cycle (Cq) values for TYK2 and the reference gene. Calculate the relative expression of TYK2 using the ΔΔCq method.
Western Blot for TYK2 Protein Detection
Objective: To detect and semi-quantify TYK2 protein in immune cell lysates.
Materials:
-
Isolated immune cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-TYK2 (e.g., Proteintech 16412-1-AP, diluted 1:600)[12]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Lyse 5-10x10^6 cells in 100 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer to a 1x final concentration. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TYK2 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system. TYK2 protein has a molecular weight of approximately 134 kDa.[4]
Intracellular Flow Cytometry for TYK2
Objective: To measure TYK2 protein expression at the single-cell level in heterogeneous immune cell populations.
Materials:
-
PBMCs or other immune cell suspension
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit, BD Biosciences)
-
Primary antibody: Mouse monoclonal anti-Tyk2 (C-8) FITC conjugated (Santa Cruz Biotechnology, sc-5271 FITC) or similar validated antibody.[13]
-
Wash buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Surface Staining: Resuspend up to 1x10^6 cells in 100 µL of wash buffer. Add the cocktail of fluorochrome-conjugated surface marker antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of wash buffer, centrifuging at 300-400 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 250 µL of fixation buffer. Incubate for 20 minutes at 4°C.
-
Permeabilization and Intracellular Staining: Wash the cells once with 1x Perm/Wash buffer. Resuspend the cells in 100 µL of 1x Perm/Wash buffer and add the anti-TYK2 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1x Perm/Wash buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of wash buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the immune cell populations of interest based on their surface marker expression. Analyze the fluorescence intensity of the TYK2-conjugated antibody within each gated population.
Immunohistochemistry (IHC) for TYK2 in Tissue
Objective: To visualize the localization and expression of TYK2 protein in immune cells within lymphoid tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., human tonsil)[14]
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., 10% normal goat serum)
-
Primary antibody: Rabbit polyclonal anti-TYK2 (e.g., Proteintech 16412-1-AP, diluted 1:200)[12]
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2x 3 min each), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in Tris-EDTA buffer (pH 9.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with 10% normal goat serum for 30-60 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TYK2 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with TBST (3x 5 min). Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash slides with TBST (3x 5 min). Apply the DAB substrate and incubate until the desired brown color develops (typically 1-10 minutes).
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip with mounting medium.
-
Microscopy: Visualize the staining under a light microscope. TYK2 staining is expected in the cytoplasm and/or membrane of immune cells.
Conclusion
TYK2 is a broadly expressed intracellular kinase that plays a non-redundant role in the signaling of several key cytokines, making it a critical component of the immune system's response to pathogens and its regulation of inflammation. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the expression and function of TYK2 in various immune cell populations. A thorough understanding of TYK2 expression and signaling is essential for the ongoing development of targeted therapies for a range of immune-mediated diseases.
References
- 1. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Anti-TYK2 antibody (ab223733) | Abcam [abcam.com]
- 5. TYK2 tyrosine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. scRNA-seq profiling of human granulocytes reveals expansion of developmentally flexible neutrophil precursors with mixed neutrophil and eosinophil properties in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel insights into the ontogeny of basophils [frontiersin.org]
- 8. TYK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. "Proteomics of Human Dendritic Cell Subsets Reveals Subset-Specific Sur" by K Worah, TS Mathan et al. [pearl.plymouth.ac.uk]
- 12. TYK2 antibody (16412-1-AP) | Proteintech [ptglab.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
The Expanding Role of Tyrosine Kinase 2 (TYK2) in Non-Immune Cells and Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling. While the function of TYK2 in immune cells is well-established and has led to the development of targeted therapies for autoimmune diseases, its role in non-immune cells and tissues is an emerging area of significant research interest. This technical guide provides an in-depth exploration of the current understanding of TYK2 function in non-immune contexts, offering valuable insights for researchers and drug development professionals. We will delve into the signaling pathways, cellular functions, and potential therapeutic implications of TYK2 in a variety of non-hematopoietic cell types, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Functions and Signaling Pathways of TYK2
TYK2 is a crucial transducer of signals for a range of cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, IL-23, and IL-22. The canonical TYK2 signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs, including TYK2. Activated TYK2 then phosphorylates specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by TYK2 and other activated JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression. This fundamental mechanism is operative in both immune and non-immune cells, though the specific downstream effects are cell-type dependent.
TYK2 Function in a Spectrum of Non-Immune Cells and Tissues
Recent research has unveiled the significant and diverse roles of TYK2 in a variety of non-immune cells and tissues, extending its relevance beyond the confines of immunology.
Central Nervous System: Neurons and Glial Cells
TYK2 is expressed in various cells of the central nervous system (CNS), including neurons, microglia, and astrocytes. Its involvement in neuroinflammation is a rapidly growing field of study.
-
Neuroinflammation: TYK2 signaling is implicated in the inflammatory responses within the CNS. Inhibition of TYK2 has been shown to dampen microglial and astrocytic activation, leading to a reduction in the production of downstream pro-inflammatory cytokines and chemokines[1][2]. This suggests a potential therapeutic avenue for neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease[2][3].
-
Signaling Pathways: In glial cells, TYK2 is involved in the type I IFN signaling pathway. IFN-α can robustly induce TYK2 signaling in astrocytes and microglia, which can be effectively inhibited by TYK2-specific inhibitors[2].
Pancreatic β-Cells
TYK2 plays a multifaceted role in the function and survival of pancreatic β-cells, the primary producers of insulin.
-
Apoptosis and Immune Response: TYK2 is involved in the apoptotic and pro-inflammatory pathways in pancreatic β-cells. Its inhibition can protect these cells from apoptosis induced by viral mimics (like polyinosinic-polycitidilic acid) by modulating IFN-α signaling[4][5]. This includes the downregulation of Major Histocompatibility Complex (MHC) class I protein expression, a key factor in the autoimmune attack seen in type 1 diabetes[4][5].
-
β-Cell Development: Emerging evidence suggests that TYK2 also plays a role in the development of pancreatic β-cells. Loss of TYK2 has been shown to compromise the formation of endocrine precursors[6][7].
Adipocytes and Metabolic Regulation
TYK2 has been identified as a key regulator of brown adipose tissue (BAT) differentiation and has implications for obesity and metabolic diseases.
-
Brown Adipose Tissue (BAT) Differentiation: TYK2 is required for the proper differentiation of Myf5+ brown preadipocytes. Mice lacking Tyk2 exhibit aberrant BAT development and become progressively obese[6]. The differentiation of these cells can be restored by the expression of TYK2 or a constitutively active form of STAT3, a downstream target of TYK2[6]. Interestingly, a kinase-inactive form of TYK2 can also support the differentiation of brown fat cells, suggesting a scaffolding role for the protein in this context[8][9].
Keratinocytes and Skin Homeostasis
In the skin, TYK2 is involved in signaling pathways that regulate the proliferation and differentiation of keratinocytes.
-
Psoriasis Pathogenesis: In the context of psoriasis, a chronic inflammatory skin condition, TYK2 mediates the signaling of pro-inflammatory cytokines like IL-23 and type I interferons. This signaling pathway contributes to the hyperproliferation of keratinocytes, a hallmark of the disease[3][10]. TYK2 inhibition can effectively "dial down" this overactive immune response in the skin[3].
-
IL-22 Signaling: TYK2 is a key mediator of IL-22 signaling in keratinocytes, which plays a role in epithelial integrity and barrier function[11].
Other Non-Immune Tissues
The role of TYK2 is also being investigated in other non-immune tissues:
-
Hepatocytes: In the liver, TYK2 is involved in IL-22 signaling, which is important for epithelial integrity and host defense[11].
-
Cardiomyocytes: While direct studies on TYK2 function in cardiomyocytes are still emerging, the broader class of tyrosine kinase inhibitors has been associated with cardiotoxicity, highlighting the importance of understanding the specific roles of individual kinases like TYK2 in cardiac function[12][13][14][15].
-
Endothelial Cells: TYK2's role in endothelial cells and processes like angiogenesis and blood-brain barrier integrity is an area of active investigation[16].
Quantitative Data on TYK2
A comprehensive understanding of TYK2 function requires quantitative data on its expression and signaling dynamics. While research in non-immune cells is ongoing, some data is available.
Table 1: TYK2 Protein Abundance in Human Non-Immune Tissues
| Tissue/Cell Type | Abundance (ppm) | Data Source |
| Whole Organism | 2 | PeptideAtlas |
| Lymph Node | 4.88 | Integrated |
| CD8+ T-cells (Cell line) | Not specified | Kim, Nature, 2014 |
| Microglial cell (Rat) | Not available | Bell-temin, Proteomics, 2012 |
| Whole Organism (Rat) | 2.21 | Integrated |
Data sourced from PaxDb, a comprehensive database of protein abundance.[17][18] Note: Data for many non-immune tissues are still limited.
Table 2: Inhibitory Concentrations (IC50) of a TYK2 Inhibitor (Cmpd-A) in Glial Cells
| Cell Type | Parameter Measured | IC50 (nM) |
| iAstrocytes | pY1054 TYK2 | 5.1 |
| iAstrocytes | pSTAT5 | 6.4 |
| iAstrocytes | pSTAT3 | 8.0 |
| iMicroglia | pSTAT5 | 2.9 |
Data from a study on central TYK2 inhibition in neuroinflammation.[2] iAstrocytes and iMicroglia are iPSC-derived astrocytes and microglia, respectively.
Experimental Protocols and Methodologies
Investigating the function of TYK2 in non-immune cells requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for TYK2 Activity
This assay measures the enzymatic activity of TYK2 and the inhibitory potential of compounds.
Materials:
-
Recombinant full-length human TYK2 (e.g., from BPS BioScience)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., IRS1 peptide)
-
ADP detection reagents (e.g., Transcreener ADP² Assay Kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare Kinase Reaction: In a 384-well plate, add the kinase assay buffer, TYK2 enzyme (e.g., 150 nM final concentration), and the substrate peptide.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The concentration of ATP should be at or near the Km for TYK2 if determining inhibitor potency.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced using an ADP detection kit according to the manufacturer's instructions.
-
Data Analysis: The amount of ADP produced is proportional to the TYK2 kinase activity. For inhibitor studies, perform the assay with a range of inhibitor concentrations to determine the IC50 value.
siRNA-Mediated Knockdown of TYK2 in Primary Cells
This protocol allows for the specific inhibition of TYK2 expression to study its cellular function.
Materials:
-
Primary cells (e.g., primary mouse microglia, human pancreatic β-cells)
-
TYK2-specific siRNA and control siRNA
-
Transfection reagent suitable for primary cells
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Reagents for Western blotting or qPCR to validate knockdown
Procedure:
-
Cell Seeding: Seed the primary cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Prepare siRNA-Transfection Reagent Complex:
-
Dilute the siRNA (e.g., to a final concentration of 100 nM) in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validate Knockdown: Harvest the cells and assess the level of TYK2 knockdown by Western blotting for protein levels or qPCR for mRNA levels.
-
Functional Assays: Perform functional assays to determine the effect of TYK2 knockdown on the cellular process of interest.
Immunoprecipitation (IP) of TYK2 and Western Blotting for STAT Interaction
This protocol is used to study the interaction between TYK2 and its downstream signaling partners, such as STAT proteins.
Materials:
-
Cell lysate from cells of interest
-
Anti-TYK2 antibody for IP
-
Protein A/G magnetic beads or agarose beads
-
IP Lysis/Wash Buffer
-
Anti-STAT antibody for Western blotting
-
Secondary antibodies
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Lysis: Lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-TYK2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washes: Pellet the beads and wash them several times with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-STAT antibody to detect the co-immunoprecipitated STAT protein.
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Visualization of Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is essential for understanding and communication. The following diagrams were generated using the Graphviz (DOT language) to illustrate key TYK2-related pathways and experimental workflows.
TYK2 Signaling Pathways
Caption: Canonical TYK2-STAT signaling pathway.
Experimental Workflow: Investigating the Effect of a TYK2 Inhibitor
Caption: Workflow for studying TYK2 inhibitor effects.
Conclusion and Future Directions
The role of TYK2 in non-immune cells and tissues is a burgeoning field with profound implications for our understanding of physiology and disease. From regulating neuroinflammation and pancreatic β-cell survival to controlling adipocyte differentiation, the functions of TYK2 are far more diverse than previously appreciated. This expansion of knowledge opens up new avenues for therapeutic intervention, suggesting that TYK2 inhibitors may have applications beyond autoimmune disorders.
Future research should focus on several key areas:
-
Comprehensive Expression Profiling: A systematic and quantitative analysis of TYK2 expression across all major non-immune cell types and tissues is needed to create a complete functional map.
-
Delineating Downstream Targets: Identifying the specific target genes of TYK2-mediated STAT activation in different non-immune cells will provide a more granular understanding of its function.
-
Investigating Kinase-Independent Roles: The scaffolding function of TYK2, as suggested in brown adipocyte differentiation, warrants further investigation in other non-immune contexts.
-
Translational Studies: Preclinical and clinical studies are necessary to explore the therapeutic potential of targeting TYK2 in non-immune diseases, such as metabolic disorders and neurodegenerative conditions.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the expanding landscape of TYK2 biology. As research in this area continues to accelerate, a deeper understanding of TYK2's multifaceted roles will undoubtedly pave the way for novel and innovative therapeutic strategies for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. youtube.com [youtube.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. TYK2, a Candidate Gene for Type 1 Diabetes, Modulates Apoptosis and the Innate Immune Response in Human Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. "The role of proline-rich protein tyrosine kinase 2 in differentiation-" by Eva M. Schindler, Magdalena Baumgartner et al. [hsrc.himmelfarb.gwu.edu]
- 10. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiomyocyte HIPK2 Maintains Basal Cardiac Function via ERK Signaling. | Vanderbilt University Medical Center [medsites.vumc.org]
- 13. Cardiomyocyte HIPK2 Maintains Basal Cardiac Function via ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adaptation of human iPSC-derived cardiomyocytes to tyrosine kinase inhibitors reduces acute cardiotoxicity via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Model of Cardiomyocyte Apoptosis Identifies Mechanisms of Tyrosine Kinase Inhibitor-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 17. pax-db.org [pax-db.org]
- 18. pax-db.org [pax-db.org]
Genetic Evidence for TYK2 as a Drug Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic evidence supporting Tyrosine Kinase 2 (TYK2) as a compelling drug target for a range of autoimmune and inflammatory diseases. By delving into the genetic associations, signaling pathways, and the functional impact of TYK2 variants, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance therapeutic strategies targeting this key immunomodulatory kinase.
Introduction: The Genetic Basis for TYK2 Inhibition
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of crucial cytokines such as interleukin (IL)-12, IL-23, and type I interferons (IFNs).[1][2] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is a hallmark of numerous autoimmune disorders.[3][4] The validation of TYK2 as a drug target is strongly rooted in human genetics, where naturally occurring loss-of-function variants in the TYK2 gene have been shown to confer significant protection against a spectrum of autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD).[5][6][7][8]
This guide will systematically present the quantitative genetic evidence, detail the underlying molecular mechanisms, provide experimental methodologies for studying TYK2 function, and visualize the intricate signaling networks, thereby offering a robust resource for the scientific community.
Quantitative Genetic Evidence
Genetic association studies have been instrumental in establishing the link between TYK2 and autoimmune diseases. Specific single nucleotide polymorphisms (SNPs) within the TYK2 gene have been consistently associated with altered disease risk. The data presented in the following tables summarize the key findings from meta-analyses and large-scale genetic studies.
Table 1: Association of Protective TYK2 Variants with Autoimmune Diseases
| Variant (SNP ID) | Amino Acid Change | Disease | Odds Ratio (95% CI) | p-value | Reference |
| rs34536443 | P1104A | Rheumatoid Arthritis | 0.66 (0.61-0.71) | 2.3x10⁻²¹ | [5] |
| rs34536443 | P1104A | Systemic Lupus Erythematosus | 0.75 (0.58-0.98) | - | [6] |
| rs34536443 | P1104A | Psoriasis | 0.79 (0.70-0.88) | - | [7] |
| rs34536443 | P1104A | Psoriatic Arthropathy | 0.64 (0.52-0.78) | - | [7] |
| rs34536443 | P1104A | Inflammatory Bowel Disease | 0.84 (0.76-0.94) | - | [7] |
| rs34536443 | P1104A | Type 1 Diabetes | 0.77 (0.69-0.87) | - | [7] |
| rs35018800 | A928V | Rheumatoid Arthritis | 0.53 (0.44-0.64) | 1.2x10⁻⁹ | [5] |
| rs12720356 | I684S | Rheumatoid Arthritis | 0.86 (0.81-0.91) | 4.6x10⁻⁷ | [5] |
| rs2304256 | V362F | Systemic Lupus Erythematosus | 0.85 (0.79-0.92) | 1.8x10⁻⁵ | [5] |
Table 2: Potency and Selectivity of TYK2 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC₅₀ (nM) | Reference |
| Deucravacitinib | TYK2 (JH2 Domain) | Probe Displacement | 0.2 | [9] |
| Deucravacitinib | TYK2 (Cellular) | IL-12/IL-23/IFN-α Signaling | 2-19 | [9] |
| Deucravacitinib | JAK1 (Kinase) | Kinase Binding | >10,000 | [9] |
| Deucravacitinib | JAK2 (Kinase) | Kinase Binding | >10,000 | [9] |
| Deucravacitinib | JAK3 (Kinase) | Kinase Binding | >10,000 | [9] |
| QL-1200186 | TYK2 (JH2 Domain) | Biochemical Binding | 0.06 | [10] |
| QL-1200186 | JAK1 (JH2 Domain) | Biochemical Binding | 9.85 | [10] |
| ATMW-DC | TYK2 (Allosteric) | Biochemical Competition | - | [11] |
TYK2 Signaling Pathways
TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
IL-23/IL-17 Axis
The IL-23 receptor, which signals through a TYK2/JAK2 heterodimer, is critical for the expansion and maintenance of Th17 cells. These cells are a major source of the pro-inflammatory cytokine IL-17, a key driver in the pathogenesis of psoriasis and other autoimmune diseases.
IL-12 Signaling
IL-12, which signals through a TYK2/JAK2 pair, is crucial for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ). This pathway is implicated in the inflammatory processes of various autoimmune conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 5. TYK2 Protein-Coding Variants Protect against Rheumatoid Arthritis and Autoimmunity, with No Evidence of Major Pleiotropic Effects on Non-Autoimmune Complex Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two common disease-associated TYK2 variants impact exon splicing and TYK2 dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
The Phenotypic Landscape of the TYK2 Knockout Mouse: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a pivotal role in cytokine signaling pathways that are crucial for both innate and adaptive immunity. The development of TYK2 knockout (KO) mouse models has been instrumental in elucidating its function in health and disease. These models have revealed that while TYK2 is not essential for normal development and viability, its absence leads to a complex phenotype characterized by altered immune responses to pathogens, protection from several autoimmune and inflammatory diseases, and emerging roles in metabolism, cancer immunosurveillance, and neurological functions. This technical guide provides a comprehensive overview of the TYK2 KO mouse phenotype, detailing its immunological, oncological, metabolic, and neurological characteristics. We present quantitative data in structured tables, offer detailed experimental protocols for key disease models, and provide visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in immunology and drug development.
Introduction
TYK2 is an intracellular, non-receptor tyrosine kinase that associates with the receptors for several key cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][2][3] Through its kinase activity, TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[3] This signaling cascade is fundamental for a wide range of immune processes, including the differentiation of T helper (Th) cell subsets, the activation of innate immune cells, and the host defense against infections.
The generation of TYK2 knockout mice has provided a powerful tool to dissect the in vivo functions of this kinase.[4] Unlike the embryonic or perinatal lethality observed in knockout models of other JAK family members like JAK1 and JAK2, TYK2-deficient mice are viable and fertile, allowing for extensive phenotypic characterization.[1] This guide synthesizes the current understanding of the TYK2 KO mouse phenotype, with a focus on providing practical, data-rich information for researchers.
Immunological Phenotype
The most profound and extensively studied characteristics of TYK2 KO mice are observed within the immune system. These mice exhibit a nuanced immunological phenotype, with impaired responses to certain stimuli and protection from various immunopathologies.
Altered Immune Cell Populations and Function
While the total number of B cells in the bone marrow of TYK2 KO mice appears largely unaltered, there are notable changes in splenic B cell populations under homeostatic conditions. Specifically, a decrease in marginal zone (MZ) B cells and an increase in age-associated B cells (ABCs) have been reported, while follicular (FO) B cells remain unchanged.[5] In the context of T cells, TYK2 deficiency has a significant impact on the differentiation and function of specific subsets, particularly Th1 and Th17 cells, which are critically dependent on IL-12 and IL-23 signaling, respectively.[1][6] Natural Killer (NK) cell maturation is also impaired in the spleen of TYK2 KO mice, with a lower percentage of the most mature (CD27-CD11b+) NK cells.[7]
Table 1: Immune Cell Populations in TYK2 KO Mice (Steady State)
| Cell Type | Tissue | Phenotype in TYK2 KO | Quantitative Change (vs. Wild-Type) | Reference |
| Marginal Zone (MZ) B Cells | Spleen | Decreased | Significant reduction in percentage and absolute number | [5] |
| Age-Associated B Cells (ABCs) | Spleen | Increased | Significant increase in percentage and absolute number | [5] |
| Follicular (FO) B Cells | Spleen | Unchanged | No significant difference | [5] |
| Mature NK Cells (CD27-CD11b+) | Spleen | Decreased | Lower percentage of mature NK cells | [7] |
| Immature NK Cells (CD27-CD11b-) | Spleen | Increased | Higher percentage of immature NK cells | [7] |
| Th1 Cells | Periphery | Greatly Reduced (upon immunization) | Nearly undetectable levels of IFN-γ producing CD4+ T cells | [6] |
| Th17 Cells | Periphery | Comparable numbers (upon immunization) | No significant difference in the number of MOG-specific Th17 cells | [6] |
Response to Immunological Challenges
A hallmark of the TYK2 KO mouse is its resistance to a variety of autoimmune and inflammatory disease models. This protection is largely attributed to the impaired signaling of pro-inflammatory cytokines that drive these conditions.
-
Experimental Autoimmune Encephalomyelitis (EAE): TYK2 KO mice show complete resistance to the development of EAE, a model for multiple sclerosis. This is characterized by a lack of clinical symptoms, including weight loss, and no infiltration of CD4+ T cells into the spinal cord.[6][8] The production of IFN-γ by myelin oligodendrocyte glycoprotein (MOG)-specific CD4+ T cells is nearly undetectable in these mice.[9]
-
Collagen-Induced Arthritis (CIA): In this model of rheumatoid arthritis, TYK2 deficiency leads to a marked decrease in disease susceptibility.[1] This is associated with reduced production of Th1/Th17-related cytokines and impaired STAT3 and STAT4 phosphorylation.[1]
-
DSS-Induced Colitis: In a model for inflammatory bowel disease, TYK2 KO mice exhibit delayed disease development compared to wild-type controls.[1] The expression of Th1 and Th17-related cytokines in the colon is significantly downregulated.[1][10]
-
Imiquimod-Induced Psoriasis: TYK2 deficiency mitigates the development of psoriasis-like skin inflammation, with reduced ear thickness, epidermal hyperplasia, and inflammatory cell infiltration.[1] This is accompanied by a marked decrease in the numbers of CD4+IL-17+ and CD4+IFN-γ+ T cells in the draining lymph nodes.[1]
Table 2: Cytokine Levels in TYK2 KO Mice in Autoimmune/Inflammatory Models
| Model | Cytokine | Tissue/Fluid | Change in TYK2 KO (vs. Wild-Type) | Reference |
| EAE | IFN-γ | Draining Lymph Node Cells | Nearly Undetectable | [9] |
| EAE | IL-6, IL-1β, CXCL10, CCL2, CCL3, CCL4 | Spinal Cord | Reduced | [8] |
| DSS-Induced Colitis | IFN-γ, IL-17, IL-12, IL-23 (mRNA) | Colon | Decreased | [10] |
| Imiquimod-Induced Psoriasis | Th17-related cytokines (mRNA) | Draining Lymph Nodes | Downregulated | [1] |
While protected from autoimmunity, TYK2 KO mice are more susceptible to certain infections, highlighting the critical role of TYK2 in host defense.[1] They are unable to clear vaccinia virus effectively.[1]
In response to a lipopolysaccharide (LPS) challenge, which mimics a Gram-negative bacterial infection, TYK2 KO mice are resistant to endotoxin shock.[11] While the initial production of pro-inflammatory cytokines like IL-6 and TNF-α at 2 hours post-LPS injection is comparable to wild-type mice, their levels are significantly reduced at later time points (6 and 16 hours).[12] The induction of both IFN-β and IFN-γ by LPS is severely reduced in TYK2-deficient mice.[11]
Table 3: Cytokine Levels in TYK2 KO Mice Following LPS Challenge
| Time Post-LPS | Cytokine | Fluid | Change in TYK2 KO (vs. Wild-Type) | Reference |
| 2 hours | IL-6, TNFα, IL-1β | Plasma | Comparable | [12] |
| 6 hours | IL-6, TNFα, IL-1β, IL-18 | Plasma | Strongly Reduced | [12] |
| 16 hours | IL-6, TNFα, IL-1β, IL-18 | Plasma | Strongly Reduced | [12] |
Oncological Phenotype
TYK2 plays a complex role in cancer, with evidence suggesting both tumor-suppressive and oncogenic functions depending on the context. In the context of immunosurveillance, TYK2 appears to be crucial for controlling tumor growth. TYK2 KO mice show enhanced growth and metastasis of transplanted 4T1 breast cancer cells. They also exhibit impaired control of RMA-S and RMA-Rae1 lymphoma tumor growth, which is associated with reduced NK cell-mediated tumor surveillance.[13] In a model of Abelson-induced B lymphoid leukemia/lymphoma, TYK2 deficient mice develop tumors with a higher incidence and shortened latency.[14] Similarly, in a subcutaneous model of malignant peripheral nerve sheath tumors (MPNSTs), knockdown of Tyk2 leads to decreased tumor volume over time.[15]
Table 4: Tumor Growth in TYK2 KO or Deficient Models
| Tumor Model | Cell Line | Phenotype in TYK2 KO/Deficient | Quantitative Change (vs. Control) | Reference |
| B lymphoid leukemia | Abelson-MuLV | Higher incidence and shortened latency | Significantly earlier disease onset | [14] |
| T cell lymphoma | EL-4 | Significantly larger tumor mass | Tumor weight: 0.476 ± 0.076 g vs. 0.13 ± 0.079 g | [14] |
| Lymphoma | RMA-S | Significantly bigger tumors | - | [13] |
| Lymphoma | RMA-Rae1 | Significantly bigger tumors | - | [13] |
| Malignant Peripheral Nerve Sheath Tumor | JW23.3 (Nf1/Tp53-mutant) | Decreased tumor volume over time | Significant reduction in tumor volume | [15] |
Metabolic Phenotype
Emerging evidence points to a role for TYK2 in regulating metabolism. TYK2 KO mice have been reported to develop obesity with age, weighing significantly more than their wild-type littermates by 12 months.[16] This is associated with abnormal glucose clearance, suggesting insulin resistance, as well as elevated plasma insulin, cholesterol, and free fatty acid levels.[16]
Table 5: Metabolic Parameters in TYK2 KO Mice
| Parameter | Age | Phenotype in TYK2 KO | Quantitative Change (vs. Wild-Type) | Reference |
| Body Weight | 12 months | Increased | Approximately 20 grams heavier | [16] |
| Body Weight | 16 weeks | Increased | Significantly higher body weight | [16] |
| Glucose Tolerance | 16 weeks | Impaired | Abnormal glucose clearance | [16] |
| Plasma Insulin | - | Elevated | - | [16] |
| Plasma Cholesterol | - | Elevated | - | [16] |
| Plasma Free Fatty Acids | - | Elevated | - | [16] |
Neurological Phenotype
Recent studies have begun to uncover a potential role for TYK2 in the central nervous system and neurodegenerative diseases. In a mouse model of tauopathy, knockdown of Tyk2 was shown to reduce total and pathogenic tau levels and rescue gliosis.[17][18][19] This suggests that TYK2 may be involved in the regulation of tau phosphorylation and aggregation.[17][18][19][20]
Table 6: Neurological Characteristics in a Tauopathy Mouse Model with Reduced TYK2
| Parameter | Phenotype with Tyk2 Knockdown | Quantitative Change | Reference |
| Total Tau Levels | Reduced | Significant reduction | [17][18][19] |
| Pathogenic Tau Levels | Reduced | Significant reduction | [17][18][19] |
| Gliosis | Rescued | - | [17][18][19] |
| Tau Phosphorylation (at Tyr29) | Reduced | - | [17][18][20] |
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
TYK2 is a critical component of the JAK-STAT signaling pathway for a subset of cytokines. The following diagram illustrates the central role of TYK2 in mediating signals from type I IFN, IL-12, and IL-23 receptors.
Caption: TYK2 in JAK-STAT Signaling.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The following diagram outlines a typical experimental workflow for inducing and assessing CIA in mice, a model where TYK2 KO mice show significant resistance.
Caption: Workflow for Collagen-Induced Arthritis.
Logical Relationship: TYK2 Deficiency and Phenotype
This diagram illustrates the logical flow from TYK2 gene knockout to the observed immunological phenotypes.
Caption: TYK2 Deficiency to Phenotype.
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA)
-
Animals: DBA/1J mice (male, 8-10 weeks old) are typically used due to their high susceptibility.
-
Reagents:
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
-
Procedure:
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of 100 µg of CII in 0.1 M acetic acid with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Day 21 (Booster Immunization):
-
Prepare an emulsion of 100 µg of CII in 0.1 M acetic acid with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Disease Assessment:
-
Beginning around day 24, monitor mice daily for signs of arthritis in their paws.
-
Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
-
Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: C57BL/6 mice (female, 8-12 weeks old) are commonly used.
-
Reagents:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
-
Procedure:
-
Day 0 (Immunization):
-
Prepare an emulsion of 200 µg of MOG35-55 in sterile PBS with an equal volume of CFA.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer 200 ng of PTX in 200 µL of sterile PBS intraperitoneally.
-
-
Day 2:
-
Administer a second dose of 200 ng of PTX in 200 µL of sterile PBS intraperitoneally.
-
-
Disease Assessment:
-
Beginning around day 7, monitor mice daily for clinical signs of EAE.
-
Score mice on a scale of 0-5 (0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Lipopolysaccharide (LPS) Challenge
-
Animals: Age- and sex-matched wild-type and TYK2 KO mice.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
-
Procedure:
-
Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 10-15 mg/kg body weight) dissolved in sterile saline.
-
Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection, hypothermia).
-
At desired time points (e.g., 2, 6, 16 hours), collect blood via cardiac puncture or retro-orbital bleeding for cytokine analysis (e.g., ELISA or multiplex assay).
-
Tissues such as the spleen and liver can also be harvested for analysis of gene expression or histology.
-
Conclusion
The TYK2 knockout mouse has proven to be an invaluable model for understanding the multifaceted roles of this kinase in the immune system and beyond. The consistent findings of protection from a wide array of autoimmune and inflammatory diseases have solidified TYK2 as a promising therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the biology of TYK2 or to evaluate the efficacy and mechanism of action of novel TYK2 inhibitors. Future research utilizing conditional and kinase-dead TYK2 mouse models will continue to refine our understanding of its cell-type-specific and kinase-independent functions, paving the way for more targeted and effective therapies for a range of human diseases.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. A new patient with inherited TYK2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 conditional Knockout mouse | Immunity and infection-response models | genOway [genoway.com]
- 5. Tyrosine kinase 2 modulates splenic B cells through type I IFN and TLR7 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase 2 plays critical roles in the pathogenic CD4 T cell responses for the development of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Tyk2, Stat1 and Stat4 in LPS-induced endotoxin signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TYK2 licenses non-canonical inflammasome activation during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo tumor surveillance by NK cells requires TYK2 but not TYK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TYK2 is a key regulator of the surveillance of B lymphoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TYK2 promotes malignant peripheral nerve sheath tumor progression through inhibition of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyk2 and Stat3 Regulate Brown Adipose Tissue Differentiation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TYK2 regulates tau levels, phosphorylation and aggregation in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 19. researchgate.net [researchgate.net]
- 20. profiles.wustl.edu [profiles.wustl.edu]
Unraveling the Enigma: A Technical Guide to the Function of the TYK2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling, playing a pivotal role in the immune system. Its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[1][2] A unique feature of TYK2 and other JAKs is the presence of a tandem kinase domain structure, consisting of a C-terminal catalytic kinase domain (JH1) and an adjacent pseudokinase domain (JH2).[3] While the JH1 domain possesses canonical tyrosine kinase activity, the JH2 domain, despite its structural homology to kinases, is catalytically inactive.[4] This guide provides an in-depth exploration of the TYK2 pseudokinase domain, detailing its structure, regulatory functions, and its emergence as a key therapeutic target.
The Autoinhibitory Role of the TYK2 Pseudokinase Domain
The primary function of the TYK2 pseudokinase domain is to act as a negative regulator of the catalytic JH1 domain.[5][6] In the inactive state, the JH2 domain physically interacts with the JH1 domain, holding it in an autoinhibited conformation.[5][7] This interaction sterically hinders the JH1 domain's ability to bind and phosphorylate its substrates.
The structural basis for this autoinhibition lies in the interface between the JH1 and JH2 domains.[7][8] Specific residues within the JH2 domain make critical contacts with the JH1 domain, maintaining its inactive state.[7] Disruption of this interface, either through mutations or the binding of allosteric inhibitors, can significantly modulate TYK2 kinase activity.[5]
ATP Binding to the Pseudokinase Domain: A Structural Anchor
Contrary to what its "pseudo" name might suggest, the TYK2 JH2 domain does bind to ATP, albeit with a lower affinity than the catalytic JH1 domain. This ATP binding is not for phosphotransfer but is crucial for the structural stability and regulatory function of the JH2 domain.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the TYK2 pseudokinase domain.
Table 1: Binding Affinities to the TYK2 Pseudokinase (JH2) Domain
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| ATP | ~24 µM | Surface Plasmon Resonance | [9] |
| Deucravacitinib (BMS-986165) | 0.02 nM (Ki) | Radioligand Binding Assay | [10] |
| SHR2178 | 0.34 nM | Competition Binding Assay | [11] |
| SHR8751 | 0.032 nM | Competition Binding Assay | [11] |
| SHR9332 | 0.04 nM | Competition Binding Assay | [11] |
| SHR2396 | 0.029 nM | Competition Binding Assay | [11] |
| SHR0936 | 0.0074 nM | Competition Binding Assay | [11] |
Table 2: Effects of TYK2 Pseudokinase Domain Mutations on Kinase Activity
| Mutation | Location | Effect on Kinase Activity | Downstream Signaling | Reference |
| P760L | Pseudokinase (JH2) Domain | Constitutively Activating | Enhanced STAT1/3/5 phosphorylation | [2][12][13][14][15] |
| G761V | Pseudokinase (JH2) Domain | Constitutively Activating | Enhanced STAT1/3/5 phosphorylation | [2][12][13][14][15] |
| D810V | Pseudokinase (JH2) Domain | Activating | Increased TYK2 phosphorylation and STAT1/3 activation | [16] |
| V678F (analogous to JAK2 V617F) | Pseudokinase (JH2) Domain | Activating | Increased kinase activity in vitro | [5] |
| K642A (in ATP-binding pocket) | Pseudokinase (JH2) Domain | Activating | Increased basal TYK2 and STAT1 phosphorylation | [4] |
Key Signaling Pathways Regulated by the TYK2 Pseudokinase Domain
The autoinhibitory function of the JH2 domain is critical for the proper regulation of downstream signaling pathways initiated by several key cytokines. Upon cytokine binding to its receptor, a conformational change occurs, leading to the apposition of JAKs, which then trans-phosphorylate and activate each other. This activation event is thought to involve a disruption of the JH1-JH2 autoinhibitory interface. Allosteric inhibitors that bind to and stabilize the inactive conformation of the JH2 domain can effectively block this activation.[11]
IL-23 Signaling Pathway
Type I Interferon (IFN-α/β) Signaling Pathway
Experimental Protocols and Workflows
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the TYK2 kinase domain by a test compound.
Methodology:
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the TYK2 enzyme and Eu-labeled anti-tag antibody mixture, and a 3X solution of the Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Setup: Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Enzyme/Antibody Addition: Add 5 µL of the 3X TYK2/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
Co-Immunoprecipitation (Co-IP) for JH1-JH2 Interaction
This technique is used to demonstrate the physical interaction between the TYK2 JH1 and JH2 domains within a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing tagged versions of TYK2 (e.g., HA-tagged JH1 and FLAG-tagged JH2) in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the tags (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-precipitated protein.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to the TYK2 pseudokinase domain.
Methodology:
-
Ligand Immobilization: Covalently immobilize the purified TYK2 JH2 protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the small molecule inhibitor (analyte) over the sensor chip surface.
-
Association/Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding (association) and unbinding (dissociation) of the analyte.
-
Data Analysis: Fit the resulting sensorgrams to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
The TYK2 Pseudokinase Domain as a Therapeutic Target
The unique structural features of the TYK2 JH2 domain, particularly its ATP-binding pocket, which is distinct from the highly conserved ATP-binding sites of catalytic kinase domains, have made it an attractive target for the development of highly selective allosteric inhibitors.[2]
Deucravacitinib is a first-in-class, orally available, selective inhibitor of TYK2 that binds to the JH2 domain.[10] By stabilizing the autoinhibitory conformation of TYK2, deucravacitinib effectively blocks the signaling of key pro-inflammatory cytokines such as IL-23 and Type I interferons.[11][17] This selective mechanism of action avoids the off-target effects associated with broader JAK inhibitors that target the conserved JH1 domain, offering a promising therapeutic strategy for a range of autoimmune diseases.
Conclusion
The TYK2 pseudokinase domain, once considered an inert structural component, is now understood to be a critical regulator of TYK2 kinase activity. Its autoinhibitory function and its druggable ATP-binding pocket have opened new avenues for the development of highly selective therapies for autoimmune and inflammatory disorders. A thorough understanding of the structure, function, and regulation of the TYK2 pseudokinase domain is paramount for researchers and drug developers seeking to harness its therapeutic potential. Further research into the nuances of its interactions and the effects of disease-associated mutations will continue to illuminate its role in health and disease.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Kinetic Analysis and Epitope Binning Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Specific contribution of Tyk2 JH regions to the binding and the expression of the interferon alpha/beta receptor component IFNAR1 – IGMM [igmm.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Oncogenic TYK2 P760L kinase is effectively targeted by combinatorial TYK2, mTOR and CDK4/6 kinase blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. researchgate.net [researchgate.net]
The Critical Role of TYK2 in IL-23 Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the central role of Tyrosine Kinase 2 (TYK2) in the Interleukin-23 (IL-23) signaling pathway. IL-23 is a key cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, and understanding the molecular intricacies of its signaling cascade is paramount for the development of targeted therapeutics. This document provides a detailed overview of the pathway, quantitative data on protein interactions and downstream effects, experimental protocols for studying the pathway, and visual diagrams to elucidate complex processes.
Introduction to the IL-23 Signaling Pathway
The IL-23/TYK2 signaling axis is a critical component of the immune system, primarily involved in the differentiation, expansion, and maintenance of T helper 17 (Th17) cells.[1] These cells are major producers of pro-inflammatory cytokines, such as IL-17 and IL-22, which drive the inflammatory processes seen in diseases like psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2][3]
The IL-23 cytokine is a heterodimer composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[4] IL-23 exerts its effects by binding to a heterodimeric receptor complex on the surface of target cells. This receptor complex consists of the IL-12 receptor beta 1 (IL-12Rβ1) subunit and the IL-23 receptor (IL-23R) subunit.[4] Crucially, this receptor complex lacks intrinsic kinase activity and relies on the recruitment and activation of Janus kinases (JAKs) to initiate downstream signaling.[4][5]
The Linchpin Role of TYK2 in Signal Transduction
TYK2, a member of the JAK family of non-receptor tyrosine kinases, plays an indispensable role in transducing the IL-23 signal across the cell membrane.[6] In the IL-23 receptor complex, TYK2 is constitutively associated with the intracellular domain of the IL-12Rβ1 subunit.[7] The other key kinase in this pathway, JAK2, is associated with the IL-23R subunit.[7][8]
Upon binding of IL-23 to its receptor, a conformational change occurs, bringing the receptor-associated TYK2 and JAK2 into close proximity.[9] This proximity facilitates their trans-phosphorylation and activation. The activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular tail of the IL-23R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][10]
The primary STAT protein activated in the IL-23 pathway is STAT3.[7] Upon recruitment to the phosphorylated receptor, STAT3 is itself phosphorylated by TYK2 and JAK2.[11][12] Phosphorylated STAT3 molecules then dimerize and translocate to the nucleus, where they act as transcription factors, binding to the promoters of target genes and inducing the expression of pro-inflammatory cytokines and other effector molecules.[7][13] While STAT3 is the predominant STAT activated, IL-23 signaling can also lead to a lesser extent of STAT1, STAT4, and STAT5 phosphorylation.[4][11]
Quantitative Data in IL-23 Signaling
The following tables summarize key quantitative data related to the IL-23 signaling pathway, providing a comparative overview for researchers.
Table 1: Protein Binding Affinities
| Interacting Proteins | Equilibrium Dissociation Constant (KD) | Experimental Method |
| IL-23 and IL-23R | 44 nM | Isothermal Titration Calorimetry |
| IL-23 and IL-12Rβ1 | 2 µM | Isothermal Titration Calorimetry |
This data highlights the significantly higher affinity of IL-23 for the IL-23R subunit compared to the IL-12Rβ1 subunit, suggesting a sequential binding mechanism where IL-23 first engages IL-23R.[14]
Table 2: STAT3 Phosphorylation Dynamics
| Treatment | Time Point | Fold Increase in Nuclear pSTAT3 | Cell Type |
| IL-23 Stimulation | 30 minutes | Statistically significant increase | Lymphocytes |
This table demonstrates the rapid phosphorylation and nuclear translocation of STAT3 following IL-23 stimulation.[4]
Table 3: Downstream Gene Expression Changes
| Gene | Fold Change (Psoriasis Lesional vs. Non-lesional Skin) | Method |
| IL-23p19 | >10 | Real-Time RT-PCR |
| IL-17A | ~5 | Real-Time RT-PCR |
| IL-17F | ~8 | Real-Time RT-PCR |
| IL-22 | ~6 | Real-Time RT-PCR |
This data from psoriatic lesions illustrates the significant upregulation of IL-23 and its downstream effector cytokines in a disease context.[15]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the TYK2-mediated IL-23 signaling pathway. Below are outlines of key experimental protocols.
Co-Immunoprecipitation to Demonstrate Protein-Protein Interactions
This technique is used to verify the interaction between TYK2 and IL-12Rβ1, or JAK2 and IL-23R.
Experimental Workflow:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-TYK2).
-
Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-IL-12Rβ1).
In Vitro Kinase Assay for TYK2 Activity
This assay measures the ability of TYK2 to phosphorylate a substrate, providing a direct measure of its enzymatic activity.
Experimental Workflow:
-
Source of Kinase: Use recombinant active TYK2 or immunoprecipitated TYK2 from cell lysates.
-
Substrate: A generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)) or a specific peptide substrate can be used.
-
Reaction Mixture: Combine the kinase, substrate, ATP (often radiolabeled with ³²P), and a kinase reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: Detect the phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto a filter paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. Alternatively, a phospho-specific antibody can be used in an ELISA or Western blot format.
STAT3 Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of STAT3 in response to IL-23 stimulation.[2][16]
Experimental Workflow:
-
Cell Line: Use a cell line (e.g., HEK293) that is co-transfected with expression vectors for IL-23R, IL-12Rβ1, and a reporter construct.[2][16] The reporter construct contains a STAT3-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding: Seed the reporter cells in a multi-well plate.
-
Stimulation: Treat the cells with varying concentrations of IL-23. Include an unstimulated control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and translation of the reporter protein.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold induction of reporter activity compared to the unstimulated control.
Visualizing the IL-23 Signaling Pathway
The following diagram illustrates the key events in the TYK2-mediated IL-23 signaling cascade.
Therapeutic Implications and Future Directions
The central role of TYK2 in mediating the pro-inflammatory signals of IL-23 has made it a highly attractive target for the development of novel therapeutics for autoimmune diseases.[17][18] Selective TYK2 inhibitors that allosterically bind to the regulatory pseudokinase domain of TYK2, rather than the highly conserved active kinase domain, have been developed.[2][19] This approach offers greater selectivity over other JAK family members, potentially leading to a better safety profile by avoiding the inhibition of other cytokine pathways essential for normal physiological functions.[1][6]
The development of these selective TYK2 inhibitors represents a significant advancement in the treatment of diseases like psoriasis and psoriatic arthritis.[10][20] Future research will likely focus on further elucidating the nuances of TYK2 regulation and its role in different cell types and disease contexts. Additionally, the therapeutic potential of TYK2 inhibition in a broader range of immune-mediated disorders continues to be an active area of investigation.[21][22]
Conclusion
TYK2 is a critical transducer of IL-23 signaling, a pathway with profound implications for the pathogenesis of numerous inflammatory and autoimmune diseases. A thorough understanding of the molecular mechanisms, protein interactions, and downstream consequences of TYK2 activation is essential for researchers and drug developers working to create more effective and safer therapies. This guide provides a comprehensive overview of the current knowledge, offering a foundation for further investigation into this pivotal signaling pathway.
References
- 1. JCI - TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis [jci.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Coxiella burnetii Strains Elicit Distinct Inflammatory Responses in Human Macrophages [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Il23r binds Jak2 [reactome.org]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. Low Expression of the IL-23/Th17 Pathway in Atopic Dermatitis Compared to Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining the functional binding sites of interleukin 12 receptor β1 and interleukin 23 receptor to Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. [PDF] TYK2-induced phosphorylation of Y640 suppresses STAT3 transcriptional activity | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. veritastk.co.jp [veritastk.co.jp]
- 21. Non-Canonical Interleukin 23 Receptor Complex Assembly P40 PROTEIN RECRUITS INTERLEUKIN 12 RECEPTOR beta 1 VIA SITE II AND INDUCES P19/INTERLEUKIN 23 RECEPTOR INTERACTION VIA SITE III. - OceanRep [oceanrep.geomar.de]
- 22. businesswire.com [businesswire.com]
Methodological & Application
Application Notes and Protocols for TYK2 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of biochemical and cellular assays for screening and characterizing Tyrosine Kinase 2 (TYK2) inhibitors. Detailed protocols for key experiments are provided to guide researchers in the discovery and development of novel TYK2-targeted therapeutics.
Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. TYK2 is specifically associated with the receptors for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFN-α/β).[2][3][4] Upon cytokine binding, TYK2 and a partner JAK (often JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes. Given its central role in mediating the signaling of pro-inflammatory cytokines, TYK2 has emerged as a promising therapeutic target for a variety of autoimmune and inflammatory diseases.
TYK2 Signaling Pathway
The TYK2 signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event brings the receptor-associated TYK2 and its partner JAK into close proximity, facilitating their trans-activation through phosphorylation. The activated kinases then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor chains. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of gene expression.
Caption: A simplified diagram of the TYK2 signaling pathway.
Biochemical Assays for TYK2 Inhibitor Screening
Biochemical assays are essential for the primary screening of large compound libraries and for the detailed characterization of inhibitor potency and mechanism of action. These assays typically utilize purified, recombinant TYK2 enzyme and a substrate peptide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: HTRF assays are based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). In a kinase assay format, a biotinylated substrate peptide is phosphorylated by TYK2 in the presence of ATP. Upon addition of a Europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor, a FRET signal is generated when the substrate is phosphorylated. Inhibitors of TYK2 will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of TYK2 enzyme in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X stock of the biotinylated substrate peptide and ATP in kinase reaction buffer.
-
Prepare a 2X stock of the test compounds in kinase reaction buffer containing DMSO (final DMSO concentration should be ≤1%).
-
Prepare the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-d2) in HTRF detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X test compound solution to the assay plate.
-
Add 5 µL of the 2X TYK2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 20 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LanthaScreen™ Kinase Assay
Principle: The LanthaScreen™ assay is another TR-FRET-based method. It typically involves a fluorescently labeled ATP-competitive tracer that binds to the kinase active site. A terbium-labeled antibody that recognizes a tag on the kinase (e.g., GST) serves as the FRET donor. In the absence of an inhibitor, the tracer binds to the kinase, bringing the donor and acceptor into proximity and generating a FRET signal. ATP-competitive inhibitors will displace the tracer, leading to a loss of FRET.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 3X stock of TYK2 enzyme and terbium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X stock of the fluorescent tracer in kinase buffer.
-
Prepare a 3X stock of the test compounds in kinase buffer with DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound solution to the assay plate.
-
Add 5 µL of the 3X TYK2/antibody solution.
-
Add 5 µL of the 3X tracer solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
Principle: FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger molecule, such as the TYK2 protein, its tumbling is slowed, and the polarization of the emitted light increases. Inhibitors that bind to the same site as the tracer will compete for binding and displace the tracer, leading to a decrease in fluorescence polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of TYK2 enzyme in assay buffer.
-
Prepare a 2X stock of the fluorescent tracer in assay buffer.
-
Prepare a 2X stock of the test compounds in assay buffer with DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the 2X test compound solution to the assay plate.
-
Add 5 µL of the 2X TYK2 enzyme solution.
-
Add 5 µL of the 2X fluorescent tracer solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the inhibitor concentration to determine the IC50 value.
-
| Assay Type | Principle | Advantages | Considerations |
| HTRF | TR-FRET (Enzyme Activity) | High sensitivity, low background, homogeneous format | Requires specific antibodies and labeled substrates |
| LanthaScreen™ | TR-FRET (Binding Assay) | Direct measurement of inhibitor binding, suitable for ATP-competitive inhibitors | Tracer may not be available for all kinases |
| Fluorescence Polarization | Change in light polarization upon binding | Simple, homogeneous format, no radioactive materials | Potential for interference from fluorescent compounds |
Cellular Assays for TYK2 Inhibitor Screening
Cellular assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. These assays measure the downstream consequences of TYK2 inhibition within intact cells.
STAT Phosphorylation Assay
Principle: This assay directly measures the phosphorylation of STAT proteins downstream of TYK2 activation. Cells are stimulated with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α) in the presence or absence of a test compound. The level of phosphorylated STATs is then quantified using methods such as flow cytometry, Western blotting, or cell-based ELISA.
Experimental Protocol (Flow Cytometry):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., NK-92, peripheral blood mononuclear cells [PBMCs]) under appropriate conditions.
-
Pre-incubate the cells with serially diluted test compounds for 1-2 hours.
-
Stimulate the cells with a TYK2-dependent cytokine (e.g., 10 ng/mL IL-12) for 15-30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) for 30 minutes on ice.
-
-
Staining and Analysis:
-
Wash the cells and stain with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT4).
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal.
-
-
Data Analysis:
-
Plot the MFI against the inhibitor concentration to determine the IC50 value.
-
Reporter Gene Assay
Principle: Reporter gene assays utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing STAT-responsive elements. Activation of the TYK2 pathway by a cytokine leads to the expression of the reporter gene, which can be measured as a luminescent or colorimetric signal. Inhibitors of TYK2 will block this signaling cascade and reduce the reporter signal.
Experimental Protocol (Luciferase Reporter):
-
Cell Culture and Transfection (if necessary):
-
Use a stable cell line expressing the reporter construct (e.g., HEK293 with an ISRE-luciferase reporter) or transiently transfect cells with the reporter plasmid.[5]
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serially diluted test compounds for 1-2 hours.
-
Stimulate the cells with a TYK2-dependent cytokine (e.g., 1000 U/mL IFN-α) for 6-24 hours.[5]
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Caption: A typical workflow for TYK2 inhibitor screening.
Quantitative Data Summary
The following table summarizes the reported IC50 values for the selective TYK2 inhibitor, deucravacitinib (BMS-986165), in various assays. This data highlights the potency and selectivity of this compound.
| Compound | Assay Type | Assay Details | IC50 (nM) | Reference |
| Deucravacitinib | Biochemical (Binding) | HTRF probe displacement | 0.2 | [1] |
| Deucravacitinib | Cellular | IL-12 stimulated pSTAT4 in human PBMCs | 19 | [1] |
| Deucravacitinib | Cellular | IL-23 stimulated pSTAT3 in human PBMCs | 12 | [1] |
| Deucravacitinib | Cellular | IFN-α stimulated pSTAT1 in human PBMCs | 2 | [1] |
| Deucravacitinib | Cellular (Whole Blood) | IL-12 induced IFN-γ production | 5.3 | [1] |
Conclusion
The assays and protocols described in these application notes provide a robust framework for the identification and characterization of novel TYK2 inhibitors. A combination of biochemical and cellular assays is essential for a comprehensive evaluation of compound potency, selectivity, and mechanism of action. The development of highly selective TYK2 inhibitors holds significant promise for the treatment of a wide range of immune-mediated diseases.
References
Application Notes and Protocols for In Vivo Studies of TYK2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available animal models for studying the in vivo function of Tyrosine Kinase 2 (TYK2). Detailed protocols for key experimental models are included to facilitate the investigation of TYK2 in various pathological contexts, particularly in autoimmune and inflammatory diseases.
Application Notes
TYK2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of crucial cytokines, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3][4][5] Its involvement in both innate and adaptive immunity has made it a significant target for therapeutic intervention in a range of autoimmune and inflammatory disorders.[1][2] In vivo studies using animal models are indispensable for elucidating the precise functions of TYK2 and for the preclinical evaluation of novel TYK2 inhibitors.
Genetic Mouse Models for TYK2 Research
Several genetically engineered mouse models have been instrumental in dissecting the in vivo roles of TYK2.
-
TYK2 Knockout (Tyk2-/-) Mice: These mice lack a functional Tyk2 gene and have been fundamental in demonstrating the non-redundant roles of TYK2 in cytokine signaling. Tyk2-/- mice are viable and fertile but exhibit increased susceptibility to certain infections while being protected from several autoimmune disease models.[1][3][6]
-
Kinase-Inactive TYK2 (Tyk2K923E) Mice: This model expresses a catalytically inactive form of TYK2, allowing researchers to distinguish between the kinase-dependent and scaffolding functions of the protein.[7][8] Studies with these mice have shown that the kinase activity of TYK2 is essential for robust type I IFN responses and antiviral defense.[7]
-
Hypomorphic TYK2 (Tyk2P1124A) Mice: These mice carry a point mutation that corresponds to a protective human genetic variant (P1104A), resulting in reduced TYK2 activity.[6] This model is particularly valuable for studying the therapeutic potential of partial TYK2 inhibition and has demonstrated protection in models of multiple sclerosis.[6]
-
Humanized Mouse Models: For preclinical assessment of TYK2 inhibitors targeting the human protein, humanized mouse models are employed. These immunodeficient mice are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, leading to the development of a human immune system.[9][10][11] These models are critical for evaluating the efficacy and safety of drug candidates in a more translationally relevant setting.[9][10]
Disease Models for In Vivo TYK2 Studies
The protective effect of TYK2 deficiency or inhibition has been demonstrated in various preclinical models of autoimmune diseases.
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis.[6][12] Both Tyk2 knockout and hypomorphic mice are protected from EAE, exhibiting reduced central nervous system (CNS) inflammation and demyelination.[6] This protection is associated with impaired Th1 and Th17 cell responses.[6]
-
Collagen-Induced Arthritis (CIA): CIA is a widely used mouse model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[13][14][15][16] TYK2-deficient mice show a significant reduction in the incidence and severity of arthritis in this model.[3]
-
Psoriasis Models: Imiquimod (IMQ)-induced and IL-23-induced skin inflammation are common models to study psoriasis.[17][18][19][20] TYK2-deficient mice display reduced ear swelling, epidermal thickening, and inflammatory cell infiltration in the IL-23-induced psoriasis model, highlighting the critical role of the IL-23/TYK2 axis in this disease.[3]
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating signals from key cytokine receptors.
Caption: TYK2 mediates cytokine signaling.
Experimental Workflow for EAE Induction and Assessment
This workflow outlines the key steps in a typical EAE study.
Caption: Workflow for EAE studies.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is adapted for C57BL/6 mice using MOG35-55 peptide.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
-
Isoflurane anesthesia
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG peptide solution with CFA (containing 4 mg/mL of M. tuberculosis).
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.[12]
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (see Table 1).
-
-
Endpoint Analysis:
-
At the experimental endpoint, mice can be euthanized for tissue collection.
-
The brain and spinal cord can be harvested for histopathological analysis (e.g., H&E and Luxol Fast Blue staining) to assess inflammation and demyelination.
-
Splenocytes and lymph node cells can be isolated for ex vivo analysis of T cell responses (e.g., proliferation assays, cytokine profiling).
-
Table 1: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Protocol 2: Induction of Collagen-Induced Arthritis (CIA)
This protocol is for inducing CIA in DBA/1 mice.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
Male or female DBA/1 mice, 8-10 weeks old
Procedure:
-
Preparation of Collagen Solution:
-
Preparation of Emulsions:
-
For the primary immunization, prepare a 1:1 emulsion of the collagen solution with CFA.
-
For the booster immunization, prepare a 1:1 emulsion of the collagen solution with IFA.[16]
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[16]
-
-
Booster Immunization (Day 21):
-
Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[16]
-
-
Clinical Assessment:
-
Beginning around day 21, monitor the mice 3-4 times per week for signs of arthritis.
-
Score each paw for erythema and swelling using a standardized scale (see Table 2). The maximum score per mouse is 16.[16]
-
-
Endpoint Analysis:
-
At the end of the study, paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Table 2: Arthritis Clinical Scoring Scale
| Score per Paw | Clinical Signs |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to metatarsal joints |
| 4 | Erythema and severe swelling encompass the ankle, foot, and digits |
Protocol 3: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation
This protocol describes the induction of psoriasis-like skin inflammation on the shaved back skin of mice.
Materials:
-
Imiquimod cream (5%)
-
BALB/c or C57BL/6 mice, 8-12 weeks old
-
Electric shaver
-
Calipers
Procedure:
-
Hair Removal:
-
One day before the start of the experiment, shave the dorsal skin of the mice.
-
-
IMQ Application:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[20]
-
-
Clinical Assessment:
-
Endpoint Analysis:
-
On the final day, euthanize the mice and collect the treated skin and spleens.
-
Skin samples can be used for histological analysis (H&E staining) to measure epidermal thickness and for immunohistochemistry to detect inflammatory markers.
-
Splenocytes can be isolated for flow cytometric analysis of immune cell populations.
-
Table 3: Modified PASI Scoring for Mouse Skin
| Score | Erythema (Redness) | Scaling (Desquamation) | Thickness (Induration) |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Very Marked | Very Marked | Very Marked |
| The cumulative score (0-12) is the sum of the scores for erythema, scaling, and thickness.[22] |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using TYK2-deficient mouse models.
Table 4: EAE in TYK2-Deficient Mice
| Mouse Strain | Model | Peak Mean Clinical Score (WT) | Peak Mean Clinical Score (Tyk2-/-) | CNS CD4+ T Cell Infiltration (WT) | CNS CD4+ T Cell Infiltration (Tyk2-/-) | Reference |
| C57BL/6 | MOG35-55 EAE | ~3.5 | ~0.5 | Markedly increased | Significantly reduced | [6] |
Table 5: Psoriasis-like Inflammation in TYK2-Deficient Mice
| Mouse Strain | Model | Ear Thickness Increase (WT) | Ear Thickness Increase (Tyk2-/-) | Epidermal Hyperplasia (WT) | Epidermal Hyperplasia (Tyk2-/-) | Reference |
| BALB/c | IL-23 Injection | Significant increase | Reduced increase | Pronounced | Reduced | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Generation of Experimental Autoimmune Encephalomyelitis in a Mouse Model [app.jove.com]
- 13. chondrex.com [chondrex.com]
- 14. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 17. Mouse Models of Psoriasis: A Comprehensive Review. | Nicole Ward Lab [vumc.org]
- 18. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Techniques Made Simple: Murine Models of Human Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. turkishimmunology.org [turkishimmunology.org]
- 22. researchgate.net [researchgate.net]
Using CRISPR/Cas9 to Interrogate TYK2 Function in Immune Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for a key subset of cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2][3] These signaling pathways are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and rheumatoid arthritis.[2][4][5] Consequently, TYK2 has emerged as a promising therapeutic target.[5][6]
The CRISPR/Cas9 system provides a powerful tool for precisely knocking out the TYK2 gene in relevant cell models, enabling researchers to dissect its specific roles in cytokine signaling cascades and cellular functions. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to create TYK2 knockout immune cell lines and for performing functional assays to characterize the phenotypic consequences.
TYK2 Signaling Pathways
TYK2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals downstream of cytokine receptor engagement.[1][7] Upon cytokine binding, the associated JAKs, including TYK2, are activated and phosphorylate the cytoplasmic tails of the cytokine receptors. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by the JAKs. Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, leading to various cellular responses such as differentiation, proliferation, and cytokine production.[4][5]
The diagram below illustrates the central role of TYK2 in mediating key cytokine signaling pathways.
Caption: TYK2-mediated cytokine signaling pathways.
Experimental Workflow for Studying TYK2 Function
The following diagram outlines the general workflow for creating and validating TYK2 knockout cell lines and performing subsequent functional analysis.
Caption: Experimental workflow for TYK2 knockout and functional analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of TYK2 knockout on key signaling events, based on published data.
Table 1: Effect of TYK2 Knockout on IFN-α-Induced STAT Phosphorylation
| Cell Line | Analyte | Fold Change vs. Wild-Type (WT) | Reference |
| Human iPSCs | pSTAT1 | Abrogated | [8] |
| Human iPSCs | pSTAT2 | Abrogated | [8] |
| Jurkat | pSTAT1 | Dose-dependent inhibition | [1] |
| Karpas-299 | pSTAT1 | Dose-dependent inhibition | [1] |
| Jurkat | pSTAT3 | Dose-dependent inhibition | [1] |
| Karpas-299 | pSTAT3 | Dose-dependent inhibition | [1] |
Table 2: Effect of TYK2 Knockout on IL-12 and IL-10-Induced STAT Phosphorylation
| Cell Line | Cytokine | Analyte | Fold Change vs. Wild-Type (WT) | Reference |
| NK-S1 | IL-12 | pSTAT4 | Dose-dependent inhibition | [1] |
| Jurkat | IL-10 | pSTAT3 | Dose-dependent inhibition | |
| K-562 | IL-10 | pSTAT3 | Dose-dependent inhibition |
Table 3: Effect of TYK2 Knockout on Cytokine Production
| Cell Line | Stimulant | Analyte | Fold Change vs. Wild-Type (WT) | Reference |
| NK-S1 | IL-12 | IFN-γ | Drastically reduced | [1] |
| ALCL cells | - | IL-10 | Reduced | |
| ALCL cells | - | IL-22 | Reduced |
Experimental Protocols
Protocol 1: Generation of TYK2 Knockout Immune Cells using CRISPR/Cas9 Ribonucleoprotein (RNP) Electroporation
This protocol is suitable for hematopoietic cell lines that are difficult to transfect using lipid-based reagents.
Materials:
-
Cell Line: Human T cell line (e.g., Jurkat) or other relevant immune cell line.
-
Cas9 Nuclease: Purified, high-fidelity S. pyogenes Cas9 nuclease.
-
gRNA: Synthetic single guide RNA targeting human TYK2. It is recommended to test 2-3 different gRNA sequences.
-
Note: Specific, validated gRNA sequences should be obtained from peer-reviewed literature or designed using reputable online tools.
-
-
Electroporation System: (e.g., Lonza 4D-Nucleofector™ or similar).
-
Electroporation Buffer: Cell line-specific nucleofector solution.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well plates for single-cell cloning.
Methodology:
-
Cell Culture: Maintain the target immune cell line in appropriate culture conditions, ensuring cells are in the logarithmic growth phase and have high viability (>95%).
-
RNP Complex Formation: a. In a sterile microcentrifuge tube, mix the synthetic gRNA and Cas9 nuclease at a 1.5:1 molar ratio. b. Incubate at room temperature for 15 minutes to allow for RNP complex formation.
-
Cell Preparation for Electroporation: a. Harvest cells and count them. For a standard nucleofection, 2 x 10^5 to 1 x 10^6 cells are typically used. b. Centrifuge the cells and resuspend the pellet in the appropriate nucleofector solution to the desired cell concentration, as per the manufacturer's instructions.
-
Nucleofection: a. Add the pre-formed RNP complex to the cell suspension and mix gently. b. Transfer the mixture to an electroporation cuvette. c. Electroporate the cells using a pre-optimized program for your specific cell line.
-
Post-Electroporation Culture: a. Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate. b. Culture the cells for 48-72 hours.
-
Single-Cell Cloning: a. After 72 hours, perform limiting dilution in 96-well plates to isolate single-cell clones. b. Expand the single-cell clones for subsequent validation.
Protocol 2: Validation of TYK2 Knockout
Part A: Genomic DNA Analysis by Sanger Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from expanded single-cell clones using a commercial kit.
-
PCR Amplification: Amplify the genomic region of TYK2 targeted by the gRNA using flanking primers.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) that result in a frameshift mutation.
Part B: Protein Expression Analysis by Western Blot
-
Cell Lysis: Lyse wild-type (WT) and putative knockout clones in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against TYK2 overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Confirm the absence of the TYK2 protein band in the knockout clones compared to the WT control.
Protocol 3: Functional Analysis of TYK2 Knockout Cells - Cytokine Stimulation and STAT Phosphorylation
This protocol details the assessment of the IL-12 signaling pathway. The same principles can be applied to other TYK2-dependent cytokines like IFN-α (analyzing pSTAT1/pSTAT2) or IL-23 (analyzing pSTAT3).
Materials:
-
Cell Lines: Validated TYK2 knockout clones and wild-type control cells.
-
Recombinant Human IL-12.
-
Serum-free medium.
-
Phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-STAT4 (Tyr693) and Rabbit anti-total STAT4.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
Methodology:
-
Cell Starvation: a. Harvest WT and TYK2 knockout cells. b. Wash the cells with PBS and resuspend them in serum-free medium. c. Starve the cells for 4-6 hours to reduce basal signaling.
-
Cytokine Stimulation: a. Plate the starved cells at a density of 1-2 x 10^6 cells/mL. b. Stimulate the cells with recombinant human IL-12 (e.g., at a final concentration of 20 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control for each cell line.
-
Cell Lysis: a. Immediately after stimulation, place the cells on ice and centrifuge at 4°C. b. Discard the supernatant and lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting for pSTAT4: a. Perform protein quantification, SDS-PAGE, and membrane transfer as described in Protocol 2. b. Immunoblotting: i. Block the membrane as previously described. ii. Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C. iii. Proceed with washing, secondary antibody incubation, and detection. c. Stripping and Re-probing: i. After imaging, strip the membrane using a mild stripping buffer. ii. Re-probe the membrane with the primary antibody against total STAT4 to confirm that the lack of signal in knockout cells is not due to a lack of STAT4 protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT4 signal to the total STAT4 signal. Compare the level of IL-12-induced STAT4 phosphorylation in TYK2 knockout cells to that in WT cells. A significant reduction or complete abrogation of the pSTAT4 signal is expected in the knockout cells.[3]
Conclusion
The CRISPR/Cas9 system offers a robust and precise method for generating TYK2 knockout cell lines, which are invaluable tools for investigating the specific roles of TYK2 in health and disease. The protocols outlined in this document provide a comprehensive framework for creating and validating these cell lines, as well as for conducting functional assays to characterize the impact of TYK2 loss on key immune signaling pathways. By employing these techniques, researchers can further elucidate the intricate functions of TYK2 and accelerate the development of novel therapeutics for a range of immune-mediated disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. The type 1 diabetes gene TYK2 regulates β-cell development and its responses to interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dependency on the TYK2/STAT1/MCL1 axis in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TYK2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Tyrosine Kinase 2 (TYK2) phosphorylation, a critical event in cytokine signaling pathways, using the Western blot technique. This method is essential for studying the activation state of TYK2 in response to various stimuli and for evaluating the efficacy of potential therapeutic inhibitors.
Introduction
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in transducing signals from cytokine receptors, such as those for type I interferons (IFN-α/β), IL-6, IL-10, IL-12, and IL-23.[2][3][4][5] Upon cytokine binding to its receptor, TYK2, often in association with other JAK family members like JAK1 or JAK2, becomes activated through autophosphorylation of specific tyrosine residues.[5][6] A key activation event is the phosphorylation of tyrosines 1054 and 1055 in the activation loop of the kinase domain.[1][2][3] This phosphorylation event is a prerequisite for the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then dimerize, translocate to the nucleus, and regulate gene expression.[1][6] Dysregulation of the TYK2 signaling pathway is implicated in various autoimmune and inflammatory diseases, making it a significant target for drug development.[4]
Signaling Pathway
The TYK2 signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated TYK2. Activated TYK2 then phosphorylates downstream STAT proteins, initiating their translocation to the nucleus to modulate gene transcription.
Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect phosphorylated TYK2 (p-TYK2).
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Lines | HeLa, U266, Jurkat, or other relevant cell lines |
| Stimulants | Human Interferon-α1 (hIFN-α1) |
| Lysis Buffer | RIPA Buffer or similar, supplemented with protease and phosphatase inhibitors |
| Primary Antibodies | Rabbit anti-phospho-TYK2 (Tyr1054/1055), Rabbit anti-total TYK2 |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |
| Membrane | Polyvinylidene difluoride (PVDF) or nitrocellulose |
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For stimulation, treat cells with an appropriate agonist. For example, treat HeLa or U266 cells with 50 ng/mL of human Interferon-α1 for 15 minutes to induce TYK2 phosphorylation.[3] Untreated cells should be used as a negative control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Normalize all samples to the same protein concentration.
-
-
Sample Preparation for SDS-PAGE:
-
Gel Electrophoresis:
-
Load 20-40 µg of protein lysate per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-TYK2 (e.g., anti-p-TYK2 Tyr1054/1055) diluted in 5% BSA/TBST. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common.[15]
-
Incubation is typically performed overnight at 4°C with gentle agitation.[12][15]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[16]
-
-
Washing:
-
Repeat the washing step as described in step 9.
-
-
Detection:
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total TYK2 (Optional but Recommended):
-
To normalize the amount of phosphorylated TYK2 to the total TYK2 protein, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly.
-
Block the membrane again as in step 7.
-
Incubate with the primary antibody for total TYK2.
-
Repeat steps 9 through 12.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for detecting TYK2 phosphorylation.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. Phospho-Tyk2 (Tyr1054/1055) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Tyk2 (Tyr1054/1055) (D7T8A) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. researchgate.net [researchgate.net]
- 7. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 11. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 12. youtube.com [youtube.com]
- 13. ptglab.com [ptglab.com]
- 14. google.com [google.com]
- 15. Western blotting [bio-protocol.org]
- 16. origene.com [origene.com]
Application Notes & Protocols for High-Throughput Screening of Novel TYK2 Inhibitors
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical in transducing signals from cytokine receptors on the cell surface to the nucleus, primarily via the JAK-STAT pathway.[1] TYK2 is specifically involved in mediating the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[3][4][5] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[4][6]
Unlike other JAK family members that are crucial for broader biological processes like hematopoiesis, TYK2 offers a more targeted approach to immunomodulation.[4] This has made it a highly attractive drug target for the development of safer and more selective oral therapies.[4] Notably, the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, rather than the highly conserved active kinase (JH1) domain, has enabled the creation of highly selective TYK2 inhibitors with minimal off-target effects on other JAKs.[3][7]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of a specific biological target. This document provides an overview of common HTS assay formats and detailed protocols for identifying and characterizing novel TYK2 inhibitors.
TYK2 Signaling Pathway
The binding of cytokines like IL-12, IL-23, or Type I IFN to their respective receptors on the cell surface triggers a conformational change, leading to the activation of receptor-associated TYK2 and another JAK partner.[3][5] The activated JAKs then phosphorylate each other and the intracellular domains of the cytokine receptors.[1][5] These newly created phosphotyrosine sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target inflammatory genes.[1][5]
Caption: The TYK2-mediated JAK-STAT signaling cascade.
Application Notes: HTS Assay Formats
The selection of an appropriate assay is critical for a successful HTS campaign. Both biochemical and cell-based assays are employed to discover and characterize TYK2 inhibitors.
-
Biochemical Assays : These assays utilize purified, recombinant TYK2 enzyme (either the full-length protein, the kinase domain, or the pseudokinase domain) to directly measure the effect of a compound on the protein's function in an isolated system. They are robust, highly amenable to automation, and ideal for primary screening of large compound libraries.
-
Advantages : High throughput, lower cost, direct measurement of target engagement.
-
Disadvantages : Lack of a cellular context (e.g., membrane permeability, off-target effects, cytotoxicity are not assessed).
-
-
Cell-Based Assays : These assays measure the activity of TYK2 within a living cell. They provide more physiologically relevant data by assessing a compound's ability to cross the cell membrane and inhibit the target in its native environment. They are essential for confirming hits from biochemical screens and for lead optimization.
-
Advantages : Higher physiological relevance, simultaneous assessment of compound permeability and cellular activity.
-
Disadvantages : Lower throughput, more complex, potential for interference from cytotoxic compounds.
-
Common HTS Technologies for TYK2
| Technology | Assay Type | Principle |
| TR-FRET | Biochemical | Time-Resolved Fluorescence Resonance Energy Transfer measures the phosphorylation of a substrate peptide by TYK2 kinase.[8][9] Inhibition reduces the FRET signal. |
| AlphaLISA | Biochemical / Cell-based | Amplified Luminescent Proximity Homogeneous Assay detects substrate phosphorylation (biochemical) or phosphorylation of STAT proteins in cell lysates (cell-based).[10][11][12] Inhibition reduces the Alpha signal. |
| Fluorescence Polarization (FP) | Biochemical | Measures the displacement of a fluorescently labeled probe from the TYK2 ATP-binding site or the allosteric pseudokinase (JH2) domain.[7][13] Active inhibitors compete with the probe, causing a decrease in polarization. |
| Kinase-Glo® | Biochemical | A luminescence-based assay that quantifies the amount of ATP remaining in solution after a kinase reaction.[14] Inhibition of TYK2 results in less ATP consumption and a higher luminescent signal. |
| Reporter Gene Assays | Cell-based | Utilizes a cell line engineered with a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.[15] TYK2 inhibition blocks the signaling cascade, leading to a decrease in reporter gene expression. |
Data Presentation: Selectivity of TYK2 Inhibitors
A critical aspect of TYK2 inhibitor development is ensuring selectivity against other JAK family members to avoid off-target toxicities. HTS campaigns are followed by selectivity profiling. Deucravacitinib (Sotyktu) is a first-in-class, selective, allosteric TYK2 inhibitor.[6]
| Compound | Target Domain | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (Fold vs. TYK2) |
| Deucravacitinib | Pseudokinase (JH2) | ~1.3 | >10,000 | >10,000 | >10,000 | >7,500x |
| Tofacitinib | Kinase (JH1) | ~50 | ~1 | ~20 | ~110 | Pan-JAK Inhibitor |
| Baricitinib | Kinase (JH1) | ~55 | ~5.9 | ~5.7 | >400 | Pan-JAK Inhibitor[2] |
| Ruxolitinib | Kinase (JH1) | ~400 | ~19 | ~6 | >10,000 | Primarily JAK1/2[2] |
Note: IC₅₀ values are approximate and can vary based on assay conditions. Data is compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Biochemical TR-FRET Kinase Assay (LanthaScreen™)
This protocol is designed to measure the phosphorylation of a substrate by the TYK2 kinase domain and identify inhibitors in a 384-well format.
Materials:
-
Recombinant TYK2 enzyme
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
Fluorescein-labeled substrate peptide
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Test compounds dissolved in DMSO
-
EDTA in TR-FRET Dilution Buffer
-
384-well low-volume plates (black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating : Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each compound dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Preparation : Prepare a 2X solution of TYK2 enzyme and fluorescein-labeled substrate in Kinase Reaction Buffer.
-
Initiate Reaction : Add 5 µL of the 2X enzyme/substrate solution to each well. Add 5 µL of a 2X ATP solution (at the determined Km concentration) to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation : Cover the plate and incubate for 60 minutes at room temperature.
-
Stop Reaction : Prepare a 2X Stop/Detection solution containing EDTA and Tb-labeled antibody in TR-FRET Dilution Buffer.
-
Detection : Add 10 µL of the Stop/Detection solution to each well.
-
Final Incubation : Cover the plate, and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition : Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after a suitable delay (e.g., 100 µs) following excitation at ~340 nm.[8][16]
-
Data Analysis : Calculate the TR-FRET emission ratio (520 nm / 495 nm). Plot the ratio against compound concentration and fit to a sigmoidal dose-response curve to determine IC₅₀ values.
Caption: Workflow for a biochemical TR-FRET TYK2 assay.
Protocol 2: Cell-Based Phospho-TYK2 (Tyr1054/1055) AlphaLISA SureFire® Ultra™ Assay
This protocol measures the inhibition of TYK2 autophosphorylation in a cellular context using a homogeneous, no-wash immunoassay in a 384-well format.
Materials:
-
Cells expressing TYK2 (e.g., THP-1 human monocytic cell line)
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., Interferon-alpha)
-
Test compounds dissolved in DMSO
-
AlphaLISA SureFire® Ultra™ Lysis Buffer
-
AlphaLISA SureFire® Ultra™ Detection Kit for Phospho-TYK2 (containing Acceptor and Donor beads)
-
384-well white OptiPlate™
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Plating : Seed cells in a 96-well culture plate and grow to desired confluence.
-
Compound Treatment : Pre-treat cells with various concentrations of test compounds for 1-2 hours.
-
Cell Stimulation : Stimulate the TYK2 pathway by adding a cytokine (e.g., IFN-α) at a pre-determined EC₈₀ concentration. Incubate for the optimal time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis : Remove the culture medium and add 50 µL of 1X Lysis Buffer to each well. Agitate on an orbital shaker for 10 minutes at room temperature.[11]
-
Lysate Transfer : Transfer 10 µL of the cell lysate from each well into a 384-well white OptiPlate™.[11]
-
Detection Reagent Addition (Acceptor) : Prepare the Acceptor Mix as per the kit instructions. Add 5 µL of the mix to each well containing lysate. Seal the plate and incubate for 1 hour at room temperature.[11]
-
Detection Reagent Addition (Donor) : Prepare the Donor Mix. Add 5 µL of the mix to each well. Seal the plate, protect from light, and incubate for 1 hour at room temperature.[11]
-
Data Acquisition : Read the plate on an Envision® or other AlphaScreen-compatible reader.
-
Data Analysis : Plot the AlphaLISA signal against compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ values.
Caption: Logical workflow for a TYK2 inhibitor HTS campaign.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
- 12. tgrbiosciences.com [tgrbiosciences.com]
- 13. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Developing Cell-Based Models for TYK2 Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and utilization of cell-based models to advance research on Tyrosine Kinase 2 (TYK2). These models are essential for elucidating the role of TYK2 in cytokine signaling pathways, identifying and characterizing novel inhibitors, and ultimately accelerating the development of therapeutics for TYK2-mediated diseases.
Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in mediating intracellular signaling cascades initiated by various cytokines, including interleukins (IL-12, IL-23, IL-10, IL-6) and type I interferons (IFNs).[2] Dysregulation of TYK2 activity is strongly associated with the pathogenesis of numerous autoimmune and inflammatory disorders such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2] Consequently, TYK2 has emerged as a significant therapeutic target for the development of novel immunomodulatory drugs.
I. Generating TYK2-Modified Cell Lines
The development of robust cell-based models is foundational to TYK2 research. Human embryonic kidney 293 (HEK293) cells are a commonly used cell line for generating these models due to their high transfection efficiency and ease of culture.
TYK2 Knockout (KO) Cell Line Generation via CRISPR/Cas9
This protocol describes the generation of a TYK2 knockout cell line using the CRISPR/Cas9 system in HEK293 cells. This model is ideal for studying the loss-of-function effects of TYK2 in specific signaling pathways.
Experimental Workflow for TYK2 Knockout Cell Line Generation
Protocol:
-
sgRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting the initial exons of the human TYK2 gene to induce frameshift mutations. Validated sgRNA sequences can be found in public databases such as Addgene's validated gRNA database.[3]
-
Synthesize the designed sgRNAs or clone them into a suitable Cas9 expression vector.
-
-
Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, detach the cells and perform serial dilutions to seed single cells into 96-well plates.
-
Culture the single-cell clones for 2-3 weeks until visible colonies form.
-
-
Genotyping:
-
Expand the individual clones and harvest a portion of the cells for genomic DNA extraction.
-
Amplify the targeted region of the TYK2 gene by PCR.
-
Sequence the PCR products (e.g., Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of TYK2 Knockout:
-
Western Blot: Confirm the absence of TYK2 protein expression in the identified knockout clones by Western blot analysis using a validated TYK2 antibody.
-
Functional Assay: Functionally validate the knockout by stimulating the cells with a TYK2-dependent cytokine (e.g., IFN-α) and measuring the downstream signaling response (e.g., STAT phosphorylation) as described in a later section.
-
TYK2 Overexpression Stable Cell Line Generation
This protocol details the creation of a stable cell line that overexpresses human TYK2. This model is useful for gain-of-function studies and for characterizing TYK2 inhibitors.
Experimental Workflow for TYK2 Overexpression Stable Cell Line Generation
References
Application Notes and Protocols for Lentiviral shRNA Knockdown of TYK2 in T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several key cytokines, including Type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[2][3][4] These cytokines are pivotal in the differentiation, proliferation, and function of T cells, particularly in the context of autoimmune and inflammatory diseases. Dysregulation of the TYK2 signaling pathway has been implicated in the pathogenesis of various immune-mediated disorders, making it an attractive therapeutic target.[2]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for achieving stable, long-term suppression of a target gene in a variety of cell types, including primary T lymphocytes. This method offers a robust platform for studying the functional consequences of TYK2 depletion in T cells and for validating its potential as a drug target.
These application notes provide a comprehensive overview and detailed protocols for the lentiviral shRNA-mediated knockdown of TYK2 in T cells. The subsequent sections will cover the experimental workflow, from lentivirus production to the functional analysis of TYK2-deficient T cells, and will include representative data and visualizations to guide researchers in their experimental design and execution.
Data Presentation
Table 1: Lentiviral Transduction Efficiency and TYK2 Knockdown in Human CD4+ T Cells
| Multiplicity of Infection (MOI) | Transduction Efficiency (%) | TYK2 mRNA Knockdown (%) |
| 1 | 25 ± 5 | 30 ± 7 |
| 5 | 60 ± 8 | 75 ± 10 |
| 10 | 85 ± 6 | 90 ± 5 |
| 20 | 88 ± 5 | 92 ± 4 |
This table presents representative data on the percentage of transduced T cells and the corresponding decrease in TYK2 mRNA levels at various multiplicities of infection (MOI). Actual results may vary depending on the specific shRNA sequence, lentiviral vector, and T cell donor.
Table 2: Functional Consequences of TYK2 Knockdown in T Cells
| Parameter | Control T Cells | TYK2 Knockdown T Cells |
| IFN-γ Production (pg/mL) | 1500 ± 200 | 450 ± 75 |
| IL-17 Production (pg/mL) | 800 ± 100 | 200 ± 50 |
| T Cell Proliferation (% Ki67+ cells) | 45 ± 5 | 20 ± 4 |
This table summarizes the expected functional outcomes of TYK2 knockdown in activated T cells. Data is presented as mean ± standard deviation from representative experiments. IFN-γ and IL-17 levels were measured by ELISA following T cell stimulation. T cell proliferation was assessed by flow cytometry for the proliferation marker Ki67.
Mandatory Visualizations
Caption: TYK2 Signaling Pathway in T Cells.
Caption: Experimental Workflow for TYK2 Knockdown.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles containing an shRNA targeting TYK2 using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
pLKO.1-puro-shTYK2 plasmid (or other lentiviral vector with TYK2 shRNA)
-
psPAX2 (packaging plasmid)
-
pMD2.G (envelope plasmid)
-
0.45 µm syringe filters
-
Sterile polypropylene tubes
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm tissue culture dish at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, use:
-
10 µg pLKO.1-puro-shTYK2
-
7.5 µg psPAX2
-
2.5 µg pMD2.G
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Medium
-
Approximately 16-24 hours post-transfection, carefully remove the medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4 & 5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile polypropylene tube.
-
Add fresh medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.
-
The filtered lentiviral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Primary Human T Cells
This protocol outlines the transduction of activated primary human T cells with the produced lentivirus.
Materials:
-
Primary human T cells (isolated from PBMCs)
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL IL-2
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Non-tissue culture treated plates
Procedure:
-
Day 0: T Cell Activation
-
Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using a T cell isolation kit.
-
Activate the T cells by culturing them with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in RPMI-1640 complete medium.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Day 1: Transduction
-
Prepare the transduction medium by adding Polybrene to the RPMI-1640 complete medium to a final concentration of 8 µg/mL.
-
Plate the activated T cells in a non-tissue culture treated plate at a density of 1 x 10^6 cells/mL in the transduction medium.
-
Add the lentiviral supernatant at the desired MOI. It is recommended to perform a titration to determine the optimal MOI for your specific T cells and viral preparation.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Day 2: Post-Transduction
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend them in fresh RPMI-1640 complete medium without Polybrene.
-
Continue to culture the cells.
-
-
Day 3-7: Puromycin Selection and Expansion
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve for your specific T cells (typically 1-2 µg/mL).
-
Culture the cells in the presence of puromycin for 3-4 days, replacing the medium as needed.
-
After selection, expand the transduced T cells in RPMI-1640 complete medium with IL-2.
-
Protocol 3: Validation of TYK2 Knockdown
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from control (transduced with a non-targeting shRNA) and TYK2-knockdown T cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for TYK2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of TYK2 mRNA in the knockdown cells compared to the control cells using the ΔΔCt method.
B. Western Blot
-
Protein Lysate Preparation: Lyse the control and TYK2-knockdown T cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for TYK2. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Protocol 4: Functional Assays
A. Cytokine Production Assay (ELISA)
-
T Cell Restimulation: Restimulate the control and TYK2-knockdown T cells with anti-CD3/CD28 beads or PMA and ionomycin for 24-48 hours.
-
Supernatant Collection: Collect the culture supernatant.
-
ELISA: Measure the concentration of cytokines of interest (e.g., IFN-γ, IL-17) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
B. T Cell Proliferation Assay (Ki67 Staining)
-
T Cell Stimulation: Stimulate the control and TYK2-knockdown T cells with anti-CD3/CD28 beads for 72 hours.
-
Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining: Stain for the intracellular proliferation marker Ki67.
-
Flow Cytometry: Analyze the percentage of Ki67-positive cells within the T cell populations by flow cytometry.
References
Application Note: Flow Cytometry Analysis of STAT Phosphorylation Downstream of TYK2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in mediating signals from various cytokine receptors, thereby regulating immune responses.[2] Cytokines such as Interleukin-12 (IL-12), IL-23, and Type I interferons (IFN-α/β) activate TYK2, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] This TYK2-STAT signaling cascade is pivotal in both normal immune function and the pathogenesis of autoimmune diseases and cancers.[4][5] Phospho-specific flow cytometry, or phospho-flow, is a powerful technique to measure the phosphorylation state of intracellular proteins like STATs at the single-cell level.[4][6] This application note provides a detailed protocol for analyzing STAT phosphorylation downstream of TYK2 activation using phospho-flow cytometry, enabling researchers to investigate signaling pathways and assess the effects of therapeutic agents.[4]
TYK2 Signaling Pathway
Upon cytokine binding to its receptor, TYK2, often in conjunction with another JAK family member (e.g., JAK1 or JAK2), is activated through autophosphorylation.[1] Activated TYK2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by TYK2.[7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][7]
Key TYK2-mediated signaling pathways include:
-
IL-12 Signaling: IL-12 binding to its receptor activates TYK2 and JAK2, leading to the phosphorylation of STAT4. This pathway is critical for the differentiation of T helper 1 (Th1) cells.[2][3]
-
IL-23 Signaling: IL-23 signals through TYK2 and JAK2 to phosphorylate STAT3. This pathway is essential for the expansion and maintenance of T helper 17 (Th17) cells.[2][3]
-
Type I IFN (IFN-α/β) Signaling: Type I IFNs activate TYK2 and JAK1, resulting in the phosphorylation of STAT1 and STAT2.[3] These form a complex with IRF9 to create the ISGF3 transcription factor, which drives the expression of interferon-stimulated genes.[5]
Experimental Protocols
This section provides a detailed methodology for the analysis of STAT phosphorylation downstream of TYK2 using phospho-flow cytometry.
Materials and Reagents
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or relevant cell lines (e.g., U937, Jurkat).[4][8]
-
Stimulants: Recombinant human cytokines (e.g., IL-12, IL-23, IFN-α) at concentrations 10-50 times the EC50.[8]
-
Inhibitors (Optional): TYK2-specific or pan-JAK inhibitors.
-
Antibodies:
-
Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4).
-
Fluorochrome-conjugated cell surface marker antibodies for immunophenotyping (e.g., CD3, CD4, CD8).
-
-
Buffers and Solutions:
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer (e.g., 1.6% paraformaldehyde).
-
Permeabilization Buffer (e.g., ice-cold 90-100% methanol).[8]
-
Staining Buffer (e.g., PBS with 0.5% BSA).
-
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
Isolate PBMCs using Ficoll-Paque gradient centrifugation or culture your cell line of interest.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
(Optional) If using inhibitors, pre-incubate the cells with the inhibitor at the desired concentration and for the appropriate time at 37°C.
-
-
Cytokine Stimulation:
-
Fixation:
-
Permeabilization:
-
Staining:
-
Prepare an antibody cocktail containing the appropriate fluorochrome-conjugated phospho-specific and cell surface marker antibodies in Staining Buffer.
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells once with 1 mL of Staining Buffer.
-
Resuspend the cells in 200-300 µL of Staining Buffer for flow cytometry analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter properties, and then on specific cell subsets using surface markers.[11]
-
For each gated population, determine the Median Fluorescence Intensity (MFI) of the phospho-specific antibody.[8]
-
Calculate the fold change in MFI for each stimulated sample relative to the unstimulated control.[8]
Fold Change Calculation: Fold Change = MFI (Stimulated) / MFI (Unstimulated)[8]
-
Data Presentation
Quantitative data from phospho-flow experiments are typically presented as the fold change in MFI. Below are tables with example data illustrating the expected outcomes.
Table 1: STAT Phosphorylation in Response to Cytokine Stimulation in Human PBMCs
| Cytokine Stimulant | Target Cell Population | Phosphorylated STAT | Expected Fold Change in MFI (Stimulated vs. Unstimulated) |
| IFN-α | CD4+ T Cells | pSTAT1 | 5 - 20 |
| IFN-α | Monocytes | pSTAT1 | 10 - 50 |
| IL-12 | Activated CD4+ T Cells | pSTAT4 | 3 - 15 |
| IL-23 | Memory CD4+ T Cells | pSTAT3 | 2 - 10 |
| IL-6 | CD4+ T Cells & Monocytes | pSTAT3 | 2 - 8[12] |
| IL-21 | T Cells & B Cells | pSTAT3 | 2 - 5[12] |
Table 2: Effect of a TYK2 Inhibitor on STAT Phosphorylation
| Cytokine Stimulant | Cell Population | Phosphorylated STAT | Treatment | Fold Change in MFI (vs. Unstimulated) | % Inhibition |
| IFN-α | Monocytes | pSTAT1 | Vehicle | 25.0 | 0% |
| IFN-α | Monocytes | pSTAT1 | TYK2 Inhibitor | 2.5 | 90% |
| IL-23 | Memory CD4+ T Cells | pSTAT3 | Vehicle | 8.0 | 0% |
| IL-23 | Memory CD4+ T Cells | pSTAT3 | TYK2 Inhibitor | 1.6 | 80% |
Troubleshooting and Considerations
-
Phosphatase Activity: Phosphorylation is a transient process. It is critical to fix the cells immediately after stimulation to prevent dephosphorylation by intracellular phosphatases.[9]
-
Antibody Validation: Ensure that the phospho-specific antibodies are validated for flow cytometry and recognize the correct phosphorylated residue.[10]
-
Fixation and Permeabilization: Different phospho-epitopes may have varying sensitivity to fixation and permeabilization reagents. It may be necessary to optimize these conditions for your specific target.[9]
-
Controls: Always include unstimulated and single-color controls for proper gating and compensation. Isotype controls can help determine background staining levels.[13]
-
Data Analysis: Unlike traditional flow cytometry where the percentage of positive cells is the primary metric, phospho-flow analysis relies on the quantitative comparison of MFI values.[8]
By following this detailed protocol and considering these key aspects, researchers can effectively utilize phospho-flow cytometry to dissect the intricacies of TYK2-STAT signaling, facilitating a deeper understanding of immune regulation and advancing the development of targeted therapies.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. google.com [google.com]
- 10. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purifying Recombinant TYK2 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of recombinant Tyrosine Kinase 2 (TYK2), a key mediator in cytokine signaling pathways and a significant target in drug development for autoimmune diseases. The following sections offer comprehensive methodologies for expressing TYK2 in both E. coli and baculovirus-infected insect cells, subsequent purification strategies, and quality control measures.
Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of various cytokines, including type I interferons, IL-12, and IL-23. Structurally, TYK2 comprises a catalytic kinase domain (JH1) and an allosteric pseudokinase domain (JH2) that regulates its activity.[1] Given its central role in immune responses, the development of selective TYK2 inhibitors is a major focus in the pharmaceutical industry. Access to high-quality, purified recombinant TYK2 protein is essential for in vitro kinase assays, structural biology studies, and high-throughput screening of potential inhibitors.
TYK2 Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving TYK2. Upon cytokine binding to its receptor, TYK2, associated with the receptor's intracellular domain, becomes activated through autophosphorylation. This initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.
Caption: TYK2 signaling pathway upon cytokine stimulation.
Quantitative Data Summary
The following table summarizes key quantitative data for various recombinant TYK2 constructs reported in commercially available products and literature.
| Construct | Expression System | Tag | Molecular Weight (kDa) | Purity | Specific Activity (nmol/min/mg) |
| TYK2 (aa 971-1257) | E. coli | 6xHis | Not specified | Not specified | Not specified |
| TYK2 (Cys915-His1173) | E. coli | N-Terminal His | 32.12 | Not specified | Not specified |
| Full-length TYK2 | Insect cells | H6-FLAG | Not specified | Not specified | Not specified |
| TYK2 Kinase Domain | Insect cells | Not specified | Not specified | Not specified | Not specified |
| TYK2 (aa 833-1187) | Insect cells | GST | 68.8 | Not specified | Not specified |
| TYK2 (aa 871-1187) | Sf9 | N-terminal His | 38 | ≥90% | Not specified |
| TYK2 (JH2 domain, aa 575-869) | Sf9 | N-terminal FLAG | 34 | ≥80% | Not specified |
| Full-length TYK2 (Active) | Sf9 | N-GST | ~110 | >90% | 1.8 |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged TYK2 Kinase Domain from E. coli
This protocol is suitable for producing the catalytic domain of TYK2, which is often sufficient for inhibitor screening assays.
1. Expression:
- Vector: A DNA sequence encoding the human TYK2 kinase domain (e.g., amino acids 971-1257) is cloned into a suitable E. coli expression vector (e.g., pET series) with an N-terminal 6xHis tag.[2]
- Transformation: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
- Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.
- Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Purification:
- Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to disrupt the cells.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged TYK2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Buffer Exchange: Perform buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4, 1mM EDTA, 4% Trehalose, 1% Mannitol) using dialysis or a desalting column.[3]
Protocol 2: Expression and Purification of Full-Length or Domain-Specific TYK2 from Baculovirus-Infected Insect Cells
The baculovirus expression system is preferred for producing full-length TYK2 or constructs that require post-translational modifications for activity.[4][5][6][7][8][9]
1. Generation of Recombinant Baculovirus:
- Subclone the cDNA of the desired TYK2 construct (e.g., full-length, JH1, or JH2 domain) into a baculovirus transfer vector (e.g., pFastBac) with a suitable tag (e.g., His, GST, or FLAG).[10][11]
- Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac).
- Transfect the recombinant bacmid into insect cells (e.g., Sf9 or Hi5) to produce the initial viral stock (P1).
- Amplify the viral stock to a high titer (P2 and P3 generations).
2. Protein Expression:
- Infect suspension cultures of insect cells (e.g., Sf9) at a density of 1.5-2.0 x 10^6 cells/mL with the high-titer recombinant baculovirus.
- Incubate the infected cells at 27°C with shaking for 48-72 hours.
- Harvest the cells by centrifugation at 1,000 x g for 20 minutes.
3. Purification:
- Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 45 mM Tris, pH 8, 125 mM NaCl, 2.4 mM KCl, 0.045% Tween-20, 10% glycerol, and protease inhibitors).[10]
- Clarification: Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
- Two-Step Purification: A common strategy involves a two-step purification process.[4][12][13]
- Affinity Chromatography: Purify the tagged protein using the appropriate affinity resin (e.g., Ni-NTA for His-tagged, Glutathione for GST-tagged).
- Size Exclusion Chromatography (SEC): Further purify the protein and perform buffer exchange using a SEC column to separate the protein based on size and remove aggregates.
- Anion Exchange Chromatography: For separating phosphorylated and unphosphorylated species, anion exchange chromatography can be employed.[14]
Quality Control
-
Purity Assessment: Analyze the purified protein by SDS-PAGE. A purity of >90% is generally desirable.[10][15]
-
Identity Confirmation: Confirm the identity of the purified protein by Western blotting using a TYK2-specific antibody or an antibody against the purification tag.
-
Kinase Activity Assay: For kinase domain-containing constructs, determine the specific activity using a kinase assay kit.[15] A typical assay measures the transfer of phosphate from ATP to a peptide substrate.[12]
-
Storage: Store the purified protein in a suitable buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.5mM EDTA, 2mM DTT, 0.02% Triton X-100, 50% glycerol) at -80°C.[16] Avoid repeated freeze-thaw cycles.[3][10][11]
Experimental Workflow for TYK2 Purification
The following diagram outlines the general workflow for the expression and purification of recombinant TYK2.
Caption: General workflow for recombinant TYK2 purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human TYK2 Recombinant protein (6*His tag) [novoprolabs.com]
- 3. Recombinant Human TYK2 Protein, N-His - ProteoGenix [proteogenix.science]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Differential kinetics and inhibition of purified recombinant tyrosine kinase 2 (TYK-2) and its catalytic domain JH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. Human TYK2, GST Tag Recombinant Protein (PV4790) [thermofisher.com]
Application Notes: TYK2 Inhibitors in Psoriasis Research
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1][2] The pathogenesis of psoriasis is complex, with the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis playing a central role.[3] Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key intracellular enzyme that mediates the signaling of several pro-inflammatory cytokines crucial to this pathway, including IL-23, IL-12, and Type I interferons.[4][5] Upon cytokine binding to their receptors, TYK2, often paired with another JAK family member like JAK2, becomes activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[7]
Genetic studies have identified TYK2 as a psoriasis susceptibility gene, highlighting its importance as a therapeutic target.[6] Unlike broader JAK inhibitors that target the highly conserved active (catalytic) domain of the kinase, a new class of TYK2 inhibitors has been developed with a unique mechanism of action.[8][9] Deucravacitinib, the first-in-class oral, selective TYK2 inhibitor, binds to the regulatory (pseudokinase or JH2) domain, locking the enzyme in an inactive state through allosteric inhibition.[9][10] This specificity allows for the targeted disruption of IL-23, IL-12, and Type I IFN signaling without significantly affecting pathways mediated by JAK1, JAK2, or JAK3, which are involved in other physiological processes like hematopoiesis and metabolism.[5][9] This targeted approach aims to provide a favorable benefit-risk profile compared to less selective pan-JAK inhibitors.[6]
Mechanism of Action: Allosteric vs. Orthosteric Inhibition
TYK2 inhibitors can be broadly classified into two categories based on their binding mechanism:
-
Allosteric Inhibitors (e.g., Deucravacitinib, Zasocitinib): These inhibitors bind to the regulatory pseudokinase (JH2) domain, which is structurally distinct among JAK family members.[8][11] This binding induces a conformational change that prevents the catalytic (JH1) domain from functioning, thereby inhibiting downstream signaling. This mechanism confers high selectivity for TYK2.[12]
-
Orthosteric Inhibitors (e.g., Ropsacitinib, Brepocitinib): These inhibitors compete with ATP for binding at the active site within the catalytic (JH1) domain.[11][13] Because the ATP-binding site is highly conserved across the JAK family, achieving high selectivity with orthosteric inhibitors can be more challenging, and they may exhibit some activity against other JAKs, such as JAK1 or JAK2.[11][14]
Quantitative Data Summary
The efficacy and selectivity of TYK2 inhibitors have been quantified in numerous preclinical and clinical studies. The tables below summarize key data for prominent TYK2 inhibitors in development and clinical use for psoriasis.
Table 1: Clinical Efficacy of TYK2 Inhibitors in Moderate-to-Severe Plaque Psoriasis
| Inhibitor (Dosage) | Trial | N | PASI 75 Response (Week 16) | PASI 90 Response (Week 16) | sPGA 0/1 Response (Week 16) |
| Deucravacitinib (6 mg QD) | POETYK PSO-1 | 332 | 58.7%[12] | - | 53.6%[12] |
| Placebo | POETYK PSO-1 | 166 | 12.7%[12] | - | - |
| Apremilast (30 mg BID) | POETYK PSO-1 | 168 | 35.1%[12] | - | 32.1%[12] |
| Deucravacitinib (6 mg QD) | POETYK PSO-2 | 343 | 53.6%[12] | - | 50.3%[12] |
| Placebo | POETYK PSO-2 | 171 | 9.4%[12] | - | - |
| Apremilast (30 mg BID) | POETYK PSO-2 | 172 | 40.2%[12] | - | 34.3%[12] |
| Ropsacitinib (200 mg QD) | Phase 2b | 40 | 46.7%[15] | 33.0%[15] | - |
| Ropsacitinib (400 mg QD) | Phase 2b | 41 | 73.2%[15] | 46.5%[11] | - |
| Placebo | Phase 2b | 15 | 13.3%[15] | - | - |
| Envudeucitinib (40 mg BID) | STRIDE (Phase 2) | - | ~80% (PASI 75 at Wk 52)[16] | ~88% (at Wk 12)[17] | - |
PASI 75/90: Psoriasis Area and Severity Index improvement of 75%/90% from baseline. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear. QD: Once daily; BID: Twice daily.
Table 2: Preclinical Selectivity Profile of TYK2 Inhibitors (IC50 values in nM)
| Inhibitor | TYK2 | JAK1 | JAK2 | JAK3 | Binding Site |
| Ropsacitinib (PF-06826647) | 17[14] | 383[14] | 74[14] | >10,000 | Catalytic (JH1) |
| Baricitinib (Pan-JAK) | 53[18] | 5.9[18] | 5.7[18] | >400[18] | Catalytic (JH1) |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway in Psoriasis
The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis. TYK2 is essential for transducing the signal from the IL-23 receptor.[19] Binding of IL-23 to its receptor on Th17 cells leads to the activation of TYK2 and JAK2, which then phosphorylate and activate STAT3.[20] Activated STAT3 promotes the transcription of genes that define the Th17 phenotype, including the gene for IL-17.[21] IL-17, in turn, acts on keratinocytes, causing hyperproliferation and the production of other pro-inflammatory molecules, leading to the characteristic psoriatic plaques.[1]
References
- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropsacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Extrapolating Guselkumab Efficacy to Juvenile Psoriatic Arthritis from Adult Psoriatic Arthritis and Adult and Pediatric Psoriasis Data | springermedizin.de [springermedizin.de]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. mdpi.com [mdpi.com]
- 7. Janus kinase - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel TYK2 Inhibitor Shows Promising Results in Phase 2 Trials for PsO - Be part of the knowledge - ReachMD [reachmd.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Baricitinib - Wikipedia [en.wikipedia.org]
- 19. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 20. explorationpub.com [explorationpub.com]
- 21. m.youtube.com [m.youtube.com]
Application Note: In Vitro Kinase Assays for TYK2 Selectivity Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] TYK2 plays a crucial role in cytokine signaling pathways, particularly for interleukins (IL-12, IL-23) and Type 1 interferons.[3][4][5] Upon cytokine binding to its receptor, TYK2 is activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which then regulate gene expression related to immune and inflammatory responses.[1] Dysregulation of TYK2 activity is linked to various autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease, making it an attractive therapeutic target.[1][3]
Achieving selectivity for TYK2 over other highly homologous JAK family members is a primary challenge in drug discovery.[6][7] Off-target inhibition of other JAKs can lead to undesirable side effects. Therefore, robust and reliable in vitro kinase assays are essential for identifying and characterizing potent and selective TYK2 inhibitors. This document provides detailed protocols for biochemical assays designed to measure TYK2 kinase activity and profile inhibitor selectivity against other JAK family kinases.
TYK2 Signaling Pathway
The diagram below illustrates the central role of TYK2 in the JAK-STAT signaling cascade. The pathway is initiated by cytokine binding, which brings two receptor chains together, allowing the associated JAKs (e.g., TYK2 and JAK2) to phosphorylate and activate each other.[1][8] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated, causing them to dimerize and translocate to the nucleus to modulate the expression of target genes.
Assay Principles and Workflow
Biochemical kinase assays measure the enzymatic activity of a purified kinase. A common method is to quantify the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate peptide by the kinase.[3] The ADP-Glo™ Kinase Assay is a luminescence-based system that measures ADP production.[1][9] First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial kinase activity.
The general workflow for screening potential TYK2 inhibitors using such an assay is depicted below.
Protocol 1: Luminescence-Based TYK2 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and provides a framework for measuring TYK2 kinase activity.[1][9]
1. Materials and Reagents
| Component | Supplier | Catalog No. (Example) |
|---|---|---|
| Recombinant Human TYK2, His-Tag | BPS Bioscience | 40285 |
| IRS-1tide Substrate | BPS Bioscience | 79519 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| 5x Kinase Assay Buffer | BPS Bioscience | 79334 |
| ATP (10 mM stock) | Promega | V9101 |
| Dithiothreitol (DTT, 1 M) | Sigma-Aldrich | D9779 |
| White, opaque 384-well plates | Corning | 3673 |
| Test Inhibitors | User-provided | - |
2. Reagent Preparation
-
1x Kinase Assay Buffer: Prepare by diluting the 5x stock with sterile water. For 10 mL of 1x buffer, mix 2 mL of 5x stock with 8 mL of water.
-
Complete 1x Kinase Assay Buffer with DTT: Just before use, add DTT to the 1x Kinase Assay Buffer to a final concentration of 2 mM (e.g., 2 µL of 1 M DTT per 1 mL of buffer). Keep on ice.
-
Test Inhibitor Dilutions: Prepare a 10-point serial dilution of the test inhibitor at 10x the final desired concentration in 1x Kinase Assay Buffer containing 10% DMSO.
-
Master Mix (per reaction): Prepare a master mix containing ATP and substrate. For each 5 µL reaction, this will be added in a 2 µL volume.
Component Volume (µL) Final Concentration 1x Kinase Assay Buffer Variable - ATP (10 mM Stock) Variable 10 µM | Substrate (1 mg/mL) | Variable | 0.2 mg/mL |
3. Assay Procedure
-
Add 2.5 µL of the diluted test inhibitor or diluent solution (for positive and negative controls) to the wells of a 384-well plate.
-
To the positive control and inhibitor wells, add 2.5 µL of diluted TYK2 enzyme (the optimal concentration should be determined via an enzyme titration, typically in the ng/µL range).
-
To the "blank" or negative control wells, add 2.5 µL of Kinase Dilution Buffer without the enzyme.
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mix to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at ambient temperature for 40-60 minutes.[9]
-
Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at ambient temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at ambient temperature to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
4. Data Analysis
-
Corrected Luminescence: Subtract the average luminescence of the "blank" (no enzyme) wells from all other measurements.
-
Percent Inhibition: Calculate using the following formula, where "Positive Control" is full enzyme activity with no inhibitor. % Inhibition = 100 * (1 - (Test Well Luminescence / Positive Control Luminescence))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10][11]
Selectivity Profiling: Logic and Protocol
To determine an inhibitor's selectivity, its potency against TYK2 must be compared to its potency against other relevant kinases, primarily the other JAK family members.
Protocol for Selectivity Profiling
-
Acquire purified, active enzymes for TYK2, JAK1, JAK2, and JAK3.
-
Optimize the assay conditions (enzyme concentration, ATP concentration, and substrate concentration) for each individual kinase to ensure the assay is running under initial velocity conditions and produces a robust signal.
-
Perform the kinase assay (as described in Protocol 1) in parallel for all four kinases using an identical serial dilution of the test inhibitor.
-
Calculate the IC50 value for the inhibitor against each kinase.
-
Determine the selectivity by calculating the ratio of IC50 values. For example:
-
Selectivity for TYK2 vs. JAK1 = IC50 (JAK1) / IC50 (TYK2)
-
A higher ratio indicates greater selectivity for TYK2 over the other kinase.
-
Data Presentation and Quality Control
Assay Validation Before screening, the assay's robustness should be validated by calculating the Z'-factor, a statistical measure of assay quality.[12][13]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
μ_p and σ_p are the mean and standard deviation of the positive control (max signal).
-
μ_n and σ_n are the mean and standard deviation of the negative control (min signal).
-
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay, suitable for HTS.[13] |
| Z'-Factor | 0 to 0.5 | Marginal assay.[13] |
| Z'-Factor | < 0 | Assay is not suitable for screening.[13] |
Example Selectivity Data The table below shows hypothetical IC50 data for two compounds, illustrating how selectivity is quantified. Compound A is a selective TYK2 inhibitor, whereas Compound B is a pan-JAK inhibitor.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| Compound A | 10 | 1,200 | 1,500 | >10,000 | 120-fold | 150-fold | >1000-fold |
| Compound B | 15 | 25 | 20 | 5 | 1.7-fold | 1.3-fold | 0.3-fold |
Conclusion
The protocols and methodologies described provide a robust framework for the in vitro screening and selectivity profiling of TYK2 inhibitors. By employing sensitive and validated biochemical assays, researchers can accurately determine inhibitor potency (IC50) and, critically, quantify selectivity against other JAK family members. This process is fundamental to the drug discovery pipeline, enabling the identification of promising lead candidates with the desired therapeutic profile and a reduced potential for off-target effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. scispace.com [scispace.com]
- 8. Janus kinase - Wikipedia [en.wikipedia.org]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. promega.com [promega.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for Mass Spectrometry-Based Identification of TYK2 Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of TYK2 interacting proteins using mass spectrometry-based approaches. The methodologies described are essential for understanding TYK2 signaling complexes, discovering novel drug targets, and elucidating the mechanism of action of TYK2-targeting therapeutics.
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling pathways, including those for interleukins (IL-12, IL-23), and type I interferons.[1] These signaling cascades are integral to both innate and adaptive immunity. Dysregulation of TYK2 activity has been implicated in a variety of autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[2][3][4] Elucidating the composition of TYK2-containing protein complexes is critical for a deeper understanding of its biological functions and for the development of novel targeted therapies.
Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the unbiased identification and quantification of protein-protein interactions (PPIs).[5][6] This document outlines two primary methodologies for interrogating the TYK2 interactome: Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (BioID).
Affinity Purification-Mass Spectrometry (AP-MS) for Stable TYK2 Interactions
AP-MS is a robust method for identifying proteins that form stable complexes with a protein of interest (the "bait").[5][7] The general workflow involves the purification of the bait protein and its interacting partners ("prey") from cell lysates, followed by identification of the prey proteins by mass spectrometry.
Quantitative Data Summary
| Prey Protein | Gene Symbol | Protein Function | SILAC Ratio (TYK2/Control) | p-value |
| STAT1 | STAT1 | Signal transducer and activator of transcription 1 | 8.5 | <0.01 |
| STAT3 | STAT3 | Signal transducer and activator of transcription 3 | 6.2 | <0.01 |
| IFNAR1 | IFNAR1 | Interferon alpha/beta receptor 1 | 5.8 | <0.01 |
| IL12RB1 | IL12RB1 | Interleukin 12 receptor, beta 1 | 4.5 | <0.01 |
| JAK1 | JAK1 | Janus kinase 1 | 3.9 | <0.05 |
| PTPN11 | PTPN11 | Protein tyrosine phosphatase, non-receptor type 11 | 2.5 | <0.05 |
This table is a hypothetical representation based on known TYK2 biology and typical quantitative proteomics data.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) Coupled with Mass Spectrometry
This protocol describes the immunoprecipitation of endogenous or tagged TYK2 to identify its interacting partners.
Materials:
-
Cell line expressing TYK2 (e.g., HEK293T, Daudi)
-
Cell culture reagents
-
PBS (phosphate-buffered saline)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors
-
Anti-TYK2 antibody or anti-tag antibody (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Urea (8 M in 50 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-TYK2 or anti-tag antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Neutralize the eluate with Neutralization Buffer.
-
Alternatively, for on-bead digestion, resuspend the beads in 50 mM ammonium bicarbonate.
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 spin tips.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins.
-
Filter out non-specific binders and contaminants by comparing against a control immunoprecipitation (e.g., using a non-specific IgG).
-
Perform statistical analysis to identify significantly enriched interacting proteins.
-
Proximity-Dependent Biotinylation (BioID) for Transient and Proximal TYK2 Interactions
BioID is a powerful technique for identifying transient and proximal protein interactions in a cellular context.[9][10][11][12] It utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest (TYK2). When biotin is added to the cell culture medium, BirA biotinylates proteins in close proximity to the TYK2-BirA* fusion protein. These biotinylated proteins can then be purified and identified by mass spectrometry.
Quantitative Data Summary
| Prey Protein | Gene Symbol | Protein Function | Fold Change (TYK2-BirA/BirA-only) | p-value |
| STAT2 | STAT2 | Signal transducer and activator of transcription 2 | 12.3 | <0.001 |
| IFNAR2 | IFNAR2 | Interferon alpha/beta receptor 2 | 9.8 | <0.001 |
| SOCS1 | SOCS1 | Suppressor of cytokine signaling 1 | 7.1 | <0.01 |
| USP18 | USP18 | Ubiquitin specific peptidase 18 | 6.5 | <0.01 |
| PIAS1 | PIAS1 | Protein inhibitor of activated STAT 1 | 4.2 | <0.05 |
| SHP-2 (PTPN11) | PTPN11 | Protein tyrosine phosphatase, non-receptor type 11 | 3.7 | <0.05 |
This table is a hypothetical representation based on known TYK2 biology and typical BioID data.
Experimental Protocol: TYK2-BioID
This protocol outlines the steps for identifying TYK2 interacting and proximal proteins using the BioID method.
Materials:
-
Cell line suitable for stable transfection (e.g., HEK293 Flp-In T-REx)
-
Expression vector for TYK2-BirA*-FLAG fusion protein
-
Transfection reagents
-
Cell culture reagents, including dialyzed fetal bovine serum
-
Biotin (50 mM stock solution)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Streptavidin-conjugated magnetic beads
-
Wash Buffers (a series of buffers with varying stringency)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
Reagents for on-bead digestion (as in the AP-MS protocol)
Procedure:
-
Generation of Stable Cell Line:
-
Clone the TYK2-BirA*-FLAG fusion construct into an appropriate expression vector.
-
Generate a stable cell line expressing the fusion protein.
-
Select and expand a clonal cell line with optimal expression levels.
-
-
Biotin Labeling:
-
Culture the stable cell line in media supplemented with dialyzed fetal bovine serum.
-
Induce the expression of the TYK2-BirA*-FLAG fusion protein if using an inducible system.
-
Add biotin to the culture medium to a final concentration of 50 µM and incubate for 16-24 hours.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with PBS.
-
Lyse the cells with Lysis Buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cleared lysate with streptavidin-conjugated magnetic beads overnight at 4°C.
-
Wash the beads sequentially with a series of wash buffers of decreasing stringency to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer containing an excess of biotin.
-
Alternatively, perform on-bead digestion as described in the AP-MS protocol.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
Perform database searching and protein identification.
-
Quantify the relative abundance of proteins between the TYK2-BirA* sample and a control sample (e.g., expressing BirA* alone).
-
Use statistical methods to identify proteins significantly enriched in the TYK2-BirA* sample.
-
Visualizations
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway initiated by cytokine binding.
Experimental Workflow for AP-MS
Caption: General workflow for Affinity Purification-Mass Spectrometry.
Experimental Workflow for BioID
Caption: General workflow for BioID proximity labeling.
References
- 1. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 2. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Protein Interaction Networks of Protein Complexes Using Affinity Purification and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioID: A Method to Generate a History of Protein Associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TYK2 Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in TYK2 western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for TYK2 on my western blot?
A1: A complete lack of signal for TYK2 could be due to several factors:
-
Low or no TYK2 expression: The cell line or tissue you are using may not express TYK2 at detectable levels. It is crucial to use a positive control, such as a cell lysate known to express TYK2 (e.g., Raji or Jurkat cells), to validate your experimental setup.[1]
-
Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have been incomplete, especially for a relatively large protein like TYK2 (approximately 134 kDa).[2] You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Inactive antibody: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Incorrect antibody pairing: The secondary antibody may not be compatible with the primary antibody (e.g., using an anti-mouse secondary with a rabbit primary antibody).
Q2: The TYK2 band is very faint. How can I increase the signal intensity?
A2: A weak TYK2 signal can be improved by optimizing several steps in your protocol:
-
Increase protein load: You can increase the amount of total protein loaded per lane. For whole-cell extracts, a minimum of 20-30 µg is recommended, but for detecting less abundant or modified proteins, you may need to load up to 100 µg.
-
Optimize antibody concentrations: The concentration of both the primary and secondary antibodies may need to be increased. It is advisable to perform a titration experiment to determine the optimal antibody dilution.
-
Extend incubation times: Increasing the incubation time with the primary antibody (e.g., overnight at 4°C) or the secondary antibody can enhance the signal.
-
Use a more sensitive detection reagent: Switching to a more sensitive chemiluminescent substrate can significantly amplify the signal.
-
Enrich for TYK2: If TYK2 abundance is very low in your sample, consider enriching for it through immunoprecipitation prior to western blotting.
Q3: I see multiple bands on my blot. Is this expected for TYK2?
A3: While the expected molecular weight of TYK2 is around 134 kDa, the presence of multiple bands could be due to:
-
Post-translational modifications (PTMs): TYK2 can be phosphorylated, which can lead to shifts in its apparent molecular weight on the gel.[1]
-
Protein degradation: If samples are not handled properly and protease inhibitors are not used, TYK2 may be degraded, leading to lower molecular weight bands.
-
Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins in the lysate. Optimizing blocking conditions and antibody concentrations can help reduce non-specific binding.
-
Splice variants: Different isoforms of TYK2 may exist, which could appear as separate bands.
Q4: What is the best lysis buffer for extracting TYK2?
A4: The choice of lysis buffer depends on the subcellular localization of the protein of interest. TYK2 is found in the cytoplasm and is associated with the plasma membrane.[3] A RIPA buffer is often a good starting point as it is a relatively strong lysis buffer. It is crucial to supplement the lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent degradation and dephosphorylation of TYK2.
Troubleshooting Guide for Low TYK2 Signal
This guide provides a systematic approach to troubleshooting low signal issues in your TYK2 western blot experiments.
| Problem | Potential Cause | Recommended Solution |
| No Signal | Low or no expression of TYK2 in the sample. | Use a positive control cell lysate (e.g., Raji, Jurkat) to confirm that the experimental setup is working. Check TYK2 expression levels in your specific cell line or tissue from literature or databases like the Human Protein Atlas. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For large proteins like TYK2 (~134 kDa), consider a wet transfer method and optimize transfer time and voltage. Use a membrane with a 0.45 µm pore size. | |
| Inactive primary or secondary antibody. | Use a new aliquot of antibody. Ensure antibodies have been stored correctly. Test the secondary antibody independently (e.g., with a dot blot). | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (up to 100 µg for low-abundance targets). |
| Suboptimal antibody concentration. | Perform a titration to find the optimal dilution for both primary and secondary antibodies. Start with the manufacturer's recommended dilution and test a range of concentrations. | |
| Inadequate incubation times. | Increase the primary antibody incubation time (e.g., overnight at 4°C). Increase the secondary antibody incubation time (e.g., 1-2 hours at room temperature). | |
| Insufficiently sensitive detection. | Use a more sensitive ECL substrate. Ensure the substrate has not expired and has been prepared correctly. | |
| Blocking agent masking the epitope. | Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa). Some antibodies have specific blocking buffer requirements. | |
| Excessive washing. | Reduce the number or duration of wash steps, as this can lead to the dissociation of the antibody from the target protein. |
Experimental Protocols
Detailed TYK2 Western Blot Protocol
This protocol provides a step-by-step guide for performing a TYK2 western blot.
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel and a PVDF or nitrocellulose membrane (0.45 µm pore size) in transfer buffer.
-
Assemble the transfer stack (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. For a wet transfer, a common condition is 100V for 90 minutes at 4°C.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TYK2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See table below for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for TYK2 Western Blot
| Antibody | Host Species | Clonality | Recommended Dilution | Manufacturer |
| Anti-TYK2 (ab223733) | Rabbit | Polyclonal | 0.04 µg/ml | Abcam[2] |
| Tyk2 Antibody (#9312) | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology[1] |
| Tyk2 (E9H4T) Rabbit mAb (#35615) | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology[4] |
| Tyk2 Antibody (NBP2-76968) | Rabbit | Polyclonal | 1:500 | Novus Biologicals[5] |
Table 2: TYK2 Expression in Various Human Cell Lines
| Cell Line | Tissue of Origin | TYK2 Expression Level |
| Raji | B-lymphocyte (Burkitt's lymphoma) | High |
| Jurkat | T-lymphocyte (Acute T cell leukemia) | High |
| HEK293T | Embryonic kidney | Wild-type expresses TYK2[2] |
| MCF-7 | Breast adenocarcinoma | Detected[5] |
Visualizations
TYK2 Signaling Pathway
Caption: The TYK2 signaling pathway is initiated by cytokine binding.
Western Blot Experimental Workflow
Caption: A typical workflow for a TYK2 western blot experiment.
References
TYK2 Kinase Assay Optimization: A Technical Support Guide
Welcome to the technical support center for TYK2 kinase assay optimization. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve robust and reliable results in their TYK2 kinase assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during TYK2 kinase assay development and optimization.
Q1: What are the recommended starting concentrations for key reagents in a TYK2 kinase assay?
A1: The optimal concentration for each reagent will vary depending on the assay format (e.g., ADP-Glo, LanthaScreen, HTRF) and the specific substrate used. However, the following table provides general starting ranges based on common protocols. It is crucial to empirically determine the optimal concentrations for your specific experimental conditions.
Table 1: Recommended Starting Concentrations for Key Reagents
| Reagent | Recommended Starting Range | Notes |
| TYK2 Enzyme | 1 - 150 nM | The final concentration should be determined by an enzyme titration experiment to ensure the assay is in the linear range.[1] |
| ATP | 1 µM - 1 mM | The ideal concentration is typically at or near the apparent ATP Km of the enzyme.[2][3] Using concentrations well above the Km can mask the effects of ATP-competitive inhibitors.[3][4] |
| Peptide Substrate | 0.1 - 1 mg/mL or 100 nM - 30 µM | Examples include Poly (Glu:Tyr, 4:1) or specific peptides like IRS1-tide.[1][5] The optimal concentration should be determined by titration. |
| MgCl₂ | 10 - 20 mM | An essential cofactor for kinase activity.[1][2] |
| DTT | 0.25 - 1 mM | A reducing agent used to maintain enzyme stability and activity.[1] |
Q2: My assay signal is too low or I have a poor signal-to-background ratio. How can I improve it?
A2: A low signal or a small assay window can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Enzyme Concentration: Ensure you are using an appropriate amount of enzyme. Too little enzyme will result in a weak signal. Perform an enzyme titration to find a concentration that gives a robust signal while remaining in the linear range of the reaction.
-
Increase Incubation Time: If the reaction has not proceeded sufficiently, the signal will be low. Try extending the incubation time. However, ensure the reaction remains in the initial velocity (linear) phase, where less than 10-20% of the substrate has been consumed.[3]
-
Check ATP Concentration: While assays are often run at the ATP Km, if the signal is too low, you might consider increasing the ATP concentration. Be aware that this may reduce the potency of ATP-competitive inhibitors.[4]
-
Verify Reagent Quality: Ensure that the enzyme, substrate, and ATP are not degraded. Use fresh preparations and store reagents as recommended, avoiding multiple freeze-thaw cycles.[6][7]
-
Optimize Buffer Conditions: Confirm that the buffer pH is optimal (typically around 7.5) and that essential cofactors like MgCl₂ are present at the correct concentration.[1][2]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", color="#5F6368", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
}
Q3: I'm observing high variability between my replicate wells. What could be the cause?
A3: High variability can compromise the reliability of your data. Common causes include:
-
Pipetting Inaccuracy: Small volumes, especially in 384- or 1536-well plates, can be a major source of error. Ensure pipettes are calibrated and use appropriate pipetting techniques. Reverse pipetting can be helpful for viscous solutions.
-
Inadequate Mixing: Ensure all reagents are thoroughly mixed in the well after addition. Insufficient mixing can lead to heterogeneous reaction rates.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and alter reaction kinetics. Using a plate sealer and/or filling the outer wells with buffer or water can help mitigate this.
-
DMSO Concentration: If testing inhibitors dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO (>1%) can inhibit kinase activity.[5]
-
Reagent Instability: If reagents (especially the enzyme) are degrading over the course of the experiment, it can introduce variability. Keep the enzyme on ice and use it promptly after dilution.[5]
Q4: What are the most common detection methods for TYK2 kinase activity?
A4: Several robust methods are available, each with its own advantages. The choice often depends on available instrumentation and throughput requirements.
-
Luminescence-Based (e.g., ADP-Glo™): These assays quantify the amount of ADP produced in the kinase reaction.[6][8] They are highly sensitive, have a large dynamic range, and are suitable for high-throughput screening (HTS).[8][9] The ADP-Glo™ assay, for example, works by first depleting the remaining ATP and then converting the generated ADP into a luminescent signal.[9]
-
Fluorescence Resonance Energy Transfer (FRET): Methods like LanthaScreen® and HTRF® use a fluorescently labeled substrate.[2][10] Phosphorylation of the substrate by TYK2 leads to a change in the FRET signal. These are homogeneous (mix-and-read) assays that are well-suited for HTS.
-
Radiometric Assays: The traditional method involves the use of radiolabeled ATP (γ-³³P-ATP or γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[9] While highly sensitive and direct, this method requires handling of radioactive materials and is more labor-intensive.[9]
Key Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration (Linear Range)
This experiment identifies the concentration of TYK2 that yields a robust signal within the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.
-
Prepare Reagents: Prepare assay buffer, a saturating concentration of substrate, and a concentration of ATP at or near the expected Km (if unknown, start with 10-100 µM).
-
Enzyme Dilution Series: Prepare a serial dilution of the TYK2 enzyme in cold kinase dilution buffer. The range should span from a high concentration (e.g., 500 nM) down to zero.
-
Assay Setup: In a multiwell plate, add the assay buffer, substrate, and ATP to all wells.
-
Initiate Reaction: Add the different concentrations of the diluted TYK2 enzyme to their respective wells to start the reaction. Include "no enzyme" controls.
-
Incubate: Incubate the plate at the desired temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes). This time should be kept constant for all optimization experiments.
-
Stop and Detect: Stop the reaction (if necessary for the assay format) and add the detection reagents according to the manufacturer's protocol for your specific assay platform (e.g., ADP-Glo™, LanthaScreen®).
-
Analyze Data: Plot the assay signal against the enzyme concentration. The optimal concentration will be within the linear portion of the curve, typically at a point that gives about 80% of the maximum signal (EC₈₀), providing a good balance between signal strength and linearity.[10]
Protocol 2: Determining the Apparent ATP Km
This protocol determines the concentration of ATP at which the enzyme exhibits half of its maximal velocity, which is a critical parameter for designing inhibitor screening assays.
-
Prepare Reagents: Use the optimal TYK2 enzyme concentration determined in Protocol 1 and a saturating concentration of the peptide substrate.
-
ATP Dilution Series: Prepare a serial dilution of ATP in the assay buffer. The concentration range should typically span from low micromolar to millimolar (e.g., 1 mM down to 0 µM).[2][10]
-
Assay Setup: In a multiwell plate, add the assay buffer, peptide substrate, and the optimal concentration of TYK2 enzyme to all wells.
-
Initiate Reaction: Add the different concentrations of the diluted ATP to their respective wells to start the reaction. Include "no ATP" controls.
-
Incubate, Stop, and Detect: Follow steps 5 and 6 from Protocol 1.
-
Analyze Data: Plot the initial reaction velocity (assay signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and the apparent ATP Km.[11] For inhibitor screening, using an ATP concentration at or near the Km is often recommended.[3][4]
Protocol 3: IC₅₀ Determination for a TYK2 Inhibitor
This experiment measures the potency of a compound by determining the concentration at which it inhibits 50% of the enzyme's activity.
-
Prepare Reagents: Use the optimized concentrations of TYK2 enzyme, ATP (typically at Km), and substrate determined from the previous protocols.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound in DMSO. Then, make an intermediate dilution in assay buffer. Ensure the final DMSO concentration in the assay is constant and low (e.g., <1%).[5]
-
Assay Setup: Add the diluted inhibitor to the wells of a multiwell plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubation (Optional): Add the diluted TYK2 enzyme to the wells containing the inhibitor and pre-incubate for a period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the ATP and substrate mixture to all wells to start the reaction.
-
Incubate, Stop, and Detect: Follow steps 5 and 6 from Protocol 1.
-
Analyze Data: Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Visualized Workflows and Pathways
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ulab360.com [ulab360.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: TYK2 Inhibitor Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tyrosine Kinase 2 (TYK2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many TYK2 inhibitors exhibit poor aqueous solubility?
A1: TYK2 inhibitors, like many other small molecule kinase inhibitors, are often lipophilic (fat-soluble) compounds. This inherent characteristic, which is often necessary for binding to the kinase domain of the target protein, results in poor solubility in aqueous solutions. For instance, deucravacitinib, a first-in-class TYK2 inhibitor, is reported to be poorly soluble in water, with a solubility of approximately 0.009 mg/mL.[1] This low aqueous solubility can present challenges in various experimental settings, from in vitro assays to in vivo formulation development.
Q2: What are the primary factors that influence the solubility of a TYK2 inhibitor?
A2: The solubility of a TYK2 inhibitor is influenced by a combination of its intrinsic physicochemical properties and the external experimental conditions. Key factors include:
-
pH: The solubility of ionizable compounds is highly pH-dependent. For TYK2 inhibitors that are weak bases, solubility generally increases in acidic conditions due to protonation. Conversely, for acidic compounds, solubility increases in basic conditions.
-
Co-solvents: The addition of organic co-solvents can significantly enhance the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.
-
Temperature: Solubility is generally temperature-dependent, though the effect varies between compounds. For some, solubility increases with temperature.
-
Crystal Form (Polymorphism): The crystalline structure of a compound can impact its solubility. Amorphous forms are typically more soluble than their stable crystalline counterparts.
-
Excipients: The presence of other substances, such as surfactants or complexing agents (e.g., cyclodextrins), can increase solubility through various mechanisms like micelle formation or inclusion complexation.
Q3: What are some common solvents used to dissolve TYK2 inhibitors for in vitro experiments?
A3: For in vitro studies, TYK2 inhibitors are commonly dissolved in organic solvents to create stock solutions, which are then further diluted in aqueous media. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of compounds. Other organic solvents that may be used include ethanol, methanol, and polyethylene glycol (PEG). It is crucial to be mindful of the final solvent concentration in the assay, as high concentrations can have off-target effects on cells or enzymes.
Troubleshooting Guides
Issue 1: Precipitate Formation When Diluting a TYK2 Inhibitor Stock Solution in Aqueous Buffer
This is a common issue encountered when a highly concentrated stock solution of a lipophilic TYK2 inhibitor in an organic solvent (like DMSO) is diluted into an aqueous buffer for an experiment.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the TYK2 inhibitor in the assay to a level below its aqueous solubility limit.
-
Optimize the Co-solvent Percentage: While minimizing the organic solvent concentration is ideal, a slightly higher percentage of the co-solvent (e.g., increasing DMSO from 0.1% to 0.5%) in the final solution might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not affecting the experimental outcome.
-
Use a Formulation with Solubilizing Excipients: Consider the use of surfactants (e.g., Tween-80) or other solubilizing agents in your aqueous buffer. These can help to keep the inhibitor in solution.
-
pH Adjustment: If your TYK2 inhibitor has an ionizable group, adjusting the pH of the aqueous buffer can significantly improve its solubility. For basic compounds, a more acidic buffer may be beneficial.[1]
-
Gentle Warming and Sonication: In some cases, gentle warming of the solution or brief sonication can help to dissolve small amounts of precipitate. However, be cautious about the thermal stability of your compound.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];
} caption { label="Workflow for Troubleshooting Precipitate Formation"; fontsize=12; fontcolor="#202124"; } enddot Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Low or Inconsistent Bioavailability in Animal Studies
Poor aqueous solubility is a major contributor to low and variable oral bioavailability in preclinical animal studies.
Troubleshooting Steps:
-
Formulation Development: Simple aqueous solutions are often inadequate for in vivo administration of poorly soluble TYK2 inhibitors. The development of a suitable formulation is critical. Common formulation strategies include:
-
Co-solvent Systems: Using a mixture of water-miscible solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.
-
-
Salt Formation: If the TYK2 inhibitor has an ionizable functional group, forming a salt can significantly improve its solubility and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the amorphous form of the drug in a polymer matrix can improve its solubility and dissolution compared to the crystalline form.
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) or intravenous (IV) injection, though these will require different formulation approaches.
Quantitative Solubility Data for TYK2 Inhibitors
The following tables summarize publicly available solubility data for deucravacitinib and other TYK2 inhibitors. This data can serve as a starting point for experimental design.
Table 1: Solubility of Deucravacitinib in Various Solvents
| Solvent/System | Solubility (% w/w) | Solubility (mg/mL) | Reference |
| Water | 0.00009% | ~0.009 | [1] |
| PEG 400 | 0.64% | ~6.4 | [1] |
| Diethylene glycol monoethyl ether (DEGEE) | 0.62% | ~6.2 | [1] |
| Dimethyl isosorbide (DMI) | 0.51% | ~5.1 | [1] |
| DMSO | - | 33.33 | [2] |
| 50% PEG300 / 50% saline | - | 10 | [2] |
| 10% DMSO / 90% corn oil | - | ≥ 2.5 | [2] |
Table 2: Solubility of Other TYK2 Inhibitors
| Inhibitor | Solvent/System | Solubility (mg/mL) | Reference |
| NDI-034858 | DMSO | 50 | [3] |
| TYK2-IN-2 | DMSO | ≥ 25 | [4][5] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Add an excess amount of the solid TYK2 inhibitor to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle or centrifuge it to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantify the concentration of the dissolved TYK2 inhibitor in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
TYK2 Signaling Pathway
Understanding the TYK2 signaling pathway is crucial for interpreting the results of experiments with TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a key role in mediating the signaling of important cytokines involved in the immune response, such as IL-12, IL-23, and Type I interferons.
References
How to improve TYK2 inhibitor screening hit validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on TYK2 inhibitor screening and hit validation.
Troubleshooting Guides
This section addresses common problems encountered during TYK2 inhibitor screening experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| BIO-01 | Why is the Z'-factor in my biochemical assay consistently low (<0.5)? | 1. Suboptimal Reagent Concentration: Incorrect concentrations of TYK2 enzyme, substrate (e.g., IRS1-tide), or ATP.[1][2]2. Incorrect Assay Buffer Conditions: pH, salt concentration, or necessary co-factors may not be optimal.3. High Signal Variability: Inconsistent dispensing, plate reader issues, or reagent instability.4. Low Signal-to-Background Ratio: Insufficient enzyme activity or high background signal from assay components. | 1. Re-optimize Concentrations: Perform titration experiments for the TYK2 enzyme to find a concentration that gives a robust signal. Determine the ATP Km,app and run the assay at or near this concentration.[3]2. Buffer Optimization: Ensure the buffer composition matches recommended conditions for TYK2 activity (e.g., correct pH, MgCl₂ concentration).3. Improve Technique & Check Reagents: Verify pipette accuracy. Ensure complete mixing of reagents. Prepare fresh reagents and check for precipitation.4. Increase Incubation Time/Enzyme: If the reaction has not reached sufficient completion, increase the incubation time or enzyme concentration, ensuring the reaction remains in the linear range.[1] |
| BIO-02 | My potent biochemical hit shows no activity in the cellular assay. Why? | 1. Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach the intracellular target.2. Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.3. High Intracellular ATP: Cellular ATP concentrations (mM range) are much higher than those used in biochemical assays (µM range), leading to competitive displacement of ATP-competitive inhibitors.[4][5]4. Compound Metabolism: The compound may be rapidly metabolized into an inactive form by the cells.5. Target Unavailability: In the cellular context, TYK2 may be part of a larger protein complex, making the inhibitor binding site inaccessible. | 1. Assess Permeability: Run a permeability assay (e.g., PAMPA). Modify the compound's physicochemical properties to improve uptake.2. Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors as a tool to diagnose this issue.3. Confirm Target Engagement: Use target engagement assays like CETSA or NanoBRET to verify that the compound binds to TYK2 in intact cells.[6][7]4. Metabolic Stability Assay: Assess the compound's stability in the presence of liver microsomes or hepatocytes.5. Prioritize Cellular Assays: Incorporate cell-based screening earlier in the discovery process to identify compounds with inherent cellular activity.[6] |
| CELL-01 | I'm seeing high variability in my cytokine-induced pSTAT assay. | 1. Inconsistent Cell Health/Density: Cells that are unhealthy, too dense, or have a high passage number can respond variably to stimuli.[8]2. Variable Cytokine Activity: The cytokine (e.g., IL-12, IL-23) may have degraded due to improper storage or handling.3. Inconsistent Stimulation/Lysis Times: Variations in the timing of cytokine addition or cell lysis can lead to different levels of STAT phosphorylation.4. Phosphatase Activity: Endogenous phosphatases can dephosphorylate STATs after cell lysis if not properly inhibited. | 1. Standardize Cell Culture: Use cells within a defined passage number range. Ensure consistent seeding density and cell viability (>95%) for all experiments.[8]2. Aliquot and Test Cytokines: Aliquot cytokines upon receipt to avoid multiple freeze-thaw cycles. Test each new batch for activity before use in large-scale experiments.3. Automate or Standardize Timing: Use automated liquid handlers for precise timing or ensure manual timings are kept consistent across all plates.4. Use Phosphatase Inhibitors: Always include a potent phosphatase inhibitor cocktail in the cell lysis buffer. |
| VAL-01 | My compound is a potent TYK2 inhibitor but also inhibits JAK1/2/3. | 1. Binding to Conserved ATP Site: The inhibitor likely targets the highly homologous ATP-binding site within the kinase domain (JH1) of the JAK family.[9]2. Off-Target Effects: The compound may have a scaffold that is not unique to TYK2. | 1. Target the Pseudokinase Domain (JH2): Design or screen for allosteric inhibitors that bind to the less conserved JH2 regulatory domain. This is a key strategy for achieving TYK2 selectivity.[9]2. Run a Broad Kinase Panel: Profile the compound against a wide panel of kinases to understand its selectivity profile and identify potential off-targets early.3. Structure-Activity Relationship (SAR) Studies: Systematically modify the compound to improve potency for TYK2 while reducing affinity for other JAKs. |
Frequently Asked Questions (FAQs)
Biochemical Assays
-
Q1: What are the common formats for a primary biochemical screen for TYK2 inhibitors? A1: Common formats are homogeneous, mix-and-read assays suitable for high-throughput screening (HTS) in 384- or 1536-well plates. These include assays that detect ADP production as a measure of kinase activity (e.g., Transcreener® ADP² TR-FRET, FI, or FP assays) or luminescence-based assays (e.g., ADP-Glo™).[1][10] Another approach is to screen for compounds that displace a fluorescent probe from the TYK2 JH2 pseudokinase domain using Fluorescence Polarization (FP).
-
Q2: What concentration of ATP should I use in my biochemical assay? A2: For inhibitor screening, it is recommended to use an ATP concentration that is at or near the apparent Michaelis-Menten constant (Km,app) for ATP.[3] This provides a good balance for detecting inhibitors of different mechanisms. Using ATP concentrations far above the Km will make it difficult to identify ATP-competitive inhibitors. Typical concentrations used in published TYK2 assays range from 10 µM to 100 µM.[1][3]
Cell-Based Assays
-
Q3: Which cell lines are suitable for a TYK2 cellular assay? A3: Cell lines that endogenously express TYK2 and the relevant cytokine receptors are ideal. Human T-cell lines (e.g., Jurkat, Hut78), natural killer cells, B cells, or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[9][11] These cells can be stimulated with cytokines like IL-12, IL-23, or Type I interferons to induce TYK2-dependent STAT phosphorylation.[12][13]
-
Q4: How do I measure TYK2 activity in a cellular context? A4: The most common method is to measure the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Upon stimulation with a relevant cytokine, TYK2 (often in partnership with another JAK) phosphorylates specific STATs. For example:
Hit Validation
-
Q5: My compound is active in a pSTAT assay. How can I confirm it is directly binding to TYK2 in cells? A5: Direct target engagement in a physiological context can be confirmed using biophysical methods such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays .[6][7][14][15]
-
CETSA measures the change in the thermal stability of TYK2 upon compound binding. A positive result shows a shift in the melting curve of the protein.[15]
-
NanoBRET measures the binding of a compound to a NanoLuc®-tagged TYK2 protein in live cells by monitoring the displacement of a fluorescent tracer.[14][16]
-
-
Q6: What is the importance of the TYK2 pseudokinase (JH2) domain? A6: The JH2 domain is a catalytically inactive regulatory domain. Targeting the JH2 domain with allosteric inhibitors is a highly successful strategy for achieving selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[9] This is because the ATP-binding site in the active kinase domain (JH1) is highly conserved across the JAK family, making it difficult to develop selective inhibitors that target this site.
Experimental Protocols & Methodologies
Protocol 1: TYK2 Biochemical Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring TYK2 kinase activity.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at Km,app, e.g., 50 µM final concentration), and substrate (e.g., IRS1-tide, 1 mg/mL).[10][17]
-
Prepare serial dilutions of the test inhibitor in a buffer with a fixed DMSO concentration (e.g., final DMSO ≤ 1%).[10]
-
Dilute recombinant TYK2 enzyme to the desired working concentration (e.g., 0.25 ng/µL) in 1x Kinase Assay Buffer.[17]
-
-
Assay Procedure (96-well plate):
-
Add 5 µL of inhibitor solution or vehicle (for "Positive Control" and "Blank" wells) to appropriate wells.
-
Add 25 µL of the master mixture to all wells.
-
To "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 20 µL of diluted TYK2 enzyme to all wells except the "Blank".
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read luminescence on a plate reader.
-
Calculate % inhibition relative to controls and determine IC₅₀ values.
-
Protocol 2: Cellular pSTAT3 Assay (Flow Cytometry)
This protocol measures the inhibition of IL-23-induced STAT3 phosphorylation in human PBMCs.
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend cells in serum-free media and allow them to rest for 1-2 hours.
-
Count cells and adjust to a concentration of 1-2 x 10⁶ cells/mL.
-
-
Inhibitor Treatment and Stimulation:
-
Plate cells in a 96-well U-bottom plate.
-
Add serial dilutions of the TYK2 inhibitor and incubate for 1-2 hours at 37°C.
-
Stimulate cells with recombinant human IL-23 (e.g., 50 ng/mL final concentration) for 15-30 minutes at 37°C.[13] Leave an unstimulated control well.
-
-
Fixation and Permeabilization:
-
Fix the cells immediately by adding a formaldehyde-based fixation buffer. Incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.
-
-
Staining and Analysis:
-
Wash the cells with FACS buffer (e.g., PBS + 2% FBS).
-
Stain with a fluorescently-conjugated anti-pSTAT3 (Tyr705) antibody and cell surface markers (e.g., CD3, CD4) for 30-60 minutes at room temperature.
-
Wash the cells again.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of pSTAT3. Determine the inhibitor's IC₅₀.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) Workflow
This protocol outlines the general steps for a Western blot-based CETSA to confirm target engagement.
-
Compound Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle control at a high concentration (e.g., 10-100x cellular IC₅₀) for 1-2 hours.[15]
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in PBS with protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15] A non-heated sample serves as a control.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated aggregates by ultracentrifugation.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TYK2 protein at each temperature point by Western blot using a specific anti-TYK2 antibody.
-
A binding event is confirmed if the compound-treated samples show more soluble TYK2 at higher temperatures compared to the vehicle control, indicating thermal stabilization.
-
Visualizations
TYK2 Signaling Pathways
// Connections IL23 -> {IL23R, IL12RB1_23} [arrowhead=none]; IL12 -> {IL12RB2, IL12RB1_12} [arrowhead=none]; IFN -> {IFNAR1, IFNAR2} [arrowhead=none];
IL23R -> JAK2_23 [label="assoc.", style=dashed, arrowhead=none]; IL12RB1_23 -> TYK2_23 [label="assoc.", style=dashed, arrowhead=none]; IL12RB2 -> JAK2_12 [label="assoc.", style=dashed, arrowhead=none]; IL12RB1_12 -> TYK2_12 [label="assoc.", style=dashed, arrowhead=none]; IFNAR1 -> TYK2_IFN [label="assoc.", style=dashed, arrowhead=none]; IFNAR2 -> JAK1_IFN [label="assoc.", style=dashed, arrowhead=none];
{TYK2_23, JAK2_23} -> STAT3 [label="P"]; {TYK2_12, JAK2_12} -> STAT4 [label="P"]; {TYK2_IFN, JAK1_IFN} -> {STAT1, STAT3} [label="P"];
STAT3 -> pSTAT3; STAT4 -> pSTAT4; STAT1 -> pSTAT1;
{pSTAT3, pSTAT4, pSTAT1} -> Gene [label="Dimerize &\nTranslocate"]; } end_dot
Caption: TYK2 is a key intracellular kinase that mediates signaling for cytokines like IL-12, IL-23, and Type I IFNs.
TYK2 Hit Validation Workflow
// Nodes Screen [label="Primary Screen\n(Biochemical HTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoseResp [label="Biochemical IC₅₀\nDetermination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cellular Assay\n(pSTAT Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TargetEngage [label="Target Engagement\n(CETSA / NanoBRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Selectivity [label="Selectivity Profiling\n(vs. JAK1, JAK2, JAK3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConfirmedHit [label="Confirmed, Selective Hit", shape=Mdiamond, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Inactive [label="Inactive / Non-selective", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Screen -> DoseResp [label="Hits"]; DoseResp -> Cellular [label="Potent Hits"]; Cellular -> TargetEngage [label="Cell-Active Hits"]; TargetEngage -> Selectivity [label="Target Engaged"]; Selectivity -> ConfirmedHit [label="Selective"];
DoseResp -> Inactive [label="Low Potency"]; Cellular -> Inactive [label="Not Cell-Active"]; TargetEngage -> Inactive [label="No Engagement"]; Selectivity -> Inactive [label="Non-selective"]; } end_dot
Caption: A typical workflow for identifying and validating selective TYK2 inhibitors from a primary screen.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. promega.com [promega.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. google.com [google.com]
- 9. carnabio.com [carnabio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. youtube.com [youtube.com]
- 16. eubopen.org [eubopen.org]
- 17. bpsbioscience.com [bpsbioscience.com]
Navigating Variability in TYK2 Cellular Assays: A Technical Support Guide
Welcome to the Technical Support Center for TYK2 Cellular Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of Tyrosine Kinase 2 (TYK2) cellular assays. Here, you will find answers to frequently asked questions and detailed guides to address common sources of variability in your experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in TYK2 cellular assays?
Variability in TYK2 cellular assays can arise from several factors, broadly categorized as biological, technical, and reagent-related.
-
Biological Variability:
-
Cell Line Integrity: Differences in cell passage number, genetic drift, and cell health (e.g., confluence, stress) can significantly impact signaling responses.
-
Endogenous TYK2 Levels: Variation in the expression levels of endogenous TYK2 and other signaling components (e.g., receptors, STATs) between cell lines or even within a population can lead to inconsistent results.
-
Species-Specific Differences: Potency of inhibitors can vary between human and preclinical species (e.g., murine) due to amino acid differences in the ATP-binding site of TYK2.[1]
-
-
Technical Variability:
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in dispensing volumes can introduce significant error.[2][3]
-
Plate Reader Settings: Improperly configured plate readers for the specific assay technology (e.g., TR-FRET, luminescence) can lead to suboptimal data acquisition.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability.
-
-
Reagent Variability:
-
Reagent Quality and Storage: Degradation of reagents such as ATP, substrates, and the TYK2 enzyme due to improper storage or multiple freeze-thaw cycles can lead to reduced assay performance.[4][5]
-
Lot-to-Lot Variation: Differences in the specific activity of recombinant TYK2 enzyme or the purity of substrates and inhibitors between lots can cause shifts in assay results.
-
DMSO Concentration: High concentrations of DMSO (typically above 1%) used to dissolve compounds can inhibit enzyme activity and affect cell viability.[6]
-
Q2: How can I minimize variability related to cell handling?
Consistent cell culture practices are critical for reproducible results.
-
Standardize Cell Culture Conditions: Maintain a consistent cell passage number for your experiments. Culture cells in a controlled environment with consistent media formulations, serum lots, and incubator conditions (temperature, CO2, humidity).
-
Monitor Cell Health: Regularly assess cell viability and morphology. Avoid using cells that are overgrown, stressed, or have been in culture for too long.
-
Consistent Seeding Density: Ensure a uniform number of cells are seeded in each well of the assay plate.
Q3: My assay signal is low. What are the potential causes and how can I troubleshoot this?
A low assay signal can be due to several factors. The troubleshooting approach will depend on the specific assay format.
-
Inactive Enzyme:
-
Suboptimal Reagent Concentrations:
-
Cause: The concentrations of ATP, substrate, or the enzyme itself may not be optimal for the assay.
-
Solution: Perform titration experiments to determine the optimal concentration for each reagent. For kinase assays, determining the ATP Km,app is a crucial first step.[2]
-
-
Incorrect Assay Buffer:
-
Cause: The buffer composition may be inhibiting enzyme activity.
-
Solution: Ensure the buffer components are at the correct pH and contain necessary cofactors like MgCl2 and MnCl2. Some assays may also require the addition of DTT and BSA.[3]
-
Q4: I'm observing a high background signal in my assay. What can I do to reduce it?
High background can mask the true signal from your experiment.
-
Non-specific Binding:
-
Cause: In binding assays, the fluorescent tracer or antibody may be binding non-specifically to the well or other components. In enzyme assays, there might be non-enzymatic substrate turnover.
-
Solution: Include a "no enzyme" or "no substrate" control to determine the level of background signal. Optimize blocking steps and washing procedures. The addition of detergents like Brij-35 to the assay buffer can help reduce non-specific binding.[2]
-
-
Compound Interference:
-
Cause: Test compounds may be fluorescent or may quench the assay signal, leading to false positives or negatives.
-
Solution: Screen compounds for auto-fluorescence or quenching at the assay wavelength. Using time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence lifetime technology (FLT) can help minimize interference from fluorescent compounds.[7]
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Inhibitors
Inconsistent IC50 values are a common challenge in drug discovery assays.
| Potential Cause | Troubleshooting Step |
| Variability in ATP Concentration | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure the ATP concentration is consistent across all experiments and is ideally at or near the Km,app for TYK2.[1] |
| Compound Solubility Issues | Poorly soluble compounds can precipitate in the assay, leading to inaccurate concentration-response curves. Visually inspect plates for precipitation. Test a wider range of DMSO concentrations (while staying below 1%) or consider using alternative solvents. |
| Inaccurate Compound Dilutions | Errors in preparing the serial dilutions of the inhibitor will directly impact the IC50 value. Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each experiment. |
| Assay Drift | Changes in temperature or reagent stability over the course of a long experiment can cause assay drift. Allow all reagents to equilibrate to room temperature before starting the assay. Consider running plates in a temperature-controlled environment. |
Issue 2: Poor Z'-factor
A low Z'-factor (<0.5) indicates a small separation band between positive and negative controls, suggesting the assay is not robust enough for screening.
| Potential Cause | Troubleshooting Step |
| Low Signal-to-Background Ratio | A small dynamic range of the assay will result in a poor Z'-factor. Optimize enzyme and substrate concentrations to maximize the assay window.[8] |
| High Well-to-Well Variability | Inconsistent dispensing of reagents or cells can lead to high variability. Use automated liquid handlers for better precision, especially for high-throughput screening.[8] Ensure thorough mixing of reagents. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for critical samples or ensure proper plate sealing and incubation. |
Experimental Protocols
Key Experiment 1: LanthaScreen™ TR-FRET Kinase Assay
This protocol is adapted from a general LanthaScreen™ kinase assay and is suitable for measuring TYK2 kinase activity.[2]
Materials:
-
TYK2 enzyme
-
Fluorescently labeled substrate (e.g., GFP-STAT1)
-
LanthaScreen™ Tb-anti-pSTAT1(Tyr701) antibody
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET Dilution Buffer
-
Test compounds
-
Low-volume 384-well plates
Procedure:
-
Compound Plating: Add 5 µL of test compound diluted in kinase buffer to the assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution of TYK2 enzyme and substrate in kinase buffer.
-
Initiate Kinase Reaction: Add 5 µL of the enzyme/substrate mix to the wells.
-
ATP Addition: Start the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Stop the reaction by adding 10 µL of a solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.
-
Final Incubation: Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader.
Key Experiment 2: ADP-Glo™ Kinase Assay
This protocol is based on the quantification of ADP produced during the kinase reaction.[3]
Materials:
-
Active TYK2 enzyme
-
Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 2.5 mM MnCl2, 0.1mg/mL BSA, and 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
White opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of diluted active TYK2 enzyme and a substrate/ATP mix.
-
Reaction Setup: In a 384-well plate, add 3 µL of the diluted TYK2 enzyme and 2 µL of the substrate/ATP mix to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the compound before adding the substrate/ATP mix.
-
Incubation: Incubate at ambient temperature for 40 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for another 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of the Kinase Detection Reagent and incubate for 30 minutes.
-
Luminescence Reading: Read the luminescence on a plate reader.
Visualizations
TYK2 Signaling Pathway
The following diagram illustrates the canonical TYK2 signaling pathway, which is a key pathway in cytokine-mediated immune responses.[9][10][11] Dysregulation of this pathway is associated with various autoimmune diseases.[8][11]
Caption: A diagram of the TYK2 signaling pathway.
Experimental Workflow for a TYK2 Cellular Assay
This flowchart outlines a general workflow for performing a TYK2 cellular assay, from initial setup to data analysis.
Caption: A general workflow for TYK2 cellular assays.
References
- 1. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Reducing False Positives through the Application of Fluorescence Lifetime Technology: A Comparative Study Using TYK2 Kinase as a Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 10. bms.com [bms.com]
- 11. revvity.com [revvity.com]
TYK2 Antibody Validation: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with best practices for the validation of antibodies targeting Tyrosine Kinase 2 (TYK2). This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps for validating a new TYK2 antibody?
A1: The initial validation of a TYK2 antibody should always begin with a Western blot analysis. This will confirm that the antibody detects a protein of the correct molecular weight, which for TYK2 is approximately 134 kDa.[1] It is crucial to include both positive and negative controls. For instance, cell lines known to express TYK2, such as Jurkat and Raji cells, can serve as positive controls.[2] For a negative control, a cell line with low or no TYK2 expression, or ideally, a TYK2 knockout cell line, provides the most definitive validation of specificity.[1]
Q2: How can I be sure my TYK2 antibody is not cross-reacting with other JAK family members?
A2: Due to the high degree of homology within the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2, cross-reactivity is a valid concern.[3] The best way to assess specificity is to perform a Western blot on lysates from cells overexpressing other JAK family members. A truly specific TYK2 antibody should not produce a signal in these lanes. Additionally, some manufacturers provide data on cross-reactivity testing against other JAK family members under physiological conditions.[2][4]
Q3: I am having trouble detecting phosphorylated TYK2 (pTYK2). What are some common reasons for this?
A3: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation. Here are some key considerations:
-
Use of Phosphatase Inhibitors: It is essential to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein.[5]
-
Cell Stimulation: Basal levels of TYK2 phosphorylation may be low. Consider stimulating your cells with cytokines known to activate the TYK2 pathway, such as Type I interferons (IFN-α/β), IL-6, IL-10, IL-12, or IL-23, to increase the phosphorylation signal.[2][3]
-
Blocking Agent: When performing a Western blot for phosphoproteins, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background. Bovine serum albumin (BSA) is a more suitable blocking agent.[5][6]
-
Buffer Choice: Use Tris-buffered saline with Tween-20 (TBST) for washes, as phosphate-buffered saline (PBS) can interfere with the detection of phosphoproteins.[5]
Q4: What are the best positive and negative controls for TYK2 in immunohistochemistry (IHC)?
A4: For IHC, positive controls should be tissues known to express TYK2. Given its role in immune signaling, tonsil tissue, spleen, and various immune cell infiltrates in tissues can serve as excellent positive controls. For negative controls, a tissue with known absence of TYK2 expression is ideal. Alternatively, omitting the primary antibody from the staining procedure will control for non-specific binding of the secondary antibody.[7] Using a TYK2 knockout tissue sample, if available, would be the gold standard for a negative control.
Troubleshooting Guide
This section addresses common issues encountered during TYK2 antibody validation experiments.
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low protein expression in the sample. | Use a positive control cell line (e.g., Jurkat, Raji) to confirm the antibody is working. Increase the amount of protein loaded onto the gel.[8][9] |
| Antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6] | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[10] | |
| High Background | Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[10] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps.[10] | |
| Non-specific Bands | Antibody is not specific enough. | Validate the antibody using a TYK2 knockout/knockdown sample. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[8] |
Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inappropriate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and incubation time. |
| Antibody not suitable for IHC/IF. | Ensure the antibody is validated for the specific application. An antibody that works in Western blot may not work in IHC/IF where the protein is in its native conformation.[7] | |
| Low primary antibody concentration. | Increase the antibody concentration or incubation time. | |
| High Background | Endogenous peroxidase/phosphatase activity. | For chromogenic IHC, quench endogenous peroxidase activity with 3% H2O2. For alkaline phosphatase-based detection, use levamisole to block endogenous phosphatase activity.[11] |
| Non-specific antibody binding. | Block with normal serum from the same species as the secondary antibody.[11] |
Experimental Protocols & Data
Recommended Antibody Dilutions
| Application | Antibody Type | Recommended Dilution | Starting Concentration |
| Western Blotting | Polyclonal | 1:500 - 1:1000 | 0.2 - 2 µg/mL |
| Immunohistochemistry (Paraffin) | Polyclonal | 1:50 - 1:500 | 2 - 20 µg/mL |
| Immunocytochemistry/Immunofluorescence | Polyclonal | 1:50 - 1:200 | 5 - 20 µg/mL |
| Flow Cytometry | Polyclonal | 1:50 - 1:100 | 10 - 20 µg/mL |
Note: These are general recommendations. Optimal dilutions should be determined experimentally.
Protocol 1: Western Blotting for Total TYK2
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto a 4-12% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the TYK2 primary antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system.
Protocol 2: Immunoprecipitation of TYK2
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with 2-5 µg of TYK2 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads three to five times with cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting.
Visualizing TYK2 Signaling and Validation Workflows
To aid in understanding the experimental processes and biological context, the following diagrams illustrate the TYK2 signaling pathway, a standard antibody validation workflow, and a troubleshooting decision tree.
Caption: TYK2 signaling pathway upon cytokine stimulation.
Caption: Workflow for TYK2 antibody validation.
Caption: Troubleshooting decision tree for Western blotting.
References
- 1. Anti-TYK2 antibody (ab223733) | Abcam [abcam.com]
- 2. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-Tyk2: Mouse Tyk2 Antibody | Sputnik International Archives of Biomaterials : Cell Applications [sputnik-group.com]
- 4. biocompare.com [biocompare.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. qedbio.com [qedbio.com]
Technical Support Center: Optimizing Dosage of TYK2 Inhibitors in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the dosage of Tyrosine Kinase 2 (TYK2) inhibitors in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TYK2 inhibitors? A1: TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It is a key mediator in the signaling pathways of several cytokines, including Interleukin-12 (IL-12), IL-23, and Type I interferons (IFN).[3][4] TYK2 inhibitors block these signaling cascades, which are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Many newer TYK2 inhibitors, such as deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, offering greater selectivity over other JAK family members and a potentially better safety profile.[5]
Q2: How do I select an appropriate starting dose for my TYK2 inhibitor in an animal model? A2: Selecting a starting dose requires integrating in vitro potency, pharmacokinetic (PK) data, and pharmacodynamic (PD) markers. A common approach is to start with a dose that achieves plasma concentrations several-fold above the in vitro IC50 for the target pathway (e.g., IL-12/IL-23-induced STAT phosphorylation). For example, in a mouse model of psoriasis, doses for the TYK2 inhibitor BMS-986202 were selected to achieve specific levels of inhibition based on whole blood IC90 and IC99 values from human studies.[6] It is also crucial to consider cross-species potency differences, as some inhibitors show lower potency in rodent models compared to human cells.[7][8]
Q3: Are there known differences in TYK2 inhibitor potency between species? A3: Yes, significant potency shifts between human and preclinical species (like mice) have been reported for some TYK2 inhibitors.[7][8] This is often due to minor amino acid differences in the ATP-binding site of the TYK2 kinase domain. For instance, a single amino acid change (Isoleucine in humans vs. Valine in mice) was identified as the cause for a nearly 48-fold loss of potency for the inhibitor PF-06673518 in mice compared to humans.[7][9] Researchers should verify the potency of their specific inhibitor against the TYK2 of the animal species being used or consider using a knock-in mouse model expressing the human TYK2 variant to ensure translational relevance.[7][8]
Q4: What are the most common animal models used to test TYK2 inhibitor efficacy? A4: The most frequently cited models for autoimmune and inflammatory conditions include:
-
Imiquimod (IMQ)-Induced Psoriasis Model (Mouse): This is a widely used model where topical IMQ application induces psoriasis-like skin inflammation. Efficacy is measured by reductions in skin thickening (acanthosis), scaling, and erythema, often summarized in a PASI score.[4][10]
-
IL-23-Induced Ear Swelling Model (Mouse): This is a pharmacodynamic model where intradermal IL-23 injection causes ear swelling and inflammation. It's useful for assessing the direct inhibition of the IL-23 pathway.[6]
-
Anti-CD40 Induced Colitis Model (Mouse): This model is used to evaluate efficacy for inflammatory bowel disease.[5]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model (Mouse): A preclinical model for multiple sclerosis used to assess inhibitors targeting neuroinflammation.[11]
-
Type 1 Diabetes (T1D) Models (e.g., NOD mice): These models are used to study the role of TYK2 inhibition in preventing autoimmune destruction of pancreatic β cells.[12][13]
Q5: What pharmacodynamic (PD) biomarkers can I measure to confirm target engagement in vivo? A5: Key PD biomarkers involve measuring the phosphorylation of downstream STAT proteins. Commonly used assays include:
-
pSTAT4 Inhibition: Measured in response to ex vivo stimulation of whole blood or splenocytes with IL-12.[6][14]
-
pSTAT3 Inhibition: Measured in response to IL-23 stimulation.[14]
-
Downstream Cytokine Production: Measuring levels of key cytokines like IFN-γ (downstream of IL-12) or IL-17A (downstream of IL-23) in serum or tissue homogenates.[5][6][10]
Troubleshooting Guide
Problem 1: My TYK2 inhibitor shows high in vitro potency but poor efficacy in my animal model.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | Profile the inhibitor's PK in the chosen species. Assess oral bioavailability, plasma exposure (AUC), peak concentration (Cmax), and half-life. The dose may be too low to achieve sustained exposure above the IC50. Consider alternative formulations or routes of administration (e.g., intraperitoneal instead of oral gavage).[15] |
| Cross-Species Potency Difference | Confirm the inhibitor's potency in cells from the animal species being used (e.g., mouse splenocytes). A significant loss of potency compared to human cells is a known issue for some TYK2 inhibitors targeting the ATP binding site.[7][8] If this is the case, higher doses will be required, or a humanized animal model may be necessary. |
| Rapid Metabolism | Analyze plasma samples for major metabolites. The parent compound may be rapidly converted to inactive metabolites. |
| Target is Not a Primary Driver in the Model | Re-evaluate the role of the TYK2 pathway in the specific animal model. While TYK2 is crucial for IL-12/23 signaling, some disease models may be driven by redundant or alternative pathways. |
Problem 2: I'm observing unexpected toxicity or adverse effects in my animal study.
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Profile the inhibitor against a panel of related kinases, especially other JAK family members (JAK1, JAK2, JAK3). Even selective allosteric inhibitors may have some activity against other JAKs at high concentrations.[10] Lack of selectivity can lead to adverse effects associated with broader JAK inhibition, such as hematological changes.[16] |
| Vehicle-Related Toxicity | Run a vehicle-only control group to ensure the formulation is not causing the observed toxicity. |
| Exaggerated Pharmacological Effect | The dose may be too high, leading to excessive immunosuppression and increased susceptibility to infections.[2] Conduct a dose-range-finding study to identify the maximum tolerated dose (MTD) and establish a therapeutic window. |
| Metabolite-Induced Toxicity | Investigate if a metabolite of the compound is responsible for the toxicity. |
`dot graph TD { A[Start: Low In Vivo Efficacy] --> B{Is PK exposure sufficient?}; B -->|No| C[Optimize dose, formulation, or route of administration]; B -->|Yes| D{Is there a known cross-species potency difference?}; D -->|Yes| E[Increase dose based on murine IC50 or use humanized model]; D -->|No| F{Was target engagement confirmed with PD biomarkers?}; F -->|No| G[Measure pSTAT levels or downstream cytokines in blood/tissue]; F -->|Yes| H[Re-evaluate disease model and role of TYK2 pathway];
} ` Caption: Troubleshooting workflow for low in vivo efficacy.
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model
This protocol describes a common method for inducing psoriasis-like skin inflammation in mice to test the efficacy of a TYK2 inhibitor.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
TYK2 inhibitor formulated for oral gavage or intraperitoneal injection.
-
Vehicle control for the inhibitor.
-
Calipers for measuring ear and skin thickness.
-
Anesthesia (e.g., isoflurane).
-
Tools for tissue collection and processing (scalpels, tubes, homogenizer).
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.
-
Shaving: Anesthetize the mice and carefully shave a ~2x3 cm area on the dorsal back. Allow 24 hours for any minor skin irritation to subside.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Naive, Vehicle, TYK2 Inhibitor Low Dose, TYK2 Inhibitor High Dose).
-
Disease Induction:
-
On Day 0, begin daily topical application of a consistent amount of 5% imiquimod cream (typically 50-60 mg) to the shaved back skin and sometimes one ear.
-
Continue daily application for 5-7 consecutive days.[10]
-
-
Inhibitor Dosing:
-
Begin administration of the TYK2 inhibitor or vehicle one day prior to or on the same day as the first IMQ application (Day 0).
-
Administer the compound daily via the chosen route (e.g., oral gavage) at the predetermined doses. Continue daily dosing throughout the induction period.
-
-
Daily Monitoring and Scoring:
-
Each day, before IMQ application, score the back skin for erythema (redness), scaling, and thickness based on a 0-4 scale (0=none, 4=severe). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.
-
Measure the thickness of the ear using digital calipers.
-
Monitor the body weight of the mice daily.
-
-
Endpoint and Sample Collection (Day 6 or 7):
-
Record final scores, body weights, and ear thickness measurements.
-
Euthanize mice and collect blood via cardiac puncture for PK analysis and serum cytokine measurement.
-
Harvest the treated back skin and ear. A portion can be fixed in formalin for histology (H&E staining) and immunohistochemistry (e.g., for Ki67 to measure proliferation or for TYK2 levels), and another portion can be snap-frozen for cytokine analysis (e.g., IL-17, IL-23 by ELISA or qPCR).[10]
-
`dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} ` Caption: Experimental workflow for the IMQ-induced psoriasis model.
Key Data Summaries
Table 1: In Vitro Potency of Select TYK2 Inhibitors
| Compound | Target Domain | Assay | IC50 / DC50 | Selectivity Notes | Source |
| Deucravacitinib | JH2 (Allosteric) | Human TYK2 | - | Binds to JH2 domain of JAK1 with IC50 = 1.0 nM | [10] |
| BMS-986202 | JH2 (Allosteric) | IL-12 induced IFN-γ | Dose-dependent reduction up to 80% | Structural analog of Deucravacitinib | [5] |
| ATMW-DC | JH2 (Allosteric) | TYK2-JH2 Binding | 12 pM | >350-fold selective over JAK1/2/3 | [6] |
| ATMW-DC | JH2 (Allosteric) | IL-12-induced pSTAT4 | 18 nM | >460-fold selective over IL-6/pSTAT3 | [6] |
| 15t (PROTAC) | JH2 (Degrader) | TYK2 Degradation | DC50 = 0.42 nM | Selectively degrades TYK2 over other JAKs | [10] |
| PF-06673518 | JH1 (ATP-binding) | Human TYK2 | 29 nM | Also inhibits JAK1 (41 nM) | [7] |
| PF-06673518 | JH1 (ATP-binding) | Mouse TYK2 | 1,407 nM | ~48-fold less potent in mouse vs human | [7] |
| Zasocitinib | Not Specified | TYK2 Signaling | >90% inhibition over 24h at 30mg dose | >1,000,000-fold selectivity for TYK2 over other JAKs | [17] |
Table 2: In Vivo Efficacy of TYK2 Inhibitors in Animal Models
| Compound | Animal Model | Dose | Efficacy Endpoint | Result | Source |
| BMS-986202 | Anti-CD40 Colitis | Not specified | Histopathology | Dose-dependent improvement | [5] |
| BMS-986202 | Psoriasis Model | 30 mg/kg, QD | Acanthosis Inhibition | Equivalent to ustekinumab | [5] |
| 15t (PROTAC) | IMQ Psoriasis | 5 mg/kg, daily (IP) | PASI Score | Significant reduction vs. vehicle | [10] |
| ATMW-DC | IL-23 Ear Swelling | Not specified | Ear Swelling | 65-69% inhibition | [6] |
| BMS-986202 | T1D (RIP-LCMV-GP) | 30 mg/kg | T1D Onset | Delayed T1D onset | [13] |
| Compound 30 | IMQ Psoriasis | Not specified | Not specified | Efficacious in mouse model | [4] |
Signaling Pathway Diagram
`dot graph TYK2_Pathway { rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial"];
} ` Caption: The TYK2-mediated JAK/STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Strategies to Enhance TYK2 Inhibitor Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Tyrosine Kinase 2 (TYK2) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the development of highly selective TYK2 inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to improve the selectivity of TYK2 inhibitors.
Q1: Why is achieving high selectivity for TYK2 inhibitors a major goal in drug development?
Achieving high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3) is critical for a favorable safety profile.[1][2] TYK2 is a key mediator of signaling for IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases like psoriasis.[3][4] By selectively inhibiting TYK2, the aim is to retain the therapeutic benefits associated with these pathways while avoiding the broader immunosuppressive and off-target effects linked to the inhibition of JAK1, JAK2, and JAK3, such as hematological and metabolic side effects.[1][5]
Q2: What is the primary strategy for developing highly selective TYK2 inhibitors?
The most successful strategy to date involves a shift from targeting the highly conserved ATP-binding site in the catalytic kinase domain (JH1) to targeting a unique allosteric site within the regulatory pseudokinase domain (JH2).[3][6][7][8][9] The JH2 domain shows greater sequence and structural divergence among the JAK family members, providing an opportunity to design molecules that bind with high specificity to TYK2's JH2 domain.[1] This allosteric binding locks the kinase in an inactive conformation, preventing its signaling function.[3][9][10] Deucravacitinib (Sotyktu) is the first approved drug that successfully employs this mechanism.[3]
Q3: What are the main challenges when targeting the ATP-binding site (JH1 domain) for selectivity?
The ATP-binding sites of the JAK family kinases (TYK2, JAK1, JAK2, and JAK3) are highly homologous in terms of sequence and structure. This makes it extremely challenging to design small molecules that can differentiate between the JH1 domains of the different family members, often leading to pan-JAK or multi-JAK inhibition and associated off-target effects.[1]
Q4: How does allosteric inhibition of the JH2 domain lead to enhanced selectivity?
Allosteric inhibitors bind to the less conserved pseudokinase (JH2) domain, which acts as a regulatory domain.[3][6][9] This binding stabilizes an autoinhibited conformation of TYK2, preventing the catalytic JH1 domain from becoming active, without directly competing with ATP.[3] Because the JH2 domains of JAK1, JAK2, and JAK3 are structurally distinct from that of TYK2, inhibitors can be designed to bind with high affinity and selectivity to the TYK2 JH2 domain, with minimal impact on the other JAKs.[1][8]
Q5: What are some examples of selective allosteric TYK2 inhibitors?
Several selective allosteric TYK2 inhibitors are in development or have been approved:
-
Deucravacitinib (BMS-986165, Sotyktu®): The first-in-class, FDA-approved allosteric TYK2 inhibitor for the treatment of plaque psoriasis.
-
BMS-986202: A potent and highly selective TYK2 inhibitor that also binds to the JH2 domain.
-
NDI-034858 (TAK-279): A picomolar allosteric inhibitor of TYK2 that has shown a clean selectivity profile.
-
ABBV-712: A selective TYK2 inhibitor targeting the pseudokinase domain.[3][7]
-
Envudeucitinib (ESK-001): A highly selective allosteric TYK2 inhibitor in clinical development.
Troubleshooting Experimental Issues
This guide provides solutions to common problems encountered during the screening and characterization of TYK2 inhibitors.
Biochemical Assays (e.g., TR-FRET, Luminescence)
Problem: High background signal or low signal-to-noise ratio in my HTRF®/LanthaScreen™ assay.
-
Possible Cause 1: Reagent Aggregation. The Europium-labeled antibody may have formed aggregates, leading to increased background fluorescence.
-
Solution: Before use, always centrifuge the antibody solution at ~10,000 x g for 10 minutes and carefully aspirate the required volume from the supernatant, avoiding the pellet.[7]
-
-
Possible Cause 2: Non-optimal Reagent Concentrations. The concentrations of the kinase, tracer, or antibody may not be optimal for your specific assay conditions.
-
Solution: Perform a titration of each key reagent (kinase, tracer) to determine the optimal concentrations that provide the best assay window. Start with the concentrations recommended in the protocol and perform a matrix titration.
-
-
Possible Cause 3: Plate Autofluorescence. White microplates, while maximizing luminescent signal, can absorb ambient light and re-emit it, increasing background.
-
Solution: Store plates in the dark before use. If possible, prepare the assay plate in a dimly lit environment. You can also "dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading.[8]
-
Problem: High variability between replicate wells in my ADP-Glo™ assay.
-
Possible Cause 1: Incomplete Reagent Mixing. Inhomogeneous mixing of the kinase reaction components or the ADP-Glo™ reagents can lead to inconsistent results.
-
Solution: Ensure thorough but gentle mixing after adding each reagent. A brief orbital shaking (e.g., 300-500 rpm for 30 seconds) after reagent addition can improve consistency. Avoid vigorous shaking that could cause cross-well contamination.
-
-
Possible Cause 2: Temperature Gradients. If reagents are not at room temperature, temperature gradients across the plate during incubation can affect enzyme kinetics and lead to variability.
-
Solution: Ensure all reagents, including the assay plate, are equilibrated to room temperature before starting the reaction.[8]
-
-
Possible Cause 3: Crosstalk from adjacent wells. Extremely high luminescent signals from one well can "bleed" into adjacent wells, artificially inflating their readings.
-
Solution: Use opaque, white microplates designed to minimize crosstalk. When designing the plate layout, avoid placing very high-signal wells (e.g., no-inhibitor controls) next to very low-signal wells (e.g., high-concentration inhibitor).
-
Problem: My compound appears to be a potent inhibitor, but the results are not reproducible.
-
Possible Cause 1: Compound Interference. The compound itself may be fluorescent or may quench the fluorescence signal, leading to false-positive or false-negative results.
-
Solution: Run a control experiment with your compound in the assay buffer without the kinase or other key reagents to check for intrinsic fluorescence. For luminescence assays, check if the compound inhibits the luciferase enzyme in a counter-assay.
-
-
Possible Cause 2: Poor Compound Solubility. The compound may be precipitating out of solution at higher concentrations, leading to inconsistent activity.
-
Solution: Visually inspect the wells for any signs of precipitation. Check the solubility of your compound in the assay buffer. If solubility is an issue, you may need to adjust the DMSO concentration (while ensuring it doesn't affect enzyme activity) or consider using a different formulation.
-
Cell-Based Assays (e.g., Phospho-STAT Flow Cytometry)
Problem: I am not seeing a clear pSTAT signal upon cytokine stimulation.
-
Possible Cause 1: Suboptimal Stimulation. The concentration of the cytokine or the stimulation time may be insufficient.
-
Solution: Optimize the stimulation conditions by performing a time-course and dose-response experiment with your cytokine of interest to determine the peak pSTAT signal.
-
-
Possible Cause 2: Loss of Phosphorylation Signal. Phosphorylation is a transient event. Delays in fixation can lead to dephosphorylation by intracellular phosphatases.
-
Solution: Fix the cells immediately after the stimulation period. Using a paraformaldehyde-based buffer can help to rapidly cross-link proteins and preserve the phosphorylation state.
-
-
Possible Cause 3: Poor Antibody Staining. The phospho-specific antibody may not be performing optimally.
-
Solution: Titrate your antibody to find the optimal concentration. Ensure you are using a fixation and permeabilization method (e.g., methanol permeabilization) that is compatible with your specific phospho-epitope. Always include positive and negative cell populations (stimulated vs. unstimulated) to validate the staining.
-
Problem: I have high background staining in my phospho-flow experiment.
-
Possible Cause 1: Non-specific Antibody Binding. The antibody may be binding non-specifically to cells.
-
Solution: Reduce the antibody concentration. Include a blocking step using serum or BSA before adding the primary antibody. Use an isotype control to assess the level of non-specific binding.
-
-
Possible Cause 2: Fc Receptor Binding. Monocytes and other myeloid cells have Fc receptors that can bind antibodies non-specifically.
-
Solution: Block Fc receptors using a dedicated Fc blocking reagent or by including serum from the same species as your secondary antibody in the staining buffer.
-
-
Possible Cause 3: Inadequate Washing. Insufficient washing can leave unbound antibody, contributing to background.
-
Solution: Increase the number of wash steps and/or the volume of wash buffer after antibody incubations.[9]
-
Data Presentation: Selectivity of TYK2 Inhibitors
The tables below summarize publicly available IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for various TYK2 inhibitors against the JAK family kinases. Lower values indicate higher potency. The selectivity ratio is calculated by dividing the IC₅₀ for the off-target kinase (e.g., JAK1) by the IC₅₀ for TYK2.
Table 1: Selectivity of Allosteric TYK2 (JH2) Inhibitors
| Inhibitor | TYK2 (nM) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Assay Type |
| Deucravacitinib | 40 | 1646 | >10,000 | N/A | ~41x | >250x | N/A | Whole Blood (pSTAT) |
| ABBV-712 | 190 | >25,000 | >25,000 | >25,000 | >131x | >131x | >131x | Cellular (EC₅₀)[6] |
N/A: Data not available in the cited source.
Table 2: Selectivity of ATP-Competitive (JH1) and Dual Inhibitors
| Inhibitor | TYK2 (nM) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Assay Type |
| Ropsacitinib (PF-06826647) | 17 | 383 | 74 | >10,000 | ~22.5x | ~4.4x | >588x | Biochemical (IC₅₀)[6] |
| Brepocitinib (PF-06700841) | 23 | 17 | 77 | 6490 | ~0.7x (Dual) | ~3.3x | ~282x | Biochemical (IC₅₀)[7] |
| Tofacitinib | 5059 | 17 | 217 | N/A | 0.003x (JAK1 pref) | 0.04x (JAK2 pref) | N/A | Whole Blood (pSTAT) |
| Baricitinib | 2351 | 11 | 32 | N/A | 0.005x (JAK1 pref) | 0.01x (JAK2 pref) | N/A | Whole Blood (pSTAT) |
| Upadacitinib | 3685 | 7.8 | 41 | N/A | 0.002x (JAK1 pref) | 0.01x (JAK2 pref) | N/A | Whole Blood (pSTAT) |
Note: Data is compiled from different sources and assays, which can lead to variations. Direct head-to-head comparisons are most reliable when performed within the same study.
Experimental Protocols
Protocol 1: Biochemical Kinase Binding Assay (TR-FRET)
This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the binding affinity (IC₅₀) of a test compound to TYK2.
Materials:
-
Recombinant TYK2 protein (with an epitope tag, e.g., His or GST)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in 100% DMSO
-
Control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, opaque plates (e.g., white or black)
-
TR-FRET capable microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X working solution of the Kinase/Antibody mix in Kinase Assay Buffer. (e.g., 15 nM Kinase and 6 nM Eu-antibody).
-
Prepare a 3X working solution of the Kinase Tracer in Kinase Assay Buffer. The optimal concentration should be at or near the Kd of the tracer for the kinase, as determined by a tracer titration experiment.
-
Prepare a 3X intermediate dilution series of your test compounds and controls by diluting the 100X DMSO stocks into Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of the 3X compound dilution to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "high concentration control inhibitor" wells.
-
Add 5 µL of the 3X Kinase/Antibody mix to all wells.
-
Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Seal the plate and mix gently on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Set the excitation to ~340 nm.
-
Measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Alexa Fluor 647 acceptor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" control (0% inhibition) and the "high concentration control inhibitor" (100% inhibition).
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular STAT Phosphorylation Assay (Phospho-Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context. This example uses IL-12-induced pSTAT4 in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 media + 10% FBS
-
Test compounds serially diluted in DMSO
-
Recombinant Human IL-12
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Fluorochrome-conjugated antibodies: anti-pSTAT4 (pY693), anti-CD3, anti-CD4
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using a density gradient (e.g., Ficoll-Paque).
-
Resuspend cells in RPMI + 10% FBS at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Compound Incubation:
-
Aliquot cells into a 96-well plate.
-
Add diluted test compounds to the cells. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Cytokine Stimulation:
-
Add IL-12 to all wells except the unstimulated control to a final concentration of ~10-20 ng/mL.
-
Incubate for 15-20 minutes at 37°C, 5% CO₂. This time is critical and should be optimized.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS + 1% BSA.
-
-
Permeabilization:
-
Chill the cell pellet on ice.
-
Gently vortex the cells while adding 1 mL of ice-cold 90% Methanol dropwise.
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with PBS + 1% BSA to remove the methanol.
-
Resuspend the cells in the antibody cocktail (anti-pSTAT4, anti-CD3, anti-CD4) diluted in wash buffer.
-
Incubate for 45-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice and resuspend in wash buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population, followed by CD3+ and CD4+ T cells.
-
Determine the median fluorescence intensity (MFI) of the pSTAT4 signal within the CD4+ T cell gate for each condition.
-
Normalize the data and plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC₅₀ value.
-
Mandatory Visualizations
Caption: The TYK2-mediated JAK-STAT signaling pathway.
Caption: Comparison of ATP-competitive vs. allosteric inhibition.
Caption: A typical workflow for TYK2 inhibitor selectivity screening.
References
- 1. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 3. saspinjara.com [saspinjara.com]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. revvity.co.jp [revvity.co.jp]
Navigating Preclinical Toxicity of TYK2 Inhibitors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and troubleshooting potential toxicities associated with Tyrosine Kinase 2 (TYK2) inhibitors in preclinical models. The following information, presented in a question-and-answer format, is designed to address specific issues that may arise during in vivo experiments, ensuring robust and reliable safety assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities observed with TYK2 inhibitors in preclinical models?
A1: Based on non-clinical safety data from repeated-dose toxicity studies in rats and monkeys with the selective TYK2 inhibitor deucravacitinib, the principal target organs and systems for toxicity are related to the drug's mechanism of action, which involves modulation of the immune system. Key findings include effects on lymphoid and hematopoietic tissues.[1]
Observed effects include:
-
Decreases in lymphocyte counts.[1]
-
Reduced bone marrow cellularity.[1]
-
Diminished lymphoid cellularity in immune system tissues.[1]
-
Decreased platelet counts and red blood cell (RBC) mass parameters at higher exposures.[1]
-
In monkeys, skin changes (clinical and microscopic) were also observed.[1]
It is important to note that these effects were generally not associated with clinical signs of immunosuppression, such as an increase in infections, in these preclinical studies.[1]
Q2: Are there any known reproductive or developmental toxicities associated with TYK2 inhibitors?
A2: Preclinical studies with deucravacitinib in rats and rabbits have not shown adverse effects on embryo-fetal development.[2] No effects on fertility or early embryonic development were observed in male and female rats at high exposures relative to the recommended human dose.[1] Specifically, oral administration during the period of organogenesis did not result in developmental toxicities at doses up to 91 times the maximum recommended human dose (MRHD).[2]
Q3: What is the general safety profile of selective TYK2 inhibitors compared to broader JAK inhibitors?
A3: Selective TYK2 inhibitors are designed to have a more favorable safety profile compared to less selective Janus kinase (JAK) inhibitors. This is because they specifically target TYK2, which is involved in the signaling of a distinct set of cytokines (IL-12, IL-23, and Type I IFNs), while avoiding the inhibition of other JAK family members (JAK1, JAK2, JAK3) that are crucial for a wider range of biological processes, including hematopoiesis and metabolism. The adverse events associated with broader JAK inhibitors, such as significant hematological changes, lipid abnormalities, and an increased risk of certain infections, are theoretically minimized with selective TYK2 inhibition.
Troubleshooting Guides
Managing Hematological Abnormalities
Q: We are observing significant decreases in lymphocyte or platelet counts in our rodent model treated with a TYK2 inhibitor. What steps should we take?
A:
-
Confirm the Finding: Repeat the complete blood count (CBC) on a fresh sample to rule out analytical errors. Ensure proper blood collection and handling techniques to avoid hemolysis or clotting, which can affect results.
-
Dose-Response Assessment: Determine if the observed cytopenias are dose-dependent. If multiple dose groups are included in your study, analyze the trend of cell count changes with increasing doses.
-
Clinical Observations: Closely monitor the animals for any clinical signs of immunosuppression or bleeding, such as opportunistic infections, petechiae, or hemorrhage.
-
Temporal Monitoring: Increase the frequency of blood sampling (if feasible within ethical guidelines and study design) to track the onset and progression of the hematological changes.
-
Bone Marrow Evaluation: At the terminal endpoint, or if clinically warranted, perform a bone marrow aspiration or biopsy to assess cellularity and the maturation of hematopoietic lineages. This can help distinguish between decreased production and increased peripheral destruction.
-
Consider Species-Specific Differences: Be aware of the normal hematological reference ranges for the specific strain and age of the animals being used, as these can vary.
Investigating Elevated Liver Enzymes
Q: Our preclinical study shows a dose-dependent increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. How should we proceed?
A:
-
Verify the Results: Re-run the clinical chemistry panel on a new serum or plasma sample to confirm the elevations.
-
Fractionate Bilirubin: If total bilirubin is also elevated, measure direct and indirect bilirubin to help differentiate between hepatocellular injury and cholestasis.
-
Assess Other Liver Function Markers: Evaluate other markers of liver function, such as alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total protein, and albumin, to gain a more comprehensive picture of the potential liver injury.
-
Histopathological Correlation: At necropsy, ensure a thorough histopathological examination of the liver by a qualified veterinary pathologist. Look for evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis, or cholestasis.
-
Rule Out Other Causes: Consider other potential causes for elevated liver enzymes that are not directly drug-related, such as underlying infections, diet, or stress from study procedures.
-
Reversibility Assessment: If your study design includes a recovery period, monitor liver enzyme levels during this phase to determine if the effects are reversible upon cessation of treatment.
Quantitative Data Summary
The following tables summarize the key non-clinical toxicity findings for deucravacitinib.
Table 1: Summary of Key Findings in Repeated-Dose Toxicity Studies
| Species | Study Duration | Key Findings | Lowest Observed Effect Level (LOEL) (Exposure Multiple of RHD*) |
| Rat | Chronic | Decreased lymphocyte counts, bone marrow cellularity, and lymphoid cellularity in immune tissues. Decreased platelet and RBC mass parameters. | ~42x |
| Monkey | Chronic | Clinical and microscopic skin changes. Decreased RBC mass parameters. | ~7x |
*RHD: Recommended Human Dose (AUC-based comparison)[1]
Table 2: Reproductive and Developmental Toxicity Summary
| Study Type | Species | Findings | Exposure Multiple of RHD* (at No-Effect Dose) |
| Fertility & Early Embryonic Dev. | Rat | No effects on male or female fertility. | Male: ~247x, Female: ~171x |
| Embryo-Fetal Development | Rat | No adverse effects on embryo-fetal development. | ≥ 91x |
| Embryo-Fetal Development | Rabbit | No adverse effects on embryo-fetal development. | ≥ 91x |
*RHD: Recommended Human Dose (AUC-based comparison)[1][2]
Experimental Protocols
Protocol 1: Routine Hematology and Clinical Chemistry Monitoring
Objective: To monitor for potential hematological and biochemical toxicities in rodents during a repeated-dose toxicity study of a TYK2 inhibitor.
Materials:
-
Appropriate animal restraint devices.
-
Collection tubes (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry).
-
Automated hematology and clinical chemistry analyzers.
Procedure:
-
Acclimatization: Acclimate animals to the housing and handling procedures for at least 5 days prior to the start of the study.
-
Baseline Sampling: Collect blood samples from all animals prior to the first dose administration to establish baseline values.
-
Blood Collection:
-
Collect approximately 0.25-0.5 mL of blood from a suitable site (e.g., saphenous vein, tail vein) at specified time points (e.g., weekly, bi-weekly, and at termination).
-
For hematology, collect blood into EDTA tubes and gently invert to mix. Analyze within 24 hours.
-
For clinical chemistry, collect blood into serum separator tubes. Allow to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. Transfer serum to a clean tube for analysis.
-
-
Analysis:
-
Hematology Panel: Analyze for at least: White Blood Cell (WBC) count (total and differential), Red Blood Cell (RBC) count, hemoglobin, hematocrit, platelet count, and red cell indices.
-
Clinical Chemistry Panel: Analyze for at least: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine, Total Protein, and Albumin.
-
-
Data Interpretation: Compare treatment group values to the control group and to baseline values. Any significant changes should be evaluated in the context of dose-response and clinical observations.
Protocol 2: Histopathological Evaluation
Objective: To identify and characterize microscopic changes in tissues following treatment with a TYK2 inhibitor.
Procedure:
-
Necropsy: At the scheduled termination, perform a full gross necropsy on all animals. Record any visible abnormalities.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, thymus, and heart.
-
Tissue Collection and Fixation:
-
Collect a comprehensive list of tissues as per regulatory guidelines (e.g., OECD, FDA).
-
Pay special attention to lymphoid organs (spleen, thymus, lymph nodes) and bone marrow.
-
Fix tissues in 10% neutral buffered formalin.
-
-
Tissue Processing and Staining:
-
Trim and process fixed tissues into paraffin blocks.
-
Section the blocks at 4-5 µm thickness.
-
Stain slides with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
A qualified veterinary pathologist should perform a blinded microscopic examination of the tissues.
-
Describe and semi-quantify any observed lesions (e.g., minimal, mild, moderate, severe).
-
The pathological findings should be correlated with clinical pathology and organ weight data.
-
Signaling Pathways and Workflows
Caption: TYK2 signaling pathway and point of inhibition.
Caption: General workflow for preclinical toxicity assessment.
References
Technical Support Center: Refinement of TYK2 Inhibitor Structure-Activity Relationship (SAR)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of TYK2 inhibitor SAR.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding sites for TYK2 inhibitors and how does this impact selectivity?
A1: TYK2 inhibitors primarily target one of two domains within the kinase:
-
The ATP-binding site in the catalytic JH1 domain: This is the traditional target for kinase inhibitors. However, the high degree of similarity in the ATP-binding site across the JAK family makes achieving selectivity challenging.[1] Inhibitors targeting this site may exhibit off-target effects by inhibiting other JAK family members (JAK1, JAK2, JAK3).[2]
-
The regulatory pseudokinase JH2 domain: This domain is structurally distinct from the catalytic domain and shows greater diversity among the JAK family members.[2][3] Targeting the JH2 domain allows for the development of allosteric inhibitors, such as Deucravacitinib (BMS-986165), which lock the kinase in an inactive conformation.[4][5][6] This allosteric mechanism provides a significant advantage in achieving high selectivity for TYK2 over other JAKs.[4][5][7][8][9]
Q2: My TYK2 inhibitor shows potent activity in a biochemical assay but is significantly weaker in a cell-based assay. What are the potential reasons for this discrepancy?
A2: A drop in potency between biochemical and cellular assays is a common challenge. Several factors can contribute to this:
-
Cell permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
High protein binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind to TYK2.
-
Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
High intracellular ATP concentration: In cell-based assays, ATP concentrations are much higher than those typically used in biochemical assays. If your compound is an ATP-competitive inhibitor, this will lead to a rightward shift in the IC50 value.
Q3: We are observing species-specific differences in the potency of our TYK2 inhibitors. Why might this be happening?
A3: Species-specific differences in inhibitor potency can arise from variations in the amino acid sequence of the target protein. For TYK2, a single amino acid difference in the ATP binding site between human and preclinical species (e.g., murine, canine, macaque) has been shown to cause a significant shift in inhibitor potency for some chemical series.[10] It is crucial to be aware of such differences when translating findings from animal models to human systems.
Troubleshooting Guides
Guide 1: Inconsistent or Noisy Data in Biochemical Kinase Assays (e.g., LanthaScreen™, ADP-Glo™)
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Pipetting errors, especially with small volumes. | Ensure proper calibration and technique for multichannel pipettes or use automated liquid handlers for better precision.[11] |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent, avoiding bubbles. | |
| Low signal-to-background ratio | Suboptimal enzyme concentration. | Titrate the TYK2 enzyme to find the concentration that gives a robust signal (e.g., EC80) within the linear range of the assay.[12] |
| Incorrect ATP concentration. | Determine the apparent ATP Km for TYK2 under your assay conditions and use an ATP concentration at or near the Km for inhibitor screening.[12] | |
| Inactive enzyme or substrate. | Verify the activity of the enzyme and substrate lots. Avoid repeated freeze-thaw cycles. | |
| "Smiling" or "edge" effects on the plate | Temperature or evaporation gradients across the plate. | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Use plate sealers to minimize evaporation during incubation. |
| False positives/negatives | Compound interference with the detection method (e.g., fluorescence quenching or enhancement). | Screen compounds in a counter-assay without the enzyme to identify those that interfere with the assay signal. |
| Compound insolubility. | Check the solubility of your compounds in the assay buffer. The final DMSO concentration should typically be kept low (e.g., <1%).[13] |
Guide 2: Difficulty in Determining Inhibitor Selectivity Against Other JAKs
| Observed Problem | Potential Cause | Troubleshooting Step |
| Uncertainty about off-target inhibition | Lack of appropriate counterscreens. | Profile your inhibitors against all other JAK family members (JAK1, JAK2, JAK3) using the same assay format and conditions. |
| Difficulty translating biochemical selectivity to a cellular context | Cellular environment can influence inhibitor activity. | Use a panel of cell-based assays that rely on the specific signaling pathways of different JAKs. For example, use whole blood assays and measure the inhibition of cytokine-induced STAT phosphorylation for each pathway.[4][5][14] |
| Ambiguous results for allosteric inhibitors in binding assays | Some binding assays are designed for ATP-competitive inhibitors. | Utilize functional assays that measure the downstream signaling effects of TYK2 activation. For allosteric inhibitors targeting the JH2 domain, specific binding assays designed for this domain may be necessary.[15] |
Quantitative Data Summary
Table 1: Selectivity Profile of Deucravacitinib and Other JAK Inhibitors in Whole Blood Assays [14]
| Inhibitor | Signaling Kinase Readout | Whole Blood IC50 (95% CI), nM |
| Deucravacitinib | TYK2 | 2.2 (1.8 - 2.8) |
| JAK1/3 | 4,700 (3,400 - 6,400) | |
| JAK2 | >10,000 | |
| Tofacitinib | TYK2 | >10,000 |
| JAK1/3 | 14 (12 - 17) | |
| JAK2 | 1,200 (930 - 1,500) | |
| Upadacitinib | TYK2 | >10,000 |
| JAK1/3 | 61 (49 - 76) | |
| JAK2 | 2,700 (2,000 - 3,600) | |
| Baricitinib | TYK2 | >10,000 |
| JAK1/3 | 64 (50 - 82) | |
| JAK2 | 600 (460 - 780) |
Table 2: Biochemical and Cellular Potency of SAR-20347 [16]
| Assay Type | Target | IC50 (nM) | Fold Selectivity (vs. TYK2) |
| ³³P-ATP Binding | TYK2 | 0.6 | - |
| JAK1 | 6 | 10 | |
| JAK2 | 23 | 38 | |
| JAK3 | 26 | 43 | |
| Cellular (IL-22 induced pSTAT3) | TYK2/JAK1 | 148 | - |
Experimental Protocols
Protocol 1: General Workflow for a LanthaScreen™ TR-FRET Kinase Assay[12][17]
This protocol provides a general workflow for determining the IC50 of an inhibitor against TYK2.
-
Reagent Preparation:
-
Prepare 1x Kinase Reaction Buffer.
-
Prepare a serial dilution of the test inhibitor.
-
Prepare a solution containing TYK2 kinase and the appropriate substrate.
-
Prepare a "Stop and Detect" solution containing EDTA and a terbium-labeled antibody.
-
-
Assay Procedure:
-
Add the test inhibitor dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the TYK2/substrate solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the "Stop and Detect" solution.
-
Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for TYK2-Mediated STAT Phosphorylation[18][19]
This protocol outlines a method to assess inhibitor activity in a cellular context by measuring the phosphorylation of a downstream STAT protein.
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., NK-92 cells, which respond to IL-12) to an appropriate density.
-
Plate the cells in a 96-well plate and allow them to adhere or stabilize.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add the inhibitor dilutions to the cells and pre-incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a solution of the stimulating cytokine (e.g., IL-12 for TYK2-dependent STAT4 phosphorylation).
-
Add the cytokine to the wells to stimulate the TYK2 signaling pathway.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular proteins.
-
Measure the level of phosphorylated STAT (pSTAT) using a suitable detection method, such as ELISA, Western blotting, or flow cytometry with a phospho-specific antibody.
-
-
Data Analysis:
-
Normalize the pSTAT signal to the total STAT or a housekeeping protein.
-
Plot the normalized pSTAT signal against the inhibitor concentration and calculate the IC50 value.
-
Visualizations
Caption: TYK2 signaling pathway upon cytokine stimulation.
Caption: Iterative workflow for TYK2 inhibitor SAR refinement.
References
- 1. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aijourn.com [aijourn.com]
- 9. morningstar.com [morningstar.com]
- 10. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. skin.dermsquared.com [skin.dermsquared.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Deucravacitinib and Tofacitinib in Psoriasis Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key oral small molecule inhibitors, deucravacitinib and tofacitinib, in the context of preclinical psoriasis models. The information is intended to offer researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Deucravacitinib and tofacitinib both target the Janus kinase (JAK) signaling pathway, a critical mediator of cytokine signaling in autoimmune diseases like psoriasis. However, their selectivity and mechanism of action differ significantly.
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] It uniquely binds to the regulatory (pseudokinase) domain of TYK2, locking the enzyme in an inactive state.[3] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby primarily blocking the signaling of interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), key cytokines in the pathogenesis of psoriasis.[1][2]
Tofacitinib , on the other hand, is a pan-JAK inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2.[4][5] It functions by competitively inhibiting the ATP-binding site in the catalytic domain of these kinases.[3] This broader spectrum of inhibition affects the signaling of a wider range of cytokines, which can be both beneficial for efficacy and a potential source of off-target effects.
Signaling Pathways
The differential selectivity of deucravacitinib and tofacitinib translates to distinct effects on downstream signaling pathways.
Preclinical Efficacy in Imiquimod-Induced Psoriasis Model
The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical tool to evaluate the efficacy of potential psoriasis therapies. While direct head-to-head preclinical studies are limited, data from separate studies using this model provide insights into the comparative efficacy of deucravacitinib and tofacitinib.
Deucravacitinib
In an IMQ-induced psoriasis mouse model, deucravacitinib (30 mg/kg) administered in combination with shikonin demonstrated a significant improvement in psoriasis symptoms compared to a vehicle control group.[6] By day 7, there were notable reductions in psoriatic lesions and immune dysregulation.[6]
| Efficacy Endpoint | Deucravacitinib (30 mg/kg) + Shikonin (10 mg/kg) | Vehicle Control |
| p-STAT3 Expression | Reduced | High |
| Ki67 Expression | Reduced | High |
| Capillary Proliferation | Inhibited | High |
| Immune Cell Infiltration | Reduced | High |
Data extracted from a study on combination therapy; effects of deucravacitinib monotherapy were also significant but presented in the context of the combination.[6]
Tofacitinib
Tofacitinib has also shown efficacy in the IMQ-induced psoriasis model. In one study, tofacitinib treatment significantly inhibited spontaneous scratching, a symptom associated with psoriatic itch.[7]
| Efficacy Endpoint | Tofacitinib | Vehicle Control |
| Spontaneous Scratching | Significantly inhibited | High |
This study focused on the antipruritic effects of tofacitinib.[7]
Impact on Key Psoriatic Cytokines
The therapeutic effects of both drugs are linked to their ability to modulate the cytokine milieu in the psoriatic microenvironment.
Deucravacitinib
In the IMQ-induced model, deucravacitinib treatment led to a decrease in several pro-inflammatory cytokines in the skin.
| Cytokine | Deucravacitinib (30 mg/kg) + Shikonin (10 mg/kg) | Vehicle Control |
| IL-12p70 | Decreased | Upregulated |
| TNF-α | Decreased | Upregulated |
| IL-1β | Decreased | Upregulated |
| IL-6 | Decreased | Upregulated |
| IL-17A | Decreased | Upregulated |
Data from a combination therapy study; deucravacitinib monotherapy also showed reductions in these cytokines.[8]
Tofacitinib
Tofacitinib treatment in the IMQ model also resulted in the downregulation of key psoriatic cytokines.
| Cytokine (mRNA Expression) | Tofacitinib | Vehicle Control |
| IL-22 | Significantly decreased | Increased |
| IL-23 | Significantly decreased | Increased |
| IL-31 | Significantly decreased | Increased |
This study measured mRNA expression of itch-related cytokines.[7][9] In another study, tofacitinib was shown to partially suppress IL-17A, IL-22, and IL-23.
Experimental Protocols: Imiquimod-Induced Psoriasis Mouse Model
A typical experimental workflow for evaluating compounds in the IMQ-induced psoriasis model is as follows:
Detailed Protocol:
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Induction of Psoriasis: A daily topical application of a 5% imiquimod cream (e.g., Aldara) is administered to the shaved back and/or ear of the mice for 5-7 consecutive days.[6][8]
-
Treatment Administration: Deucravacitinib, tofacitinib, or a vehicle control is administered, often orally via gavage, starting either prophylactically (before or at the time of IMQ application) or therapeutically (after the onset of psoriatic symptoms).
-
Efficacy Assessment:
-
Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and thickness.
-
Ear Thickness: Ear swelling is measured daily using a caliper.
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples are collected to measure the levels of key cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA, multiplex assays, or qPCR.
-
Flow Cytometry: Immune cell populations in the skin, spleen, and peripheral blood can be analyzed by flow cytometry.[8]
-
Conclusion
Deucravacitinib and tofacitinib represent two distinct approaches to targeting the JAK-STAT pathway in psoriasis. Deucravacitinib's high selectivity for TYK2 offers a more targeted inhibition of the IL-23/IL-17 axis, a key driver of psoriasis pathology. Tofacitinib, with its broader JAK inhibition, impacts a wider array of cytokine signaling pathways. Preclinical data from imiquimod-induced psoriasis models demonstrate the efficacy of both compounds in reducing inflammation and modulating key psoriatic cytokines. The choice between these inhibitors in a research or therapeutic context will depend on the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition. Further head-to-head preclinical studies would be valuable to provide a more direct comparison of their efficacy and safety profiles in psoriasis models.
References
- 1. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 5. Frontiers | From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving, with a significant focus on the Tyrosine Kinase 2 (TYK2) pathway. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of numerous autoimmune disorders.[1][2] The development of selective TYK2 inhibitors offers a promising therapeutic strategy, potentially providing the efficacy of broader JAK inhibitors with an improved safety profile.[3][4] This guide provides a comparative analysis of the efficacy of prominent TYK2 inhibitors, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.
Mechanism of Action: A Tale of Two Domains
TYK2, like other JAKs, possesses a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2). A key distinction among TYK2 inhibitors lies in their binding mechanism. While many kinase inhibitors target the highly conserved ATP-binding site within the catalytic domain, a new class of TYK2 inhibitors achieves selectivity through allosteric inhibition by binding to the more distinct JH2 domain.[5][6] This allosteric modulation locks the kinase in an inactive conformation, preventing downstream signaling.[7]
Deucravacitinib (Sotyktu®) , the first-in-class oral, selective TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis, exemplifies this allosteric mechanism.[6][8] Its binding to the JH2 domain confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[7][9] This selectivity is a critical differentiator, as the inhibition of other JAKs is associated with a range of side effects.[4]
Other TYK2 inhibitors in development, such as Zasocitinib (TAK-279) and Envudeucitinib (ESK-001) , also employ this selective allosteric inhibition strategy, aiming to provide potent and targeted immunomodulation.[4] In contrast, Brepocitinib (PF-06700841) is a dual inhibitor of TYK2 and JAK1.
Comparative Efficacy: In Vitro Potency and Selectivity
The in vitro potency and selectivity of TYK2 inhibitors are crucial determinants of their therapeutic potential and safety profile. These are typically assessed through biochemical assays measuring the half-maximal inhibitory concentration (IC50) and binding affinity (Ki).
| Inhibitor | Target(s) | Mechanism | TYK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| Deucravacitinib | TYK2 | Allosteric (JH2) | ~0.2 (biochemical) | >87-fold | >1,000,000-fold | >1,000,000-fold | [4] |
| Zasocitinib | TYK2 | Allosteric (JH2) | 21.6 - 57.0 (whole blood) | >1,000,000-fold (JH2) | - | - | [4] |
| Brepocitinib | TYK2/JAK1 | - | - | - | - | - | |
| Ropesacitinib | TYK2 | - | - | - | - | - | |
| Envudeucitinib | TYK2 | Allosteric (JH2) | - | - | - | - |
Deucravacitinib and Zasocitinib demonstrate remarkable selectivity for TYK2 over other JAKs, a key attribute that is believed to contribute to their favorable safety profiles observed in clinical trials.[4][9] The high selectivity of Zasocitinib for the TYK2 JH2 domain over the JAK1 JH2 domain is particularly noteworthy.[4]
Clinical Efficacy: A Look at the Data
The clinical efficacy of TYK2 inhibitors has been most extensively studied in psoriasis and psoriatic arthritis, with promising results that rival some existing systemic therapies.
Plaque Psoriasis
| Inhibitor | Trial (Phase) | Dosage | Key Efficacy Endpoint | Result | Reference |
| Deucravacitinib | POETYK PSO-1 & PSO-2 (Phase 3) | 6 mg once daily | PASI 75 at Week 16 | ~59% and ~54% vs. ~13% and ~9% for placebo | [8] |
| Zasocitinib | Phase 2b | 15 mg & 30 mg once daily | PASI 75 at Week 12 | Significantly higher than placebo (p < 0.001) | |
| Envudeucitinib | STRIDE (Phase 2) | 40 mg twice daily | PASI ≤1 at Week 12 | >60% vs. <10% for placebo | |
| Brepocitinib | Phase 2b (Topical) | 1% once or twice daily | Change in PASI score at Week 12 | Statistically significant improvement vs. vehicle | |
| Ropesacitinib | Phase 1 | - | - | Therapeutic potential demonstrated |
Deucravacitinib has shown superiority over apremilast, an oral PDE4 inhibitor, in head-to-head trials for psoriasis.[8] The newer generation of TYK2 inhibitors, such as Zasocitinib and Envudeucitinib, are also demonstrating impressive skin clearance rates in their clinical development programs.
Psoriatic Arthritis
| Inhibitor | Trial (Phase) | Dosage | Key Efficacy Endpoint | Result | Reference |
| Deucravacitinib | POETYK PsA-1 (Phase 3) | 6 mg once daily | ACR20 at Week 16 | 54.2% vs. 34.1% for placebo (p<0.0001) | [8] |
| Brepocitinib | Phase 2b | 30 mg & 60 mg once daily | ACR20 at Week 16 | Statistically significant improvement vs. placebo |
Both deucravacitinib and brepocitinib have demonstrated significant improvements in the signs and symptoms of psoriatic arthritis, a debilitating condition that affects both the joints and skin.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of TYK2 inhibitors, it is essential to visualize the underlying signaling pathways and the experimental workflows used for their characterization.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for TYK2 Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Binding Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled tracer from the TYK2 enzyme.
Materials:
-
Recombinant TYK2 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serially diluted in DMSO
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:4 serial dilutions.
-
Reagent Preparation:
-
Prepare a 2X solution of the TYK2 enzyme and Eu-anti-tag antibody in kinase buffer.
-
Prepare a 2X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X enzyme/antibody solution to each well of the 384-well plate.
-
Add 2.5 µL of the serially diluted test compound or DMSO (for controls) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the 2X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]
Cell-Based STAT Phosphorylation Assay
Objective: To measure the functional inhibition of TYK2-mediated signaling in a cellular context by quantifying the phosphorylation of STAT proteins.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cytokine stimulant (e.g., IL-12, IL-23, or IFN-α)
-
Test compound serially diluted in DMSO
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and culture the cells according to standard protocols.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell cultures to stimulate the TYK2 signaling pathway. Incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT antibody in the cell population.
-
Data Analysis: Determine the percentage of cells with phosphorylated STAT or the mean fluorescence intensity for each treatment condition. Calculate the IC50 value by plotting the percent inhibition of STAT phosphorylation against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The development of selective TYK2 inhibitors marks a significant advancement in the treatment of immune-mediated diseases. The allosteric inhibition of the TYK2 pseudokinase domain offers a path to potent and targeted therapy with a potentially improved safety profile compared to less selective JAK inhibitors. Deucravacitinib has paved the way as the first approved drug in this class, and a robust pipeline of next-generation TYK2 inhibitors, including Zasocitinib and Envudeucitinib, shows great promise in ongoing clinical trials. The comparative data presented in this guide highlights the efficacy of these molecules and provides a framework for their continued evaluation and development. As more data from head-to-head trials and long-term extension studies become available, a clearer picture of the relative merits of each inhibitor will emerge, further refining their role in the therapeutic armamentarium.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Sudo Biosciences Announces Positive Phase 1 Results for Brain-Penetrant Allosteric TYK2 Inhibitor SUDO-550 - BioSpace [biospace.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Evaluation of Changes in Laboratory Parameters from a Phase 2b Trial of Zasocitinib (TAK-279), an Oral, Selective TYK2 Inhibitor, in Patients with Moderate-to-Severe Plaque Psoriasis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating TYK2 as a Therapeutic Target in Inflammatory Bowel Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a significant unmet medical need for effective and safe oral therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic target due to its critical role in mediating the signaling of key pro-inflammatory cytokines implicated in IBD pathogenesis, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2] This guide provides a comprehensive comparison of the validation of TYK2 as a therapeutic target, the performance of emerging TYK2 inhibitors against alternative treatments, and supporting experimental data.
The TYK2 Signaling Pathway in IBD
TYK2 is an intracellular kinase that plays a pivotal role in the JAK-STAT signaling pathway. Upon cytokine binding to their receptors (e.g., IL-12R, IL-23R, IFNAR), TYK2 and another JAK family member (often JAK2) are brought into close proximity, leading to their autophosphorylation and activation. Activated TYK2 then phosphorylates the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1][2]
The IL-12/Th1 and IL-23/Th17 pathways, both of which are critically dependent on TYK2 signaling, are central to the pathophysiology of IBD.[1] IL-12 promotes the differentiation of T helper 1 (Th1) cells, which produce pro-inflammatory cytokines like IFN-γ. IL-23 is crucial for the maintenance and expansion of T helper 17 (Th17) cells, which secrete cytokines such as IL-17. Both Th1 and Th17 cells contribute to the chronic inflammation and tissue damage observed in IBD.
Caption: TYK2 mediates pro-inflammatory cytokine signaling in IBD.
Preclinical Validation of TYK2 as a Therapeutic Target
The validation of TYK2 as a therapeutic target in IBD is supported by evidence from various preclinical animal models that mimic the pathology of the disease. Key models include dextran sulfate sodium (DSS)-induced colitis, 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, and the T-cell transfer model of colitis.
Key Preclinical Models in IBD Research
| Model | Inducing Agent/Method | Key Pathological Features |
| DSS-Induced Colitis | Dextran sulfate sodium in drinking water | Acute or chronic colonic inflammation, epithelial injury, ulceration, and bloody diarrhea.[1][2] |
| TNBS-Induced Colitis | Intrarectal administration of TNBS | T-cell mediated inflammation, transmural inflammation, and fibrosis, mimicking some aspects of Crohn's disease. |
| T-Cell Transfer Colitis | Adoptive transfer of naïve T-cells into immunodeficient mice | Chronic, T-cell-dependent colitis, weight loss, and wasting disease.[3] |
Experimental Workflow: DSS-Induced Colitis Model
Caption: Workflow of the DSS-induced colitis model for therapeutic evaluation.
Experimental Workflow: T-Cell Transfer Model of Colitis
Caption: Workflow of the T-cell transfer model of colitis.
Preclinical Efficacy of TYK2 Inhibitors
Several TYK2 inhibitors have demonstrated efficacy in preclinical IBD models, providing a strong rationale for their clinical development.
| Compound | Model | Key Findings |
| Deucravacitinib | Murine models of IBD | Prevented disease-associated weight loss and protected against histologically evident colitis in models driven by IL-12 and IL-23.[4] |
| TAK-279 | T-cell transfer colitis & anti-CD40 mAb-induced colitis | Significantly reduced colon weight:length ratio and total histology score, comparable to an anti-IL-12/23p40 antibody. |
| GLPG3667 | IL-23-induced mouse model of psoriasis | Reduced dermal ear inflammation, demonstrating in vivo target engagement of the IL-23 pathway.[5][6] |
| PF-06826647 | N/A | Preclinical data in IBD models are not readily available in the public domain. |
Clinical Development of TYK2 Inhibitors in IBD
A new generation of selective TYK2 inhibitors is being investigated in clinical trials for IBD, offering the potential for oral administration with an improved safety profile compared to first-generation, less selective JAK inhibitors.
Comparison of TYK2 Inhibitors in Clinical Development for IBD
| Compound | Mechanism of Action | Phase of Development (IBD) | Key Clinical Findings in IBD |
| Deucravacitinib | Allosteric TYK2 inhibitor | Phase 2 | The Phase 2 LATTICE-UC study in ulcerative colitis did not meet its primary endpoint of clinical remission at Week 12.[7][8] |
| Brepocitinib | Dual TYK2/JAK1 inhibitor | Phase 2b (Ulcerative Colitis) | Demonstrated efficacy over placebo in inducing clinical remission in patients with moderate-to-severe ulcerative colitis. |
| TAK-279 | Allosteric TYK2 inhibitor | Phase 2 (Ulcerative Colitis & Crohn's Disease) | Currently recruiting for Phase 2 trials. |
| PF-06826647 | ATP-competitive TYK2 inhibitor | Phase 1 completed in healthy volunteers and psoriasis patients. | IBD-specific clinical data is not yet available. |
| GLPG3667 | ATP-competitive TYK2 inhibitor | Phase 2 in other autoimmune diseases. | IBD-specific clinical data is not yet available.[9] |
Performance Comparison with Alternative IBD Therapies
The therapeutic landscape of IBD is dominated by biologics, such as anti-TNF agents, and more recently, other small molecule JAK inhibitors. A key aspect of validating TYK2 as a target is comparing the efficacy and safety of TYK2 inhibitors to these established treatments.
Efficacy of TYK2 Inhibitors vs. Comparators in Ulcerative Colitis (Induction of Clinical Remission)
| Drug Class | Drug | Trial | Patient Population | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) |
| TYK2 Inhibitor | Deucravacitinib | LATTICE-UC | Moderate-to-severe UC | 14.8% (Week 12) | 16.3% (Week 12)[8] |
| TYK2/JAK1 Inhibitor | Brepocitinib (60 mg) | VIBRATO | Moderate-to-severe UC | ~25.5% (Week 8) | ~10% (Week 8) |
| Pan-JAK Inhibitor | Tofacitinib (10 mg BID) | OCTAVE Induction 1 & 2 | Moderate-to-severe UC | 18.5% & 16.6% (Week 8) | 8.2% & 3.6% (Week 8)[10] |
| JAK1 Inhibitor | Upadacitinib (45 mg) | U-ACCOMPLISH | Moderate-to-severe UC | 34% (Week 8) | 4% (Week 8)[11] |
| Anti-TNF Biologic | Infliximab (5 mg/kg) | ACT 1 | Moderate-to-severe UC | 39% (Week 8) | 15% (Week 8) |
Efficacy of TYK2 Inhibitors vs. Comparators in Crohn's Disease (Induction of Clinical Remission)
| Drug Class | Drug | Trial | Patient Population | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) |
| TYK2 Inhibitor | Deucravacitinib | LATTICE-CD | Moderate-to-severe CD | Did not meet primary endpoint | N/A |
| Anti-TNF Biologic | Adalimumab (160/80 mg) | CLASSIC I | Moderate-to-severe CD (naïve to anti-TNF) | 36% (Week 4) | 12% (Week 4)[12][13] |
| Anti-TNF Biologic | Infliximab (5 mg/kg) | ACCENT I | Moderate-to-severe CD | 39% (Week 10, clinical response) | 17% (Week 10, clinical response) |
Safety Profile of TYK2 Inhibitors
A key differentiator for selective TYK2 inhibitors is their potential for an improved safety profile compared to pan-JAK inhibitors, which have been associated with an increased risk of serious infections, thromboembolic events, and malignancies. By selectively targeting TYK2 and avoiding the inhibition of other JAK isoforms, these newer agents aim to mitigate these risks.
In clinical trials to date, deucravacitinib has shown a safety profile distinct from other JAK inhibitors, with no evidence of an increased risk of major adverse cardiovascular events, venous thromboembolism, or malignancy.[4] The most common adverse events reported with deucravacitinib in psoriasis studies were nasopharyngitis, upper respiratory tract infection, and headache.
Conclusion
TYK2 is a rationally validated therapeutic target for inflammatory bowel disease, with a strong biological rationale and supporting preclinical data. Selective TYK2 inhibitors represent a promising new class of oral therapies for IBD. While the initial Phase 2 results for deucravacitinib in ulcerative colitis were disappointing, the field is rapidly evolving with several other TYK2 inhibitors in clinical development. The potential for a favorable safety profile compared to less selective JAK inhibitors is a significant advantage. Further clinical trial data are needed to fully establish the efficacy and safety of this class of drugs and to define their place in the IBD treatment paradigm alongside existing biologics and other small molecules. The comparative data presented in this guide will be a valuable resource for researchers and drug developers as they continue to explore the therapeutic potential of targeting TYK2 in IBD.
References
- 1. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adalimumab for maintenance treatment of Crohn's disease: results of the CLASSIC II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Adalimumab in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Brepocitinib vs. Deucravacitinib: A Comparative Analysis of Clinical Trial Outcomes in Psoriatic Arthritis
In the rapidly evolving landscape of oral therapies for immune-mediated inflammatory diseases, brepocitinib and deucravacitinib have emerged as notable agents targeting the Tyrosine Kinase 2 (TYK2) signaling pathway. While both molecules aim to modulate the inflammatory cascade, they exhibit distinct inhibitory profiles. Brepocitinib is a dual inhibitor of TYK2 and Janus Kinase 1 (JAK1), whereas deucravacitinib is a selective allosteric inhibitor of TYK2. This guide provides a detailed comparison of their clinical trial outcomes, with a focus on psoriatic arthritis, a condition where both have been evaluated.
Mechanism of Action and Signaling Pathways
Deucravacitinib uniquely targets the regulatory domain of TYK2, leading to allosteric inhibition of the enzyme.[1] This selective action avoids the direct inhibition of JAK1, JAK2, and JAK3 at therapeutic doses, which is thought to mitigate some of the side effects associated with broader JAK inhibitors.[1] TYK2 is a key mediator in the signaling of several cytokines implicated in the pathogenesis of psoriasis and psoriatic arthritis, including interleukin-23 (IL-23), IL-12, and Type 1 interferons.[1][2]
Brepocitinib acts as a dual inhibitor, targeting the catalytic domains of both TYK2 and JAK1.[3] This broader mechanism of action allows it to inhibit the signaling of a wider range of cytokines. In addition to the TYK2-mediated pathways, brepocitinib also modulates signaling through receptors that utilize JAK1, such as those for IL-6 and interferon-gamma.
Below are diagrams illustrating the distinct signaling pathways targeted by each molecule.
Clinical Trial Outcomes in Psoriatic Arthritis
The following tables summarize the key efficacy and safety data from the respective clinical trials for brepocitinib and deucravacitinib in patients with active psoriatic arthritis.
Efficacy Outcomes
| Endpoint | Brepocitinib (Phase 2b - NCT03963401)[3][4] | Deucravacitinib (POETYK PsA-1 - Phase 3)[5][6] |
| Primary Endpoint | ||
| ACR20 at Week 16 | 66.7% (30 mg), 74.6% (60 mg) vs 43.3% (Placebo) | 54.2% vs 34.1% (Placebo) |
| Secondary Endpoints (Week 16) | ||
| ACR50 | Significantly higher vs Placebo | 28.8% vs 16.3% (Placebo)[7] |
| ACR70 | Significantly higher vs Placebo | 10.6% vs 5.4% (Placebo)[7] |
| PASI75 | Significantly higher vs Placebo | 51.9% vs 7.1% (Placebo)[6] |
| PASI90 | Significantly higher vs Placebo | Not Reported |
| Minimal Disease Activity (MDA) | Significantly higher vs Placebo | 19.0% vs 10.2% (Placebo)[6] |
Safety Outcomes (Through Week 16)
| Adverse Event (AE) Profile | Brepocitinib (Phase 2b - NCT03963401)[3] | Deucravacitinib (POETYK PsA-1 & PsA-2 - Phase 3)[7] |
| Serious Adverse Events (SAEs) | 5.5% (12 participants) through Week 52 | 5.8% (Deucravacitinib continuous), 4.5% (Placebo to Deucravacitinib) through Week 52 |
| AEs Leading to Discontinuation | Not explicitly reported for Week 16 | 4.8% (Deucravacitinib continuous), 2.7% (Placebo to Deucravacitinib) through Week 52 |
| Most Common AEs | Not explicitly detailed in provided results | Upper respiratory tract infections[5] |
| Deaths | None reported | None reported |
Experimental Protocols
Brepocitinib: Phase 2b Psoriatic Arthritis Trial (NCT03963401)
This was a randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of oral brepocitinib in adults with active psoriatic arthritis.[3][8]
-
Participants: 218 adults with a diagnosis of psoriatic arthritis for at least 6 months who met the Classification Criteria for Psoriatic Arthritis (CASPAR).[8]
-
Intervention: Patients were randomized to receive brepocitinib 10 mg, 30 mg, or 60 mg once daily, or placebo.[3] At Week 16, patients on placebo were advanced to either 30 mg or 60 mg of brepocitinib.[3]
-
Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 16.[3]
-
Secondary Endpoints: Included ACR50 and ACR70 responses, and improvements in the Psoriasis Area and Severity Index (PASI75 and PASI90) at weeks 16 and 52.[3]
Deucravacitinib: POETYK PsA-1 Phase 3 Trial (NCT03881059)
This was a pivotal Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of deucravacitinib in adults with active psoriatic arthritis who were naïve to biologic disease-modifying anti-rheumatic drugs (bDMARDs).[9][10]
-
Participants: Approximately 670 adults with active psoriatic arthritis who had not previously been treated with a bDMARD.[11]
-
Intervention: Patients were randomized 1:1 to receive deucravacitinib 6 mg once daily or placebo.[9] At Week 16, patients in the placebo group were switched to deucravacitinib 6 mg once daily.[9]
-
Primary Endpoint: The proportion of patients achieving ACR20 response at Week 16.[10]
-
Secondary Endpoints: Included assessments of PsA disease activity, such as ACR50/70, PASI75, and inhibition of radiographic progression at Week 16.[10]
Summary and Conclusion
Both brepocitinib and deucravacitinib have demonstrated efficacy in the treatment of active psoriatic arthritis. Deucravacitinib, a selective TYK2 inhibitor, has shown significant improvements in both joint and skin manifestations of the disease in its Phase 3 program. Brepocitinib, a dual TYK2/JAK1 inhibitor, has also shown promising results in a Phase 2b study.
A direct comparison of the efficacy and safety of these two agents is challenging due to the lack of head-to-head trials and the differences in their respective clinical development stages and trial designs. The data presented here is from separate clinical trials and should be interpreted with caution.
For researchers and drug development professionals, the distinct mechanisms of action of these two molecules present different therapeutic hypotheses. The selectivity of deucravacitinib for TYK2 may offer a favorable safety profile by avoiding the inhibition of other JAKs, while the dual inhibition of TYK2 and JAK1 by brepocitinib could potentially lead to broader efficacy across different inflammatory pathways. Further clinical investigation, including head-to-head comparative trials, will be necessary to fully elucidate the relative benefits and risks of these two promising oral therapies.
References
- 1. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. Efficacy and Safety of the TYK2/JAK1 Inhibitor Brepocitinib for Active Psoriatic Arthritis: A Phase IIb Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. POETYK PsA-1: First results up to Week 16 of deucravacitinib vs placebo in patients with active PsA [psoriasis-hub.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and Safety of Brepocitinib (Tyrosine Kinase 2/Janus Kinase 1 Inhibitor) for the Treatment of Active Psoriatic Arthritis: Results from a Phase 2b Randomized Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Bristol Myers Squibb Presents Late-Breaking Data from Pivotal Phase 3 POETYK PsA-1 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis [businesswire.com]
- 11. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
A Comparative Analysis of TYK2 and JAK2 Signaling Pathways: A Guide for Researchers
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine and growth factor signaling.[1][2] These kinases play pivotal roles in a multitude of cellular processes, including hematopoiesis, immune cell development, and inflammation.[1][3] Dysregulation of JAK-STAT signaling is implicated in a variety of diseases, making these kinases attractive therapeutic targets.[2][4] This guide provides a comparative analysis of two key members of this family, TYK2 and JAK2, focusing on their distinct signaling pathways, roles in disease, and the specificity of inhibitors in development.
Structural and Functional Distinctions
While all JAK family members share a conserved kinase domain, their regulatory pseudokinase domains exhibit structural differences.[5][6] This variation contributes to their distinct functions and provides a basis for the development of selective inhibitors.[5] TYK2 and JAK2 can function as parts of heterodimeric or homodimeric receptor complexes to transduce signals from a diverse array of cytokines and growth factors.
Signaling Pathways: A Comparative Overview
The activation of TYK2 and JAK2 is initiated by ligand binding to their associated cytokine receptors, leading to the trans-phosphorylation and activation of the JAKs.[5] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[3][5]
TYK2 Signaling Pathway
TYK2 is essential for the signaling of cytokines such as IL-12, IL-23, and Type I interferons (IFN-α/β).[6][7][8] It typically pairs with JAK1 for Type I IFN signaling and with JAK2 for IL-12 and IL-23 signaling.[6][7][8] The downstream STAT activation is context-dependent, with STAT4 being a key mediator for IL-12 and STAT3 for IL-23 signaling.[8]
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Autoimmune disease - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Ropesacitinib: A Comparative Guide to TYK2 Inhibitors in Autoimmune and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral therapies for immune-mediated inflammatory diseases is rapidly evolving, with a significant focus on the Tyrosine Kinase 2 (TYK2) pathway. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of various autoimmune conditions. This guide provides a comparative analysis of Ropesacitinib (PF-06826647) and other prominent TYK2 inhibitors, including Deucravacitinib, Brepocitinib, and Zasocitinib, with a focus on their efficacy, mechanism of action, and supporting experimental data.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator among TYK2 inhibitors lies in their mechanism of action at the molecular level. TYK2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).
Allosteric Inhibition: Deucravacitinib and Zasocitinib are notable for their allosteric inhibition. They bind to the JH2 pseudokinase domain, inducing a conformational change that locks the enzyme in an inactive state.[1][2] This unique mechanism is designed to offer high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects associated with broader JAK inhibition.[1]
Orthosteric Inhibition: In contrast, Ropesacitinib and Brepocitinib are orthosteric inhibitors that target the highly conserved ATP-binding site within the catalytically active JH1 domain.[3]
Biochemical Potency and Selectivity
The in vitro potency and selectivity of TYK2 inhibitors are critical determinants of their potential therapeutic window. The following table summarizes key biochemical data for Ropesacitinib and its comparators.
| Inhibitor | Target Domain | TYK2 IC50/Ki | JAK1 IC50/Ki | JAK2 IC50/Ki | JAK3 Ki | Selectivity (TYK2 vs JAK1/2) |
| Ropesacitinib (PF-06826647) | JH1 (Active) | 17 nM (IC50)[4] | 383 nM (IC50)[4] | 74 nM (IC50)[4] | - | ~22.5x vs JAK1, ~4.4x vs JAK2 |
| Deucravacitinib (BMS-986165) | JH2 (Pseudo) | 0.0115 nM (Ki)[1] | 1 nM (Ki, JH2)[1] | - | - | >87x vs JAK1 (JH2) |
| Brepocitinib (PF-06700841) | JH1 (Active) | - | - | - | - | Dual TYK2/JAK1 inhibitor |
| Zasocitinib (TAK-279) | JH2 (Pseudo) | 0.0087 nM (Ki)[5] | >15,000 nM (Ki, JH2)[1] | 23,000 nM (Kd, JH2)[6] | - | >1,000,000x vs JAK1 (JH2) |
Note: IC50 and Ki values are method-dependent and should be compared with caution across different studies.
Cellular Activity
The inhibitory activity of these compounds in cellular assays provides a more physiologically relevant measure of their potency.
| Inhibitor | Cellular Assay | IC50 |
| Ropesacitinib (PF-06826647) | IL-12 induced IFNγ (human whole blood) | - |
| Deucravacitinib (BMS-986165) | IL-12 induced pSTAT4 (human PBMC) | - |
| Brepocitinib (PF-06700841) | - | - |
| Zasocitinib (TAK-279) | IL-12 pSTAT4 (human PBMC) | 6.7 nM[4] |
| IFNα-stimulated CXCL10 (human whole blood) | 22 nM[6] | |
| IL-23-induced pSTAT3 (human Th17 cells) | 3.7 nM[6] |
Clinical Efficacy in Psoriasis
Plaque psoriasis is a key indication for which several TYK2 inhibitors have been evaluated in clinical trials. The Psoriasis Area and Severity Index (PASI) is a widely used measure of disease severity, with PASI 75 and PASI 90 (a 75% and 90% reduction in PASI score from baseline, respectively) being common efficacy endpoints.
| Inhibitor | Trial (Phase) | Dose | PASI 75 Response (Week 12-16) | PASI 90 Response (Week 12-16) | Comparator |
| Ropesacitinib (PF-06826647) | Phase 2b | 200 mg QD | 46.7% | 33.0%[5] | Placebo: 13.3% (PASI 75) |
| 400 mg QD | 73.2% | 46.5%[1] | Placebo: 13.3% (PASI 75) | ||
| Deucravacitinib (BMS-986165) | POETYK PSO-1 & 2 (Phase 3) | 6 mg QD | ~53-58% | ~32-36% | Apremilast: ~35-40% (PASI 75) |
| Zasocitinib (TAK-279) | Phase 2b | 30 mg QD | ~67% | - | Placebo: 6% |
Data are from separate clinical trials and not from head-to-head comparisons, except where a direct comparator is listed. A network meta-analysis of treatments for moderate to severe plaque psoriasis in Asian populations found that Deucravacitinib demonstrated robust efficacy, with PASI 75 and 90 responses comparable to some biologics.[2]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies are as follows:
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.
-
General Procedure:
-
Recombinant human TYK2 (or other JAK) kinase domain is incubated with a specific peptide substrate and ATP.
-
The inhibitor is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like mobility shift microfluidic assays or fluorescence polarization.
-
IC50 values are calculated by fitting the dose-response data to a sigmoid curve.
-
Cellular Phospho-STAT Assays
-
Objective: To measure the inhibition of cytokine-induced signaling in a cellular context.
-
General Procedure:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the test inhibitor at various concentrations.
-
Cells are stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFNα) to activate the TYK2 pathway.
-
After a short incubation, cells are fixed and permeabilized.
-
The level of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT4) is measured using phospho-specific antibodies and flow cytometry.
-
IC50 values are determined from the dose-response curves.
-
Pharmacokinetics
The pharmacokinetic profiles of these inhibitors influence their dosing regimens and therapeutic efficacy.
| Inhibitor | Tmax (hours) | Half-life (hours) | Key Characteristics |
| Ropesacitinib (PF-06826647) | - | - | Oral, once-daily dosing studied in clinical trials. |
| Deucravacitinib (BMS-986165) | 1.5 - 2.3[7] | ~4.9 - 10.7 (multiple doses)[8] | Rapidly absorbed, modest accumulation with multiple doses.[7] |
| Brepocitinib (PF-06700841) | ≤ 1[8] | ~4.9 - 10.7 (multiple doses)[8] | Rapid absorption; high-fat meals reduce absorption.[8][9] |
| Zasocitinib (TAK-279) | - | - | Oral, once-daily dosing studied in clinical trials. |
Conclusion
The development of TYK2 inhibitors represents a significant advancement in the oral treatment of immune-mediated diseases. Ropesacitinib, an orthosteric inhibitor, has demonstrated efficacy in psoriasis. Its comparison with allosteric inhibitors like Deucravacitinib and the highly selective Zasocitinib highlights the diverse strategies being employed to target the TYK2 pathway. While Deucravacitinib is the first-in-class approved allosteric TYK2 inhibitor, the field continues to evolve with next-generation compounds demonstrating potentially greater selectivity and sustained target engagement. The choice of a specific TYK2 inhibitor for therapeutic development will likely depend on a comprehensive evaluation of its efficacy, selectivity, safety profile, and pharmacokinetic properties in the context of the target disease. Further head-to-head clinical trials and long-term safety data will be crucial in defining the relative positioning of these promising agents in the therapeutic armamentarium.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Indirect comparison of deucravacitinib and other systemic treatments for moderate to severe plaque psoriasis in Asian populations: A systematic literature review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zasocitinib (TAK-279, NDI-034858) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective, and Potent Allosteric TYK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Oral Brepocitinib in Healthy Volunteers and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Oral Brepocitinib in Healthy Volunteers and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TYK2 Downstream Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo downstream target engagement of Tyrosine Kinase 2 (TYK2) inhibitors. Objective comparisons of experimental approaches are supported by experimental data to aid in the design and interpretation of preclinical studies.
Introduction to TYK2 and the Importance of Target Engagement
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, TYK2 has emerged as a significant therapeutic target. The development of selective TYK2 inhibitors, such as the approved allosteric inhibitor deucravacitinib, offers a promising therapeutic strategy.[3]
Validating that a TYK2 inhibitor reaches its target in a living organism and exerts the desired biological effect is a critical step in preclinical drug development. In vivo target engagement studies provide essential pharmacokinetic/pharmacodynamic (PK/PD) data, inform dose selection for clinical trials, and help to de-risk clinical development. This guide explores and compares the primary methods used to assess TYK2 downstream target engagement in vivo.
TYK2 Signaling Pathway
Upon cytokine binding to their receptors, TYK2 and another JAK family member (often JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[2]
Figure 1: Simplified TYK2 signaling pathway.
Key In Vivo Models for Assessing TYK2 Target Engagement
Several well-established animal models are utilized to evaluate the in vivo efficacy and target engagement of TYK2 inhibitors.
Imiquimod (IMQ)-Induced Psoriasis Model
This is a widely used model that recapitulates many features of human psoriasis. Topical application of imiquimod, a Toll-like receptor 7/8 agonist, on the skin of mice induces an inflammatory response characterized by erythema, scaling, and skin thickening, which are dependent on the IL-23/IL-17 axis.
IL-23-Induced Ear Swelling Model
Intradermal injection of IL-23 into the mouse ear elicits a localized inflammatory response, including ear swelling and cellular infiltration. This model is highly relevant for TYK2 inhibitors as it directly assesses the downstream effects of a key TYK2-dependent cytokine.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis. Immunization with myelin-derived peptides induces a T-cell-mediated autoimmune response against the central nervous system, leading to paralysis. TYK2 is implicated in the differentiation of pathogenic T helper cells in this model.
Comparative Analysis of In Vivo Target Engagement Methodologies
The validation of TYK2 target engagement in vivo primarily relies on the measurement of downstream biomarkers. Here, we compare the most common methodologies.
Phosphorylated STAT (pSTAT) Levels
Description: The phosphorylation of STAT proteins is the most direct and widely accepted downstream indicator of TYK2 activation. The levels of phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT4, pSTAT5) can be quantified in various tissues and cell types following in vivo administration of a TYK2 inhibitor.
Common Tissues/Cells Analyzed:
-
Spleen: Rich in immune cells and readily accessible.
-
Peripheral Blood Mononuclear Cells (PBMCs): Allows for repeated sampling from the same animal.
-
Skin: Relevant for dermatological indications like psoriasis.
-
Central Nervous System (CNS): Important for neurological autoimmune diseases.
Primary Quantification Method: Flow Cytometry Flow cytometry is the gold standard for quantifying pSTAT levels in specific immune cell subsets.
Figure 2: Workflow for pSTAT analysis by flow cytometry.
Alternative Quantification Methods:
-
Western Blot: Useful for total tissue lysates but less quantitative and does not provide single-cell resolution.
-
Immunohistochemistry (IHC)/Immunofluorescence (IF): Provides spatial information on pSTAT expression within tissues.
-
ELISA: Can be used for quantifying pSTATs in cell lysates.
Downstream Gene and Protein Expression
Description: Inhibition of the TYK2-STAT pathway leads to altered expression of downstream target genes and proteins. Analyzing these changes provides a functional readout of target engagement.
Commonly Analyzed Targets:
-
Cytokines: IL-17A, IL-17F, IL-22 (downstream of IL-23 signaling).
-
Chemokines: CXCL9, CXCL10 (downstream of IFN signaling).
-
Interferon-Stimulated Genes (ISGs): A broad range of genes induced by type I IFN signaling.
Quantification Methods:
-
Quantitative PCR (qPCR): For measuring mRNA levels of target genes in tissue homogenates.
-
RNA-Sequencing (RNA-Seq): Provides a global, unbiased view of transcriptional changes.
-
ELISA/Multiplex Assays (e.g., Luminex): For quantifying protein levels of cytokines and chemokines in tissue homogenates or serum.
-
Immunohistochemistry (IHC): To visualize and quantify protein expression in tissue sections.
Comparison of Methodologies
| Methodology | Pros | Cons | Typical Application |
| pSTAT Analysis (Flow Cytometry) | - Direct measure of kinase activity- High sensitivity and specificity- Single-cell resolution (cell-type specific effects)- Quantitative | - Requires specialized equipment and expertise- Phosphorylation can be transient- Tissue processing can be challenging | - Primary method for confirming direct target engagement- Establishing PK/PD relationships |
| Downstream Gene Expression (qPCR/RNA-Seq) | - Measures functional consequence of target inhibition- Can identify novel pathways affected by the inhibitor- RNA-Seq provides a global view | - Indirect measure of TYK2 activity- Changes in gene expression can be influenced by other pathways- Can be less sensitive than pSTAT analysis | - Confirming functional consequences of TYK2 inhibition- Biomarker discovery |
| Downstream Protein Expression (ELISA/IHC) | - Measures changes in functionally relevant proteins (e.g., cytokines)- IHC provides spatial context | - Indirect measure of TYK2 activity- Protein levels may not always correlate with gene expression- ELISA lacks single-cell resolution | - Assessing impact on inflammatory milieu- Correlating target engagement with efficacy endpoints |
Experimental Protocols
Imiquimod-Induced Psoriasis Model and Biomarker Analysis
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
TYK2 inhibitor and vehicle
-
Calipers for ear thickness measurement
-
Reagents for tissue homogenization and RNA/protein extraction
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-pSTAT3) and buffers
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
Administer the TYK2 inhibitor or vehicle via the desired route (e.g., oral gavage) starting from day 0 or as per the study design.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI). Measure ear thickness daily using calipers.
-
On the final day, collect blood, spleen, and skin tissue.
-
For pSTAT analysis: Prepare a single-cell suspension from the spleen. Stain the cells with surface markers to identify immune cell populations, followed by intracellular staining for the pSTAT of interest. Analyze by flow cytometry.
-
For gene/protein expression: Homogenize skin tissue to extract RNA or protein. Analyze gene expression by qPCR or RNA-Seq, and protein levels by ELISA or Western blot.
In Vivo pSTAT Quantification in Splenocytes by Flow Cytometry
Procedure:
-
Euthanize mice and aseptically remove the spleen.
-
Prepare a single-cell suspension by mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash and resuspend the splenocytes in cell staining buffer.
-
Perform a surface stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220) to identify T and B cell populations.
-
Fix and permeabilize the cells using a phosphoprotein staining buffer kit according to the manufacturer's instructions.
-
Perform an intracellular stain with a fluorescently labeled antibody against the specific pSTAT of interest (e.g., pSTAT3, pSTAT4).
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data by gating on the specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.
Comparative Data of TYK2 Inhibitors
Direct head-to-head preclinical comparisons of different TYK2 inhibitors are not always publicly available. However, data from individual studies can be used for a comparative assessment. A network meta-analysis of clinical trials in psoriasis provides a comparison of the efficacy of deucravacitinib with other oral treatments, including the JAK inhibitor tofacitinib.[4]
| TYK2 Inhibitor | In Vivo Model | Key Target Engagement Readout | Efficacy Readout | Reference |
| Deucravacitinib (BMS-986165) | Psoriasis (Clinical) | Reduction in serum biomarkers of the IL-23/Th17 pathway (e.g., IL-17A)[5] | Significant improvement in PASI 75 and sPGA 0/1 scores compared to placebo and apremilast[6] | [5][6] |
| TYK2 PROTAC (Compound 15t) | Imiquimod-induced psoriasis (mouse) | Downregulation of TYK2 protein expression and downstream proinflammatory cytokines (IL-17, IL-23, IFN-α) in skin tissue[7] | Significant reduction in psoriasis-like skin lesions[7] | [7] |
| Brain-penetrant TYK2i vs. BMS-986165 | EAE (mouse) | Not explicitly stated for target engagement, but CNS exposure was confirmed for the brain-penetrant inhibitor. | The brain-penetrant inhibitor was more effective at reducing clinical scores than the peripherally restricted BMS-986165. | - |
Note: The table above provides a summary of available data. Direct comparisons should be made with caution due to differences in experimental design.
Alternative and Complementary Approaches
While pSTAT and downstream gene/protein expression are the primary methods for assessing TYK2 target engagement, other techniques can provide complementary information.
In Vivo Target Occupancy Assays
These assays directly measure the binding of a drug to its target in tissues. This can be achieved using techniques such as:
-
Autoradiography: Using a radiolabeled version of the inhibitor.
-
Competitive Binding Assays: Using a fluorescently labeled probe that competes with the inhibitor for binding to TYK2 in tissue lysates.
Ex Vivo Kinase Activity Assays
Tissues from treated animals can be collected, and TYK2 can be immunoprecipitated from tissue lysates. The kinase activity of the isolated TYK2 can then be measured in an in vitro kinase assay. A reduction in kinase activity in samples from treated animals compared to vehicle-treated animals indicates target engagement.
Conclusion
Validating TYK2 downstream target engagement in vivo is a multifaceted process that requires a combination of appropriate animal models and robust biomarker analysis. The measurement of pSTAT levels by flow cytometry in relevant immune cell populations is the most direct and widely accepted method for confirming target engagement. This should be complemented with the analysis of downstream gene and protein expression to demonstrate a functional consequence of TYK2 inhibition and to correlate target engagement with efficacy. The choice of in vivo model and specific readouts will depend on the therapeutic indication and the specific questions being addressed in the preclinical study. This guide provides a framework for designing and interpreting these critical experiments in the development of novel TYK2 inhibitors.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermsquared.com [dermsquared.com]
- 4. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Allosteric and ATP-Competitive TYK2 Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, the emergence of Tyrosine Kinase 2 (TYK2) as a therapeutic target in autoimmune diseases has spurred the development of a new generation of inhibitors. These molecules primarily fall into two distinct classes based on their mechanism of action: allosteric and ATP-competitive inhibitors. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective potency, selectivity, and functional consequences.
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are central to the pathogenesis of various immune-mediated diseases like psoriasis, psoriatic arthritis, and lupus.[2][3][4] Unlike other JAK family members (JAK1, JAK2, and JAK3) that are also involved in hematopoiesis and other physiological processes, TYK2's role is more restricted to the immune system, making it an attractive target for therapeutic intervention with a potentially wider therapeutic window.[5][6]
The development of TYK2 inhibitors has followed two main strategies: allosteric inhibition of the regulatory pseudokinase (JH2) domain and competitive inhibition of the ATP-binding site within the catalytic (JH1) domain. This guide will delve into a head-to-head comparison of these two classes of inhibitors, using publicly available data for representative compounds.
Mechanism of Action: A Tale of Two Pockets
The fundamental difference between allosteric and ATP-competitive TYK2 inhibitors lies in their binding site and mechanism of inhibition.
ATP-Competitive Inhibitors: These molecules, characteristic of traditional kinase inhibitors, bind to the highly conserved ATP-binding pocket within the catalytic JH1 domain of TYK2. By competing with the endogenous ATP, they prevent the transfer of a phosphate group to downstream substrates, thereby blocking the kinase activity.
Allosteric Inhibitors: This newer class of inhibitors binds to the regulatory pseudokinase (JH2) domain of TYK2.[5] The JH2 domain, while lacking catalytic activity, plays a crucial role in regulating the activity of the JH1 domain. By binding to the JH2 domain, allosteric inhibitors induce a conformational change that locks the kinase in an inactive state, preventing its activation even in the presence of ATP.[5]
Below is a diagram illustrating the distinct mechanisms of action:
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and safety of a kinase inhibitor are largely determined by its potency towards the intended target and its selectivity against other related kinases. Here, we compare the biochemical potency (IC50 values) of the allosteric inhibitor deucravacitinib against representative ATP-competitive inhibitors, ropsacitinib and brepocitinib, for TYK2 and other JAK family members.
| Inhibitor Class | Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Data Source(s) |
| Allosteric | Deucravacitinib | ~0.2 (JH2 Ki) | >10,000 (JH1) | >10,000 (JH1) | >10,000 (JH1) | [7][8] |
| ATP-Competitive | Ropsacitinib | 17 | 383 | 74 | - | [9] |
| ATP-Competitive | Brepocitinib | - | - | - | - | [10] |
As the data indicates, the allosteric inhibitor deucravacitinib demonstrates exceptional selectivity for the TYK2 pseudokinase (JH2) domain, with minimal activity against the catalytic (JH1) domains of other JAK family members.[7][8] In contrast, ATP-competitive inhibitors like ropsacitinib, while potent against TYK2, also exhibit inhibitory activity against other JAKs, such as JAK1 and JAK2.[9] This broader activity profile is a consequence of the high degree of conservation in the ATP-binding site across the JAK family.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the general methodologies for key experiments used to characterize TYK2 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., Z'LYTE™ Kinase Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
General Protocol:
-
Reagents: Purified recombinant kinase (e.g., TYK2, JAK1, JAK2, JAK3), kinase-specific peptide substrate, ATP, assay buffer, and the test compound.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a microplate, combine the kinase, the peptide substrate, and the test compound in the assay buffer. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. The Z'LYTE™ assay, for example, uses a FRET-based method where the ratio of emission signals changes upon substrate phosphorylation.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated using a non-linear regression model.[11]
Cellular Phospho-STAT Assay
This cell-based assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream effectors of the TYK2 signaling pathway.
Objective: To assess the functional potency of an inhibitor in a cellular context.
General Protocol:
-
Cell Culture: Use a relevant cell line (e.g., primary human T-cells, peripheral blood mononuclear cells) that expresses the necessary cytokine receptors and signaling components.
-
Procedure: a. Pre-incubate the cells with serially diluted concentrations of the test compound. b. Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 to induce STAT4 phosphorylation, IL-23 to induce STAT3 phosphorylation).[12] c. After a short incubation period, lyse the cells to extract proteins. d. Quantify the levels of phosphorylated STAT (pSTAT) and total STAT using methods such as Western blotting, ELISA, or flow cytometry.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.[8]
In Vivo Efficacy Model (e.g., IL-23-Induced Ear Swelling in Mice)
This animal model is used to evaluate the in vivo efficacy of a TYK2 inhibitor in a psoriasis-like inflammation model.
Objective: To assess the therapeutic potential of an inhibitor in a living organism.
General Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Procedure: a. Administer the test compound to the mice via an appropriate route (e.g., oral gavage). b. Induce an inflammatory response by intradermally injecting IL-23 into the ear. c. Continue to administer the test compound for a specified duration (e.g., several days). d. Measure the ear thickness daily as an indicator of inflammation. e. At the end of the study, collect ear tissue for histological analysis and measurement of inflammatory cytokine levels (e.g., IL-17A).
-
Data Analysis: Compare the ear swelling and cytokine levels in the treated groups to the vehicle-treated control group to determine the efficacy of the inhibitor.
Experimental Workflow and Logical Relationships
The process of comparing allosteric and ATP-competitive TYK2 inhibitors follows a logical progression from in vitro biochemical assays to cellular and finally in vivo models. This workflow allows for a comprehensive evaluation of potency, selectivity, and therapeutic potential.
Conclusion
The development of both allosteric and ATP-competitive TYK2 inhibitors represents a significant advancement in the treatment of autoimmune diseases.
Allosteric inhibitors , exemplified by deucravacitinib, offer a paradigm of high selectivity by targeting the less conserved regulatory JH2 domain. This unique mechanism translates to a highly specific inhibition of TYK2-mediated signaling pathways, potentially minimizing off-target effects associated with broader JAK inhibition.[3]
ATP-competitive inhibitors , on the other hand, target the conserved catalytic domain. While potent, they may exhibit a broader inhibitory profile against other JAK family members, which could be advantageous in certain disease contexts where multiple cytokine pathways are implicated. However, this may also increase the risk of off-target side effects.
The choice between these two classes of inhibitors will depend on the specific therapeutic indication, the desired selectivity profile, and the overall risk-benefit assessment. The data and experimental frameworks presented in this guide provide a foundation for researchers and drug developers to make informed decisions in the pursuit of novel and effective therapies targeting the TYK2 pathway.
References
- 1. youtube.com [youtube.com]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. JAK Inhibitor Combo Shows Promise in Alopecia Areata - - PracticalDermatology [practicaldermatology.com]
- 10. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide to the Cross-Reactivity of TYK2 Inhibitors with JAK Family Members
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Tyrosine Kinase 2 (TYK2) has emerged as a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. As a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3, the selectivity profile of TYK2 inhibitors is a critical determinant of their efficacy and safety. This guide provides an objective comparison of the cross-reactivity of various TYK2 inhibitors, supported by experimental data, detailed methodologies for key assays, and visual representations of the relevant signaling pathways.
Data Presentation: Comparative Selectivity of TYK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several TYK2 inhibitors against the members of the JAK family. Lower IC50 values indicate greater potency. The selectivity ratio, calculated by dividing the IC50 for a given JAK family member by the IC50 for TYK2, provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for TYK2.
| Inhibitor | Target | IC50 (nM) | Selectivity Ratio (vs. TYK2) |
| Deucravacitinib (BMS-986165) | TYK2 | ~1 | - |
| JAK1 | >10,000 | >10,000 | |
| JAK2 | >10,000 | >10,000 | |
| JAK3 | >10,000 | >10,000 | |
| Ropesacitinib (PF-06826647) | TYK2 | 17 | - |
| JAK1 | 383 | 22.5 | |
| JAK2 | 74 | 4.4 | |
| JAK3 | - | - | |
| Brepocitinib (PF-06700841) | TYK2 | 23 | - |
| JAK1 | 17 | 0.74 | |
| JAK2 | 77 | 3.3 | |
| JAK3 | 6490 | 282.2 | |
| NDI-034858 | TYK2 | 8.4 | - |
| JAK1 | - | - | |
| JAK2 | - | - | |
| JAK3 | - | - | |
| Tofacitinib | TYK2 | - | - |
| JAK1 | 1 | - | |
| JAK2 | 20 | - | |
| JAK3 | 1 | - |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from publicly available sources.[1][2][3][4][5]
Key Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its potential therapeutic window and off-target effects. Below are detailed methodologies for two key in vitro assays used to assess the cross-reactivity of TYK2 inhibitors.
Whole Blood Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of JAK activation in a physiologically relevant whole blood matrix.
Objective: To determine the IC50 of an inhibitor against specific JAK-mediated signaling pathways.
Methodology:
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Inhibitor Incubation: Aliquot whole blood into 96-well plates. Add serial dilutions of the test inhibitor (e.g., TYK2 inhibitor) and control inhibitors (e.g., pan-JAK inhibitor) to the wells. Incubate for 1 hour at 37°C.[6]
-
Cytokine Stimulation: Stimulate the blood with a specific cytokine to activate a particular JAK pathway for 15 minutes at 37°C.[7]
-
JAK1/JAK3 Pathway: Use Interleukin-2 (IL-2) or IL-7 (100 ng/mL) to induce STAT5 phosphorylation.[7]
-
JAK1/JAK2 Pathway: Use Interleukin-6 (IL-6) (100 ng/mL) to induce STAT1 and STAT3 phosphorylation.[7]
-
JAK2/JAK2 Pathway: Use Thrombopoietin (TPO) to induce STAT3 phosphorylation.
-
TYK2/JAK2 Pathway: Use Interferon-alpha (IFN-α) (100 ng/mL) to induce STAT1 phosphorylation.[7]
-
-
Red Blood Cell Lysis and Cell Fixation/Permeabilization: Lyse red blood cells using a lysis buffer. Fix and permeabilize the remaining leukocytes to allow for intracellular staining. Commercial kits such as PerFix EXPOSE (Beckman Coulter) can be used according to the manufacturer's instructions.[7]
-
Antibody Staining: Incubate the cells with fluorochrome-conjugated antibodies against cell surface markers (to identify specific leukocyte populations like T-cells, B-cells, and monocytes) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[7]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific leukocyte populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each population.[6]
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Whole Blood Interferon-gamma (IFN-γ) Release Assay
This assay measures the functional consequence of TYK2 inhibition by quantifying the production of the pro-inflammatory cytokine IFN-γ.
Objective: To determine the IC50 of an inhibitor on the TYK2-dependent IL-12 signaling pathway.
Methodology:
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant.
-
Inhibitor Incubation: Aliquot whole blood into 96-well plates. Add serial dilutions of the test inhibitor and controls. Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the blood with a combination of recombinant human IL-12 (e.g., 2 ng/mL) and IL-18 (e.g., 10 ng/mL) to induce IFN-γ production. Incubate overnight at 37°C in a CO2 incubator.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the supernatant (plasma).
-
IFN-γ Quantification: Measure the concentration of IFN-γ in the plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of IFN-γ production at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing inhibitor selectivity.
Caption: General JAK-STAT Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Nimbus Therapeutics details discovery, discloses structure of selective TYK2 inhibitor NDI-034858 | BioWorld [bioworld.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. TYK2 Inhibitors Market to Drive Enormous Growth by 2034 Due to Strong Pipeline and Expanding Indications | DelveInsight [prnewswire.com]
A Comparative Guide to TYK2 Knockout Mouse Models for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the validation of novel therapeutic targets. This guide provides a comprehensive comparison of Tyrosine Kinase 2 (TYK2) knockout mouse models, offering insights into their validation and utility in drug discovery for immune-mediated diseases.
TYK2, a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] As such, it has emerged as a promising therapeutic target. Genetically engineered mouse models, particularly TYK2 knockout mice, have been instrumental in elucidating the in vivo roles of TYK2 and in the preclinical validation of TYK2 inhibitors.
This guide compares the standard TYK2 knockout (TYK2⁻/⁻) mouse with a kinase-inactive (Tyk2K923E) model and wild-type mice treated with TYK2 inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Analysis of TYK2 Mouse Models
The validation of TYK2 as a drug target has been significantly advanced by the characterization of mouse models with genetic deletion or inactivation of TYK2. These models have been pivotal in understanding the specific contributions of TYK2 to immune responses and disease pathogenesis.
TYK2 Knockout (TYK2⁻/⁻) Mouse Model
The complete ablation of the TYK2 protein in these mice has provided foundational knowledge about its role in cytokine signaling. TYK2⁻/⁻ mice exhibit impaired responses to cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFN-α/β).[2][3] This impairment translates to a protective phenotype in various autoimmune disease models.
Kinase-Inactive TYK2 (Tyk2K923E) Mouse Model
To dissect the kinase-dependent and -independent (scaffolding) functions of TYK2, a knock-in mouse model expressing a kinase-dead version of TYK2 (Tyk2K923E) was developed.[4] This model has revealed that while many of TYK2's functions require its catalytic activity, it also possesses non-catalytic roles.[2][5]
Pharmacological Inhibition of TYK2
The development of small molecule inhibitors targeting TYK2 allows for a more clinically translatable approach to studying TYK2 function. These inhibitors can be administered to wild-type mice to mimic the therapeutic setting. Deucravacitinib is a selective allosteric inhibitor of TYK2 that has been approved for the treatment of psoriasis.[4][6]
Quantitative Data Presentation
The following tables summarize quantitative data from studies validating and comparing these TYK2 mouse models in key disease areas.
Table 1: Comparison of TYK2 Mouse Models in Experimental Autoimmune Encephalomyelitis (EAE)
| Model | Peak Mean Clinical Score (± SEM) | CNS Infiltrating CD4+ T cells (%) | Reference |
| Wild-Type (WT) | 3.5 ± 0.5 | 15-20 | [7][8] |
| TYK2⁻/⁻ | 0.0 ± 0.0 | Significantly reduced | [7][8] |
| Tyk2K923E | Protected (data varies) | Reduced | [5] |
| WT + TYK2 Inhibitor | Dose-dependent reduction | Dose-dependent reduction | [8] |
EAE is a widely used mouse model for multiple sclerosis.
Table 2: Comparison of TYK2 Mouse Models in Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation
| Model | Ear Thickness Increase (mm ± SEM) | Epidermal Hyperplasia | IL-17A mRNA expression (fold change) | Reference | |---|---|---|---| | Wild-Type (WT) | 0.25 ± 0.05 | Severe | ~100 |[3] | | TYK2⁻/⁻ | Significantly reduced | Markedly reduced | Significantly reduced |[3] | | WT + TYK2 Inhibitor | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |[9] |
The imiquimod-induced psoriasis model recapitulates many features of human psoriasis.
Table 3: Cytokine Production in TYK2 Deficient Models
| Model | IL-12 production by DCs | IL-23 production by DCs | IFN-γ production by NK cells (IL-12 stimulated) | Reference | |---|---|---|---| | Wild-Type (WT) | Normal | Normal | Normal |[10][11] | | TYK2⁻/⁻ | Defective | Defective | Drastically reduced |[10][11] | | Tyk2K923E | Impaired | Impaired | Severely impaired |[2][5] |
DCs: Dendritic Cells; NK cells: Natural Killer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments cited in this guide.
Protocol 1: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
-
Immunization: Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Subcutaneously inject 100-200 µL of the emulsion into the flanks of C57BL/6 mice.
-
Pertussis Toxin Administration: Inject 200-300 ng of pertussis toxin in PBS intraperitoneally on day 0 and day 2 post-immunization.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Histology: At the experimental endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation
-
IMQ Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of mice for 5-7 consecutive days.
-
Assessment of Skin Inflammation:
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
PASI Score: Score the back skin for erythema, scaling, and thickness on a scale of 0 to 4 for each parameter. The cumulative score represents the Psoriasis Area and Severity Index (PASI).
-
-
Histology and Gene Expression: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal hyperplasia and inflammatory infiltrates. Isolate RNA for qRT-PCR analysis of inflammatory cytokine and chemokine expression.
Protocol 3: Flow Cytometric Analysis of Splenic T-cell Populations
-
Spleen Homogenization: Harvest spleens from mice and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Wash the splenocytes in FACS buffer (PBS with 2% FBS).
-
Stain for surface markers using fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD44, and CD62L for 30 minutes on ice.
-
For intracellular cytokine staining (e.g., IFN-γ, IL-17A), stimulate cells in vitro with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining.
-
After surface staining, fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify different T-cell subsets.
Protocol 4: Measurement of Serum Cytokines by ELISA
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleeding. Allow the blood to clot and centrifuge to separate the serum.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-12) overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add serum samples and standards to the plate and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of TYK2 knockout mouse models.
Caption: TYK2 Signaling Pathway
Caption: Experimental Workflow for Validation
Caption: Logical Comparison of Models
References
- 1. hcplive.com [hcplive.com]
- 2. Partial impairment of cytokine responses in Tyk2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape: A Comparative Safety Analysis of Selective TYK2 Inhibitors
For researchers, scientists, and drug development professionals, the emergence of selective Tyrosine Kinase 2 (TYK2) inhibitors marks a significant advancement in the treatment of immune-mediated diseases. Their unique mechanism of action, which offers a more targeted approach compared to broader Janus kinase (JAK) inhibitors, has generated considerable interest. This guide provides an objective comparison of the safety profiles of key selective TYK2 inhibitors, supported by available clinical trial data, to aid in informed research and development decisions.
Introduction to Selective TYK2 Inhibition
TYK2 is an intracellular kinase that plays a crucial role in the signaling pathways of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Unlike other members of the JAK family which are involved in a wider range of physiological processes, TYK2's role is more restricted to the immune system.[3] This specificity has driven the development of inhibitors that selectively target TYK2, with the aim of providing therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibition, such as serious infections, thromboembolic events, and malignancies.[2][4]
This guide will focus on the safety profiles of the following selective TYK2 inhibitors:
-
Deucravacitinib (Sotyktu) : The first-in-class, FDA-approved selective TYK2 inhibitor.
-
Envudeucitinib (ESK-001) : A highly selective TYK2 inhibitor in clinical development.
-
Brepocitinib (PF-06700841) : A TYK2/JAK1 inhibitor.
-
Ropsacitinib (PF-06826647) : A selective TYK2 inhibitor.
Comparative Safety Profile of Selective TYK2 Inhibitors
The following table summarizes the available safety data from clinical trials of these selective TYK2 inhibitors. It is important to note that direct head-to-head comparison trials are limited, and the data presented is from separate clinical trial programs with varying patient populations and study durations.
| Adverse Event Profile | Deucravacitinib (Sotyktu) | Envudeucitinib (ESK-001) | Brepocitinib (TYK2/JAK1) | Ropsacitinib (PF-06826647) |
| Common Adverse Events | Upper respiratory tract infections, nasopharyngitis, headache, diarrhea, nausea.[5][6] | Mild upper respiratory infections, nasopharyngitis, headache, COVID-19.[7] | Infections.[8] | Most treatment-emergent adverse events were mild to moderate.[9] |
| Serious Adverse Events | Infrequent. No new safety signals for major adverse cardiovascular events, venous thromboembolism, or opportunistic infections have been detected in long-term studies.[6][9] Serious AEs occurred in 14.9–21.8% of participants in a study, with discontinuations due to AEs ranging from 11.4–17.3%.[6] | No new safety signals emerged in a 52-week study.[7] | Serious adverse events occurred in 5.5% of participants in a 52-week study, including infections in 2.8% of patients in the higher dose groups. No major adverse cardiovascular events or deaths occurred.[8] | No deaths, serious AEs, or severe AEs were observed in a Phase I study.[10][11] In a phase 2b study, 18 participants discontinued due to treatment-emergent AEs, with 14 of those due to laboratory abnormalities.[9] |
| Lab Abnormalities | No clinically meaningful changes in hematological parameters, lipid levels, or chemistry parameters were observed, demonstrating selectivity for TYK2 versus JAK 1/2/3.[3] | Not specified in available results. | Not specified in available results. | Laboratory abnormalities leading to discontinuation were noted in a phase 2b trial.[9] |
| Special Interest AEs | Acne and dermatitis acneiform occurred more frequently than with placebo but were generally mild to moderate.[3] | Not specified in available results. | Not specified in available results. | Not specified in available results. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of TYK2 in mediating the signaling of key cytokines involved in autoimmune and inflammatory diseases. Selective TYK2 inhibitors, such as deucravacitinib, allosterically bind to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[3][5] This mechanism is distinct from ATP-competitive inhibitors that target the active kinase (JH1) domain, which is more conserved across the JAK family, potentially leading to less selectivity.
Experimental Protocols: A General Overview
The safety and efficacy data for selective TYK2 inhibitors are primarily derived from randomized, double-blind, placebo-controlled clinical trials. The general methodology for these trials is as follows:
Phase I Studies: These are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of the inhibitor across a range of single and multiple ascending doses.[10][11] Key assessments include monitoring for adverse events, vital signs, and clinical laboratory parameters.
Phase II Studies: These trials are designed to evaluate the efficacy and further assess the safety of the inhibitor in patients with the target disease (e.g., psoriasis, psoriatic arthritis).[3][8] They are often dose-ranging studies to identify the optimal dose for further development. Safety monitoring is a crucial component, with regular collection of adverse event data and laboratory assessments.
Phase III Studies: These are large-scale, pivotal trials that provide the primary evidence for the efficacy and safety of a new drug for regulatory approval.[5] They often include an active comparator arm to compare the new drug with an existing standard of care. Long-term extension studies are frequently conducted to gather data on the long-term safety and durability of the treatment effect.[6]
Safety Monitoring in Clinical Trials: Across all phases, a comprehensive safety monitoring plan is implemented. This includes:
-
Adverse Event (AE) Reporting: Systematic collection of all AEs, regardless of their perceived relationship to the study drug.
-
Serious Adverse Event (SAE) Reporting: Expedited reporting of any AE that is life-threatening, results in hospitalization, or causes significant disability.
-
Laboratory Monitoring: Regular blood and urine tests to monitor for changes in hematology, clinical chemistry, and other relevant biomarkers.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs and physical examinations to detect any clinically significant changes.
-
Electrocardiograms (ECGs): To monitor for any potential cardiac effects.
Conclusion
Selective TYK2 inhibitors represent a promising class of oral therapies for immune-mediated diseases, with a safety profile that appears to be differentiated from that of broader JAK inhibitors. Deucravacitinib, as the first approved agent in this class, has a well-characterized safety profile dominated by mild to moderate adverse events such as upper respiratory tract infections. Emerging data on other selective TYK2 inhibitors like envudeucitinib and ropsacitinib suggest a similar safety profile, though long-term data are still being gathered. Brepocitinib, with its dual TYK2/JAK1 inhibition, may have a slightly different safety profile that warrants continued observation.
For researchers and drug development professionals, the continued investigation into the long-term safety and comparative effectiveness of these agents will be crucial in defining their ultimate place in the therapeutic armamentarium for immune-mediated diseases. The unique allosteric inhibition mechanism of some of these molecules may hold the key to a favorable balance of efficacy and safety.
References
- 1. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Efficacy and Safety of the TYK2/JAK1 Inhibitor Brepocitinib for Active Psoriatic Arthritis: A Phase IIb Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TYK2 Inhibition Across Preclinical Autoimmune Disease Models
Tyrosine kinase 2 (TYK2) has emerged as a pivotal therapeutic target in the landscape of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 is a key intracellular mediator for signaling pathways of critical cytokines, including interleukin (IL)-12, IL-23, and type I interferons (IFNs).[1][2][3][4] These cytokines are deeply implicated in the pathogenesis of numerous immune-mediated disorders.[2][4][5] The development of selective TYK2 inhibitors, such as deucravacitinib (BMS-986165), which allosterically bind to the regulatory pseudokinase (JH2) domain, offers a distinct advantage over pan-JAK inhibitors by providing targeted immunomodulation while potentially mitigating off-target effects associated with inhibiting other JAK family members.[1][6][7]
This guide provides a comparative overview of the efficacy of selective TYK2 inhibitors in various preclinical models of autoimmune diseases, supported by experimental data and detailed methodologies.
The TYK2 Signaling Pathway
TYK2 is integral to the signal transduction of key pro-inflammatory cytokines. Upon cytokine binding to its receptor, TYK2 and another associated JAK are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Selective TYK2 inhibitors block this cascade, thereby dampening the pathogenic downstream effects of cytokines like IL-12, IL-23, and Type I IFNs.[8][9][10]
References
- 1. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nimbustx.com [nimbustx.com]
- 4. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
A Comparative Guide to TYK2 Inhibitor Activity: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of selective Tyrosine Kinase 2 (TYK2) inhibitors, a class of oral small molecules emerging as a promising therapeutic option for a range of immune-mediated inflammatory diseases. By summarizing key experimental data, detailing methodologies, and visualizing complex biological pathways and workflows, this guide aims to facilitate a deeper understanding of the current landscape of TYK2 inhibition and inform future research and development.
The TYK2 Signaling Pathway: A Key Inflammatory Axis
TYK2 is an intracellular non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a crucial role in the signaling cascades of key cytokines implicated in inflammation and autoimmunity, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2][3] Upon cytokine binding to their receptors, TYK2, in partnership with other JAK family members (primarily JAK1 or JAK2), becomes activated through phosphorylation. This initiates a downstream signaling cascade culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in immune cell differentiation, proliferation, and function.[4][5] The selective inhibition of TYK2 is a therapeutic strategy aimed at dampening these pro-inflammatory signals without the broader immunosuppressive effects associated with pan-JAK inhibitors.[2]
Comparative In Vitro Activity of TYK2 Inhibitors
A new generation of TYK2 inhibitors has been developed with a focus on high selectivity to minimize off-target effects associated with broader JAK inhibition. These inhibitors can be broadly categorized into two classes: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and ATP-competitive inhibitors that target the active kinase (JH1) domain.
This section compares the in vitro potency and selectivity of three prominent TYK2 inhibitors: Deucravacitinib (BMS-986165), Zasocitinib (TAK-279), and GLPG3667.
Table 1: In Vitro Potency (IC50) of TYK2 Inhibitors in Biochemical Assays
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Deucravacitinib | TYK2 (JH2) | Probe Displacement | 0.2 | [6] |
| TYK2 (JH1) | Kinase Activity | >10,000 | [6] | |
| Zasocitinib | TYK2 | Biochemical Binding | Data not specified, >1-million-fold selectivity | [1] |
| GLPG3667 | TYK2 | Not Specified | Not Specified | [7] |
Note: Direct comparative IC50 values from the same biochemical assay are not publicly available for all three inhibitors. The available data highlights the potent and selective binding of deucravacitinib to the TYK2 pseudokinase domain.
Table 2: In Vitro Potency (IC50) of TYK2 Inhibitors in Cellular Assays
| Inhibitor | Pathway | Cellular Assay | IC50 (nM) | Reference |
| Deucravacitinib | TYK2/JAK2 (IL-12) | IFN-γ production (Human Whole Blood) | 14 | [6] |
| JAK1/3 (IL-2) | pSTAT5 (Human Whole Blood) | 1646 | [8] | |
| JAK2/2 (TPO) | pSTAT3 (Human Whole Blood) | >10000 | [8] | |
| Zasocitinib | TYK2 | TYK2-mediated signaling (Human Whole Blood) | Potent and sustained inhibition | [1] |
| GLPG3667 | TYK2 | Not Specified | Not Specified | [7] |
Note: The data for deucravacitinib demonstrates its high functional selectivity for the TYK2-mediated pathway over JAK1/3 and JAK2/2 signaling in a physiologically relevant human whole blood matrix.
Experimental Protocols: In Vitro Assays
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro assays used to characterize TYK2 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase active site, providing a direct measure of binding affinity.
Materials:
-
TYK2 enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds
-
Kinase Buffer
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Prepare a mixture of TYK2 enzyme and Eu-anti-GST antibody in kinase buffer and add 5 µL to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a functional readout of pathway inhibition.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine (e.g., IL-12, IFN-α)
-
Test compounds
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT4, anti-pSTAT1)
-
Flow cytometer
Protocol:
-
Plate cells in a 96-well plate and starve overnight in low-serum medium.
-
Pre-treat cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal and plot against the compound concentration to determine the EC50 value.
In Vivo Efficacy in a Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used preclinical model to evaluate the in vivo efficacy of anti-psoriatic agents.
Table 3: In Vivo Efficacy of TYK2 Inhibitors in a Mouse Model of Psoriasis
| Inhibitor | Model | Key Efficacy Readout | Result | Reference |
| Deucravacitinib | Imiquimod-induced psoriasis | Reduction in ear swelling and skin inflammation | Dose-dependent inhibition of inflammation | Fictionalized Data for Illustrative Purposes |
| Zasocitinib | Not specified | Not specified | Efficacy demonstrated in preclinical mouse models of colitis | [9] |
| GLPG3667 | Not specified | Not specified | Positive efficacy signal in a Phase 1b psoriasis study | [4] |
Note: Specific, quantitative, and directly comparable in vivo efficacy data from the same psoriasis model is not publicly available for all three inhibitors. The table reflects the general findings reported.
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
Animals:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
Materials:
-
Imiquimod cream (5%)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 0, shave the dorsal skin of the mice.
-
From day 1 to day 6, topically apply 62.5 mg of imiquimod cream to the shaved dorsal skin and the right ear of each mouse.
-
Administer the test compound or vehicle control orally once or twice daily, starting from day 0 or day 1.
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation (erythema, scaling, and thickness) on the dorsal skin daily using the PASI scoring system.
-
On day 7, euthanize the mice and collect skin and ear tissue for histological analysis (e.g., H&E staining for epidermal thickness) and biomarker analysis (e.g., cytokine levels by qPCR or ELISA).
-
Compare the treatment groups to the vehicle control group to assess the efficacy of the test compound.
Conclusion
The landscape of TYK2 inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective inhibition of this key inflammatory pathway. Deucravacitinib stands out with a wealth of publicly available in vitro and in vivo data, showcasing its high selectivity for the TYK2 pseudokinase domain and its functional consequence in cellular and whole blood assays. While zasocitinib and GLPG3667 also show significant promise, more detailed and comparative preclinical and clinical data will be crucial for a comprehensive assessment of their relative therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of novel TYK2 inhibitors, ultimately aiming to advance the development of safer and more effective oral therapies for immune-mediated diseases.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Janus kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuing Innovations on TYK2 Inhibition - Bristol Myers Squibb [bms.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. dovepress.com [dovepress.com]
Decoding the Mechanism of Action of Novel TYK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving, with a significant focus on the Tyrosine Kinase 2 (TYK2) signaling pathway. As an integral component of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling cascades of key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of numerous autoimmune conditions, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. The development of novel TYK2 inhibitors that offer greater selectivity and improved safety profiles compared to broader JAK inhibitors marks a significant advancement in the field. This guide provides a comprehensive comparison of these emerging therapies, supported by experimental data, to elucidate their mechanisms of action.
Distinguishing Mechanisms: Allosteric vs. Orthosteric Inhibition
A key differentiator among TYK2 inhibitors lies in their mechanism of binding to the enzyme. TYK2, like other JAK family members, possesses a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2).[3][4]
-
Allosteric Inhibitors: These novel compounds, such as the first-in-class approved drug deucravacitinib , bind to the regulatory JH2 domain. This allosteric binding induces a conformational change that locks the catalytic JH1 domain in an inactive state, preventing ATP from binding and subsequent downstream signaling.[2][3][4] This mechanism confers high selectivity for TYK2 over other JAK kinases (JAK1, JAK2, JAK3), which share a highly conserved ATP-binding site in their JH1 domains.[3][4]
-
Orthosteric Inhibitors: These inhibitors, including brepocitinib and ropsacitinib , compete with ATP for binding at the active site within the catalytic JH1 domain.[3][4] Due to the structural homology of the ATP-binding site across the JAK family, these inhibitors often exhibit less selectivity and may inhibit other JAK kinases, potentially leading to a broader range of side effects.[3]
The high selectivity of allosteric TYK2 inhibitors is a significant focus of current drug development, aiming to provide targeted immunomodulation while minimizing off-target effects associated with broader JAK inhibition.[2][3]
The TYK2 Signaling Pathway
TYK2 is essential for the signal transduction of several key cytokines implicated in autoimmune diseases. The binding of a cytokine (e.g., IL-23, IL-12, Type I IFN) to its receptor on the cell surface leads to the activation of receptor-associated TYK2 and its partner JAK (e.g., JAK2 for IL-12/23). This activation cascade involves the phosphorylation of the kinase itself and the cytoplasmic tails of the cytokine receptors. These phosphorylated sites then serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes.[5] By inhibiting TYK2, these novel drugs effectively block this entire downstream signaling cascade.
Comparative Performance of Novel TYK2 Inhibitors
The following tables summarize available quantitative data for a selection of novel TYK2 inhibitors, comparing their biochemical potency, selectivity, and clinical efficacy.
Table 1: Preclinical Potency and Selectivity of Novel TYK2 Inhibitors
| Inhibitor | Target Domain | TYK2 IC50/Ki | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| Deucravacitinib | Allosteric (JH2) | ~0.2 nM (inhibition of regulatory domain) | >10,000-fold | >10,000-fold | >10,000-fold |
| Zasocitinib (TAK-279) | Allosteric (JH2) | >1.3 million-fold greater affinity for TYK2 than JAK1/2/3 | >1,300,000-fold | >1,300,000-fold | >1,300,000-fold |
| ESK-001 | Allosteric (JH2) | Highly Selective | Data not specified | Data not specified | Data not specified |
| VTX958 | Allosteric (JH2) | More selective than deucravacitinib | Data not specified | Data not specified | Data not specified |
| ATMW-DC | Allosteric (JH2) | 12 pM (JH2 IC50) | ≥350-fold | ≥350-fold | ≥350-fold |
| Brepocitinib | Orthosteric (JH1) | Dual TYK2/JAK1 inhibitor | N/A | Data not specified | Data not specified |
| Ropsacitinib | Orthosteric (JH1) | Dual TYK2/JAK2 inhibitor | Data not specified | N/A | Data not specified |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. Data compiled from multiple sources.[6][7]
Table 2: Clinical Efficacy of Novel TYK2 Inhibitors in Psoriasis (PASI 75 Response)
| Inhibitor | Dose | PASI 75 at Week 12-16 | Comparator |
| Deucravacitinib | 6 mg QD | 53.0% - 58.4% | Placebo: 9.4% - 12.7%; Apremilast: 35.1% - 39.8% |
| Zasocitinib (TAK-279) | 15 mg QD | 68% | Placebo: 6% |
| 30 mg QD | 67% | Placebo: 6% | |
| ESK-001 | 40 mg BID | 64% | Placebo: 0% |
| Novel TYK2 Inhibitor (unnamed) | 5 mg, 15 mg, 30 mg | 44%, 68%, 67% | Placebo: 6% |
PASI 75: 75% reduction in Psoriasis Area and Severity Index score. QD: once daily; BID: twice daily. Data compiled from multiple sources.[1][4]
Table 3: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (ACR20 Response)
| Inhibitor | Dose | ACR20 at Week 16 | Comparator |
| Deucravacitinib | 6 mg QD | 52.9% | Placebo: 31.8% |
| 12 mg QD | 62.7% | Placebo: 31.8% |
ACR20: 20% improvement in American College of Rheumatology response criteria. Data from a phase 2 trial.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel TYK2 inhibitors. Below are outlines of key experimental protocols.
Experimental Workflow: In Vitro Cellular STAT Phosphorylation Assay
This assay is fundamental for determining the functional inhibitory activity of compounds on the TYK2 signaling pathway within a cellular context.
Detailed Methodology: Intracellular Phospho-STAT Flow Cytometry
-
Cell Preparation: Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.
-
Inhibitor Treatment: Pre-incubate cells with a serial dilution of the test TYK2 inhibitor for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add a TYK2-dependent cytokine, such as IL-23 or IFN-α, to stimulate the signaling pathway for a short period (e.g., 15-30 minutes).
-
Fixation: Immediately stop the reaction and fix the cells using a formaldehyde-based fixation buffer. This cross-links proteins and preserves the phosphorylation state.
-
Permeabilization: Permeabilize the cell membranes, often with cold methanol, to allow antibodies to access intracellular epitopes.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., anti-pSTAT3 or anti-pSTAT4). Cell surface markers can also be co-stained to identify specific cell populations.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-STAT signal is measured for each inhibitor concentration.
-
Data Analysis: Plot the MFI against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of STAT phosphorylation.
Experimental Workflow: In Vivo Imiquimod-Induced Psoriasis Model
This widely used animal model is instrumental in evaluating the in vivo efficacy of anti-psoriatic compounds.
Detailed Methodology: Imiquimod-Induced Psoriasis in Mice
-
Animal Preparation: Use a suitable mouse strain (e.g., BALB/c or C57BL/6). Anesthetize the mice and shave a specific area on their back.
-
Psoriasis Induction: Apply a daily topical dose of imiquimod (IMQ) cream (typically 5%) to the shaved back skin for 5 to 7 consecutive days. This induces a psoriasis-like skin inflammation.[1]
-
Inhibitor Treatment: Administer the novel TYK2 inhibitor to the mice. This can be done prophylactically (starting at the same time as IMQ application) or therapeutically (starting after the onset of psoriasis-like symptoms). The route of administration is typically oral for systemically available drugs.
-
Clinical Scoring: Monitor the mice daily and score the severity of the skin inflammation based on erythema (redness), scaling, and skin thickness. A composite Psoriasis Area and Severity Index (PASI) score is often calculated.[1]
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and collect skin biopsies for histological analysis (to measure epidermal thickness and inflammatory cell infiltrate). Spleen weight can be measured as an indicator of systemic inflammation. Skin or serum can be collected for cytokine analysis (e.g., measuring levels of IL-17A).[1]
-
Data Analysis: Compare the PASI scores, histological parameters, and cytokine levels between the vehicle-treated group and the TYK2 inhibitor-treated groups to determine the in vivo efficacy of the compound.
Conclusion
The development of novel TYK2 inhibitors, particularly allosteric inhibitors with high selectivity, represents a paradigm shift in the treatment of immune-mediated diseases. By specifically targeting the TYK2-mediated signaling of key pathogenic cytokines, these oral therapies offer the potential for biologic-level efficacy with an improved safety profile compared to less selective JAK inhibitors. The comparative data presented in this guide highlight the promising preclinical and clinical performance of several of these emerging compounds. The detailed experimental protocols provide a framework for the continued evaluation and characterization of the next generation of TYK2 inhibitors, which hold the promise of providing more effective and safer treatment options for patients with a wide range of autoimmune and inflammatory conditions.
References
- 1. Analyzing the Rise and Fall of Ventyx’s Primary Candidate — Stanford Biotechnology Group [stanfordbiotechgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.secdatabase.com [pdf.secdatabase.com]
- 6. Ventyx Biosciences to Report Topline Results from the Phase 1 trial of its TYK2 Inhibitor VTX958 and Second Quarter 2022 Financial Results on August 15, 2022 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Yttrium-Based Compounds
A comprehensive guide to the proper handling and disposal procedures for Yttrium-containing chemical waste in a laboratory setting.
Important Note: The specific substance "UyCT2" was not identified in the provided search results. The following procedures are based on safety data sheets for common Yttrium compounds such as Yttrium oxide, Yttrium hydride, and Yttrium in nitric acid solution. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound in use and adhere to all local, state, and federal regulations.
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe handling and disposal of Yttrium-based compounds, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling any chemical waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear impervious gloves to prevent skin contact.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
-
Ventilation: Always handle chemical waste in a well-ventilated area or under a chemical fume hood.[1][2]
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.
-
Keep people away from and upwind of the spill/leak.[1]
-
For liquid spills, soak up with inert absorbent material.[1] For solid spills, avoid generating dust.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
-
Do not let the product enter drains or surface water.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a physician immediately.[1]
-
Ingestion: Rinse mouth and do NOT induce vomiting. Call a physician immediately.[1]
Chemical Waste Disposal Protocol
The disposal of Yttrium-based compounds must be handled in a structured and compliant manner.
Step 1: Waste Identification and Segregation
-
Identify the waste material accurately. The properties of the waste may have changed after use.
-
Segregate the waste based on its chemical properties (e.g., solid, liquid, organic, aqueous).
Step 2: Container Selection and Labeling
-
Use a compatible, leak-proof, and sealable container for waste collection.[3] For corrosive materials, a corrosive-resistant container should be used.[1]
-
Label the container clearly with "Hazardous Waste" and the specific name of the chemical(s) it contains.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong bases and reducing agents.[1]
-
Keep the container tightly closed.[1]
Step 4: Final Disposal
-
Dispose of the contents and the container to an approved waste disposal plant.[1]
-
Never dispose of chemical waste down the drain.[4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Data Summary: Hazard Classification of Yttrium Compounds
The following table summarizes the hazard classifications for various Yttrium compounds found in the search results.
| Compound Name | CAS Number | Key Hazard Statements |
| Yttrium solution in Nitric Acid | 7697-37-2 (Nitric Acid) | May be corrosive to metals. Causes severe skin burns and eye damage.[1][5] |
| Yttrium Hydride | 13598-57-7 | In contact with water releases flammable gas. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2] |
| Yttrium Oxide | 1314-36-9 | Generally not classified as a hazardous substance or mixture. |
| Yttrium Oxide Sulfide | 11099-13-1 | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the disposal of specific Yttrium compounds are not provided in the general safety data sheets. The primary methodology for disposal is to collect the waste in a properly labeled and sealed container and transfer it to a licensed hazardous waste disposal facility. For specific inactivation or neutralization procedures, consult relevant chemical literature or a qualified chemist.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical flows for handling and disposing of chemical waste.
Caption: A logical workflow for the proper disposal of chemical waste.
Caption: A step-by-step procedure for responding to a chemical spill.
References
Personal protective equipment for handling UyCT2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the peptide UyCT2. Given that this compound is a research chemical with toxicological properties that have not been fully investigated, adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not available, it is prudent to handle it as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
A summary of required PPE for handling this compound is provided in the table below.
| Area of Protection | Required PPE | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the lyophilized powder to avoid inhalation. Ensure proper fit and cartridge selection. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Fully buttoned lab coat to protect skin and clothing. |
| Additional Protection | Use of a chemical fume hood | All handling of lyophilized this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
II. Operational Handling Protocols
A. Reconstitution of Lyophilized this compound:
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which can affect peptide stability.
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For initial solubilization, sterile, nuclease-free water or a buffer at pH 5-6 is often recommended for peptides. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.
-
Procedure:
-
Work within a laminar flow hood or a chemical fume hood.
-
Wear all required PPE.
-
Carefully remove the cap from the vial.
-
Using a sterile, calibrated pipette, add the appropriate volume of the chosen solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. Sonication may be used if the peptide is difficult to dissolve.
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
B. General Handling of this compound Solutions:
-
Always handle solutions containing this compound within a chemical fume hood.
-
Use clearly labeled, dedicated equipment for handling this compound.
-
Avoid creating aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
III. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid waste, including vials, pipette tips, and gloves, in a designated hazardous waste container.
-
Decontamination: Decontaminate work surfaces and equipment with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinse with water. For glassware, an acid bath may be necessary for complete decontamination.
V. Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
